Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOLEGJTTYPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438983 | |
| Record name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40110-55-2 | |
| Record name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Benzylpiperidin-4-ylidene)acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a valuable intermediate in medicinal chemistry. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a high-yield and stereoselective method for its preparation. A Wittig reaction approach is also presented as a viable alternative. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate its application in a research and development setting.
Overview of Synthetic Strategies
The synthesis of this compound is most effectively achieved through an olefination reaction of the precursor, 1-benzyl-4-piperidone. Two principal methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.
The Horner-Wadsworth-Emmons reaction is often the preferred method due to its generally higher yields, excellent E-stereoselectivity, and the facile removal of the water-soluble phosphate byproduct, which simplifies the purification process. This reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding ylide used in the Wittig reaction.
The Wittig reaction is a classic and reliable method for alkene synthesis. It utilizes a phosphorus ylide to convert a ketone into the desired alkene. While it can be a highly effective method, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 | Starting Material | 3612-20-2 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | HWE Reagent | 867-13-0 |
| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | Wittig Reagent | 1099-45-2 |
| Sodium Hydride | NaH | 24.00 | Base (HWE) | 7646-69-7 |
| This compound | C₁₆H₂₁NO₂ | 259.34 | Product | 40110-55-2 |
Table 2: Comparison of Synthetic Routes
| Reaction Type | Reagent | Base | Solvent | Reported Yield |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium Hydride | Tetrahydrofuran | 98.0%[1] |
| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | Not specified | Not specified | 91.0%[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Horner-Wadsworth-Emmons (HWE) Synthesis
This protocol is adapted from established procedures for the HWE reaction and is optimized for the synthesis of the target compound.[1][2]
Materials:
-
1-Benzyl-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF is added to the flask to create a slurry. The slurry is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Reaction with Ketone: The reaction mixture is cooled back to 0 °C. A solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]
Wittig Synthesis
This protocol provides a general framework for the Wittig reaction to synthesize the target compound.
Materials:
-
1-Benzyl-4-piperidone
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, Ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 equivalents) is dissolved in an anhydrous solvent under a nitrogen atmosphere.
-
Addition of Ketone: A solution of 1-benzyl-4-piperidone (1.0 equivalent) in the same anhydrous solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow for HWE Synthesis
Caption: Step-by-step workflow for the HWE synthesis and purification.
References
An In-depth Technical Guide to the 4-Anilino-6,7-dimethoxyquinazoline Core Scaffold
Authored for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research purposes only and not intended for diagnostic or therapeutic use.
Introduction
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Compounds based on this core structure are potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in blocking the signaling pathways that drive tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of derivatives of this important pharmacophore, with a focus on their inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
While the initial inquiry referenced CAS number 40110-55-2, which corresponds to Ethyl 2-(1-benzyl-4-piperidinylidene)acetate, the detailed requirements for a technical guide on a pharmacologically active compound with relevance to signaling pathways and drug development strongly indicate an interest in the 4-anilino-6,7-dimethoxyquinazoline core. This guide will therefore focus on this latter class of compounds.
Physicochemical and Spectroscopic Characterization
Derivatives of 4-anilino-6,7-dimethoxyquinazoline are typically characterized using a suite of analytical techniques to confirm their structure and purity.[1] These methods are essential for quality control and for establishing structure-activity relationships (SAR).
Table 1: Key Characterization Data for Representative 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀ClN₄O₂ | 431.13 | 330-332 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 13.89 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H), 8.23 (d, J = 8.3 Hz, 2H), 8.11 (s, 1H), 7.79 (d, J = 8.5 Hz, 1H), 7.68 (d, J = 8.9 Hz, 3H), 7.38 (s, 1H), 7.30 (d, J = 8.7 Hz, 1H), 6.68 (d, J = 7.0 Hz, 1H), 4.01 (s, 3H), 3.99 (s, 3H)[2] |
| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀BrN₄O₂ | 475.08 | 280-282 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 10.70 (s, 1H), 8.34 (d, J = 7.0 Hz, 1H), 8.20–8.14 (m, 3H), 7.82 (d, J = 8.2 Hz, 3H), 7.72 (s, 1H), 7.42 (d, J = 3.6 Hz, 1H), 7.31 (d, J = 8.3 Hz, 1H), 6.70 (d, J = 6.9 Hz, 1H), 4.03 (s, 3H), 4.01 (s, 3H)[2] |
| N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₁₉Cl₂N₄O₂ | 465.09 | 254-257 | ¹H-NMR (300 MHz; DMSO-d₆): δ (ppm) 8.76 (s, 1H), 8.24 (d, J = 5.2 Hz, 1H), 7.72–7.52 (m, 6H), 7.24–7.21 (m, 2H), 6.73 (d, J = 5.3 Hz, 1H), 3.95 (s, 3H), 3.91 (s, 3H)[2] |
Experimental Protocols
Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
A common synthetic route to 4-anilino-6,7-dimethoxyquinazoline derivatives involves the nucleophilic substitution of a leaving group at the 4-position of the quinazoline ring with a substituted aniline.
Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.
Detailed Protocol:
-
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorous oxychloride (POCl₃) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for approximately 5 hours.[3]
-
After cooling, the reaction mixture is carefully poured into ice-cold water with stirring.
-
The resulting precipitate is collected by filtration and washed with distilled water to yield the intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.[3]
-
-
Synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives:
-
The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is refluxed with the desired substituted aniline in a suitable solvent, such as isopropanol, for about 6 hours.[3]
-
Upon completion of the reaction, the mixture is cooled, and the final product is isolated, typically through filtration and purification by recrystallization or column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, K562, SKBR3) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 4-anilino-6,7-dimethoxyquinazoline derivatives and incubated for another 24 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
Biological Activity and Signaling Pathway Inhibition
The anticancer activity of 4-anilino-6,7-dimethoxyquinazoline derivatives stems from their ability to inhibit key signaling pathways involved in tumor progression, primarily the EGFR and VEGFR pathways.[4][5]
Inhibitory Activity Data
The following table summarizes the inhibitory activities of several representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various cancer cell lines and target kinases.
Table 2: In Vitro Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Compound/Derivative | Target(s) | Cell Line | IC₅₀ Value | Reference |
| Compound 19h | EGFR | A549, HT-29 | 0.47 nM (EGFR inhibition) | [6] |
| Compound 12n | c-Met | A549, MCF-7, MKN-45 | 0.030 ± 0.008 µM (c-Met inhibition) | [7] |
| F-MPG | EGFR | HCC827 | 5.3 nM | [8] |
| OH-MPG | EGFR | HCC827 | 2.0 nM | [8] |
| Compound 19 | EGFR | - | 12.1 ± 1.6 nM | [9] |
| Compound 20 | EGFR | - | 13.6 ± 0.8 nM | [9] |
| Compound 14b | VEGFR-2 | Hep-G2, MCF-7 | 0.016 ± 0.002 µM (VEGFR-2 inhibition) | [10] |
| Compound 8h | VEGFR-2 | MCF-7 | 60.27 nM (VEGFR-2 inhibition) | [11] |
Signaling Pathway Inhibition
By binding to the ATP-binding site of the kinase domain of EGFR and VEGFR, these compounds block the autophosphorylation and activation of these receptors. This, in turn, inhibits downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[4][9]
Caption: Inhibition of EGFR/VEGFR signaling by 4-anilino-6,7-dimethoxyquinazoline derivatives.
Conclusion
The 4-anilino-6,7-dimethoxyquinazoline scaffold represents a highly successful pharmacophore in the development of targeted anticancer agents. Its derivatives have demonstrated potent inhibitory activity against key receptor tyrosine kinases, leading to the disruption of critical signaling pathways in cancer cells. The synthetic accessibility and the potential for diverse functionalization of this core structure continue to make it an attractive platform for the design and discovery of novel and more effective cancer therapeutics. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these compounds holds significant promise for advancing cancer treatment.
References
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2)
Abstract
This compound is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of complex molecular frameworks. Its prevalence in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system, necessitates a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the compound's molecular structure, physicochemical characteristics, reactivity, and spectroscopic profile. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed protocols for empirical analysis and characterization.
Introduction
The strategic design of novel therapeutic agents often relies on a toolkit of versatile molecular scaffolds. This compound, a derivative of piperidine, represents one such critical scaffold. The piperidine ring is a ubiquitous feature in numerous natural products and pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This compound's specific arrangement—featuring a benzyl-protected amine, an exocyclic double bond, and an ethyl ester—provides multiple handles for synthetic modification.
Significance in Medicinal Chemistry
This compound is a key precursor in the synthesis of various pharmacologically active molecules.[1][2] Its structural motifs are particularly relevant in the design of agents for neurological disorders, such as Alzheimer's and Parkinson's disease, where it can be modified to enhance binding affinity to specific receptors.[1] The ability to readily functionalize the molecule makes it an invaluable starting point for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery pipelines.[1][2]
Scope of the Guide
This technical guide offers a holistic overview of this compound. It begins with fundamental identification and structural details, transitions to an in-depth analysis of its physical and chemical properties, outlines its reactivity and synthetic origins, and provides protocols for its analytical characterization. The guide concludes with essential information on stability, storage, and safe handling, ensuring a comprehensive resource for laboratory practice.
Molecular Structure and Identification
A precise understanding of the molecule's structure and its associated identifiers is fundamental for any scientific investigation.
Chemical Structure
The structure consists of a piperidine ring N-substituted with a benzyl group. An ethyl acetate group is attached via an exocyclic double bond at the C4 position of the piperidine ring.
Canonical SMILES: CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2[3]
Key Identifiers
The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 40110-55-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₆H₂₁NO₂ | [1][3][4][6][7] |
| Molecular Weight | 259.34 g/mol | [1][3][4] |
| IUPAC Name | ethyl (1-benzyl-4-piperidinylidene)acetate | [5] |
| InChI Key | ZKKOLEGJTTYPDH-UHFFFAOYSA-N | [5][6] |
Physical Properties
The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation and storage.
Tabulated Physical Data
| Property | Value | Source(s) |
| Physical Form | Yellow liquid / White or light yellow crystalline powder | [2][5] |
| Boiling Point | 130°C @ 0.75 mmHg | [3][6] |
| Density | 1.129 g/cm³ | [1][3][6] |
| Flash Point | 127.8°C | [3][6] |
| Refractive Index | 1.592 | [6] |
| Vapor Pressure | 1.24 x 10⁻⁵ mmHg @ 25°C | [3] |
Note on Physical State: The discrepancy between a liquid and solid form is likely attributable to the purity of the material. Highly pure compounds are more likely to exist in a stable crystalline state, whereas minor impurities can lead to a liquid or oily appearance.
Computational Properties and Solubility Profile
Computational descriptors provide insight into the molecule's behavior in biological and chemical systems.
| Property | Value | Source(s) |
| LogP (Octanol/Water) | ~2.7 | [3][4] |
| pKa (Predicted) | 7.92 ± 0.20 | [3] |
| Polar Surface Area (PSA) | 29.54 Ų | [3][4] |
| Hydrogen Bond Acceptors | 3 | [3][4] |
| Hydrogen Bond Donors | 0 | [3][4] |
| Rotatable Bonds | 4-5 | [3][4] |
The LogP value of ~2.7 indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane.[8] The tertiary amine provides a basic center (predicted pKa ~7.9), allowing for salt formation with acids to potentially improve aqueous solubility.
Protocol: Experimental Determination of Aqueous Solubility
The Shake-Flask method (OECD Guideline 105) is a standard protocol for determining water solubility. The causality behind this method is to allow a compound to reach its saturation equilibrium in water, after which the concentration of the dissolved substance is measured.
Objective: To determine the saturation solubility of this compound in water at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the compound to a flask containing purified water (e.g., 5 mg/mL, well above predicted solubility).
-
Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C) for 24-48 hours. This extended time ensures that equilibrium is reached. A preliminary test can confirm the time needed to achieve saturation.
-
Phase Separation: After equilibration, let the flask stand in the water bath to allow undissolved material to settle. Centrifugation at the same temperature is recommended for complete separation.
-
Sampling & Analysis: Carefully extract a sample from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.
-
Validation: The process should be repeated at least in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.
Chemical Properties and Reactivity
The compound's utility stems from its distinct reactive centers, which allow for diverse synthetic transformations.
Key Reactivity Centers
The molecule's reactivity is governed by its principal functional groups: the tertiary amine, the α,β-unsaturated ester, and the benzyl group.
Caption: Key reactive sites and potential transformations.
-
α,β-Unsaturated Ester: Susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid or reduction to an allylic alcohol. The double bond can be reduced via catalytic hydrogenation.
-
Tertiary Amine: As a Lewis base, it readily forms salts with acids.
-
Benzyl Group: Can be removed under hydrogenolysis conditions (e.g., H₂/Pd), deprotecting the piperidine nitrogen for further functionalization.
Synthetic Routes
This compound is commonly prepared from 1-benzyl-4-piperidone. A standard and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.
Causality of Experimental Choice: The HWE reaction is chosen over the classic Wittig reaction because the resulting phosphate byproduct is water-soluble and easily removed, simplifying purification. The reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, and a non-nucleophilic base (e.g., NaH) to generate the stabilized carbanion required for the olefination.
Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for clear prediction of its spectroscopic features.
Predicted Spectroscopic Data
-
¹H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the vinyl proton (~5.7 ppm), a quartet for the ethyl ester -CH₂- (~4.1 ppm), a singlet for the benzylic -CH₂- (~3.5 ppm), multiplets for the piperidine ring protons (~2.3-2.6 ppm), and a triplet for the ethyl ester -CH₃ (~1.2 ppm).
-
¹³C NMR: Key signals would correspond to the ester carbonyl (~166 ppm), aromatic carbons (~127-138 ppm), carbons of the C=C double bond (~115 and 158 ppm), the benzylic carbon (~63 ppm), the ester -OCH₂- carbon (~59 ppm), piperidine ring carbons (~30-55 ppm), and the ester methyl carbon (~14 ppm).
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester (~1715 cm⁻¹), a C=C stretch (~1650 cm⁻¹), C-O stretches (~1150-1250 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.
-
Mass Spectrometry: The nominal mass would be 259. The molecular ion peak [M]⁺ at m/z 259 would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) or the benzyl group (-91).
Protocol: Acquisition and Interpretation of Spectroscopic Data
Objective: To confirm the identity and purity of a synthesized batch of this compound.
Workflow:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a thin film on a salt plate (for liquids) or a KBr pellet (for solids) for IR spectroscopy. Dissolve a minute quantity in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard spectrometer (e.g., 400 MHz).
-
Record the IR spectrum using an FTIR spectrometer.
-
Obtain a mass spectrum using an ESI or EI source. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
-
Data Interpretation (Self-Validation):
-
NMR: Compare the observed chemical shifts, coupling constants, and integrations with the predicted values. The data must be self-consistent (e.g., the integration of the ethyl group quartet and triplet should be in a 2:3 ratio).
-
IR: Confirm the presence of the key functional group frequencies (C=O, C=C).
-
MS: Verify that the molecular ion peak matches the calculated molecular weight (259.1572 for [M+H]⁺). The isotopic pattern should match that of a C₁₆H₂₁NO₂ compound.
-
Purity Assessment: Purity can be estimated from the ¹H NMR spectrum by identifying and integrating impurity signals relative to the product signals. HPLC is the preferred method for quantitative purity analysis.
-
Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the compound's integrity and ensuring laboratory safety.
Chemical Stability
The compound is generally stable under normal conditions.[9] However, the ester functionality is susceptible to hydrolysis in the presence of strong acids or bases. It should be protected from incompatible materials such as strong oxidizing agents.[10]
Recommended Storage and Handling Protocols
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[4]
-
Handling: Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of any vapors.[6][11]
Hazard Identification and Safety Precautions
The compound is classified with the following hazards.
| Hazard Information | Code | Description | Source(s) |
| GHS Pictogram | GHS07 | Exclamation Mark | [4] |
| Signal Word | Warning | [4][5] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4][5] | |
| H319 | Causes serious eye irritation. | [4][5] | |
| H335 | May cause respiratory irritation. | [4][5] |
Conclusion
This compound is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a cornerstone building block for drug discovery. This guide has provided a comprehensive technical overview, from its molecular identity and physical characteristics to its chemical behavior and analytical confirmation. The inclusion of detailed protocols and explanations of experimental causality is intended to empower researchers to utilize this important intermediate with confidence, precision, and safety.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 40110-55-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic and Synthetic Elucidation of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a reliable synthetic route for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. Due to the limited availability of experimental spectra in public databases, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a detailed characterization of the target molecule. Furthermore, a robust experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is presented, complete with a logical workflow diagram.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (C₁₆H₂₁NO₂; Molar Mass: 259.34 g/mol ). These predictions are derived from established chemical shift correlation tables, spectral databases of analogous structures, and computational chemistry models.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Predicted for CDCl₃ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| ~5.70 | s | 1H | =CH -COOEt |
| ~4.15 | q | 2H | O-CH₂ -CH₃ |
| ~3.50 | s | 2H | N-CH₂ -Ph |
| ~2.90 | t | 2H | C(=CH)-CH₂ -N |
| ~2.50 | t | 2H | =C-CH₂ -CH₂-N |
| ~2.45 | t | 2H | N-CH₂-CH₂ -C= |
| ~2.35 | t | 2H | N-CH₂-CH₂ -C= |
| ~1.25 | t | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Predicted for CDCl₃ at 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~166.5 | C | C =O |
| ~155.0 | C | C =CH-COOEt |
| ~138.0 | C | Ar-C (ipso, benzyl) |
| ~129.0 | CH | Ar-C H (benzyl) |
| ~128.2 | CH | Ar-C H (benzyl) |
| ~127.0 | CH | Ar-C H (benzyl) |
| ~116.0 | CH | =C H-COOEt |
| ~63.2 | CH₂ | N-C H₂-Ph |
| ~59.8 | CH₂ | O-C H₂-CH₃ |
| ~53.0 | CH₂ | N-C H₂-CH₂ (piperidine) |
| ~36.0 | CH₂ | =C-C H₂-CH₂-N |
| ~29.0 | CH₂ | N-CH₂-C H₂-C= |
| ~14.3 | CH₃ | O-CH₂-C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1645 | Medium | C=C stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1250-1150 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-N stretch |
| ~740, ~700 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment Ion |
| 259 | [M]⁺ (Molecular Ion) |
| 214 | [M - OEt]⁺ |
| 186 | [M - COOEt]⁺ |
| 168 | [M - C₇H₇]⁺ (loss of benzyl) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, 1-benzyl-4-piperidone.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
1-benzyl-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel to the cooled slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.
-
-
Olefination Reaction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (1-benzyl-4-piperidone) is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (three times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Introduction
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a key heterocyclic intermediate in medicinal chemistry. Its piperidine core and benzyl group make it a versatile scaffold for synthesizing a range of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] Accurate structural elucidation is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and empirical data. We will dissect the molecule's structure to forecast the chemical shift, multiplicity, and integration of each proton signal, present a robust experimental protocol for data acquisition, and summarize the expected spectral data for unambiguous compound verification.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct, non-equivalent proton environments within the molecule. The structure of this compound (C₁₆H₂₁NO₂) is comprised of four key moieties: a benzyl group, a piperidine ring, an ethyl acetate group, and a vinylic linkage.[3][4] Each unique proton environment will give rise to a distinct signal in the ¹H NMR spectrum.
Below is a diagram illustrating the molecular structure with each unique proton environment labeled alphabetically for the subsequent spectral analysis.
Caption: Molecular structure of this compound with proton environments labeled (a-g).
Predictive ¹H NMR Spectral Analysis (Solvent: CDCl₃, Standard: TMS)
The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[5]
-
Aromatic Protons (c): The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.20-7.40 ppm . Due to free rotation, they often resolve as a complex multiplet, integrating to 5H .[6]
-
Vinylic Proton (e): This single proton is attached to an sp²-hybridized carbon and is deshielded by the anisotropic effect of the C=C double bond and the electron-withdrawing character of the adjacent ester group (C=O).[7] This will shift its signal significantly downfield, predicted to be a singlet at approximately δ 5.70-5.90 ppm , integrating to 1H .
-
Ethyl Ester Protons (f, g): This group gives rise to two characteristic signals.
-
The methylene protons (f , -O-CH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).[8] The predicted chemical shift is δ 4.10-4.20 ppm , integrating to 2H .[9]
-
The methyl protons (g , -CH₃) are further from the oxygen and will appear more upfield. They will be split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[8] The predicted chemical shift is δ 1.20-1.30 ppm , integrating to 3H .[9]
-
-
Benzylic Protons (d): The two protons of the benzylic methylene group (-N-CH₂-Ph) are adjacent to both the nitrogen atom and the aromatic ring. They are chemically equivalent and have no adjacent protons, so they are expected to appear as a sharp singlet. Their position is influenced by the deshielding effect of the adjacent nitrogen. The predicted chemical shift is δ 3.50-3.60 ppm , integrating to 2H .[6]
-
Piperidine Ring Protons (a, b): The protons on the saturated piperidine ring exist in two distinct environments relative to the nitrogen atom and the exocyclic double bond.
-
Protons (a) are on carbons C2 and C6, which are alpha to the nitrogen atom. The electronegativity of nitrogen deshields these protons. They are expected to resonate as a multiplet (likely a triplet of triplets, often appearing as a broad multiplet) around δ 2.60-2.80 ppm , integrating to 4H .[10][11]
-
Protons (b) are on carbons C3 and C5, which are beta to the nitrogen but adjacent to the sp² carbon of the ylidene group. This proximity to the double bond will also cause some deshielding. These protons are expected to appear as a multiplet around δ 2.40-2.60 ppm , integrating to 4H . The signals for protons (a) and (b) may overlap, creating a complex multiplet region.
-
Data Summary: Predicted ¹H NMR Assignments
| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | Piperidine C2-H₂, C6-H₂ | 2.60 - 2.80 | Multiplet | 4H |
| b | Piperidine C3-H₂, C5-H₂ | 2.40 - 2.60 | Multiplet | 4H |
| c | Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |
| d | Benzylic (-CH₂-Ph) | 3.50 - 3.60 | Singlet | 2H |
| e | Vinylic (=CH-) | 5.70 - 5.90 | Singlet | 1H |
| f | Ethyl Methylene (-O-CH₂-) | 4.10 - 4.20 | Quartet | 2H |
| g | Ethyl Methyl (-CH₃) | 1.20 - 1.30 | Triplet | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum. The methodology is designed to be self-validating by ensuring sample purity, accurate referencing, and appropriate instrument settings.
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Transfer the sample into a standard 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for a wide range of organic compounds and has a minimal residual solvent peak at δ 7.26 ppm.[8]
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard, defining the 0.00 ppm reference point.[5]
-
Cap the NMR tube securely and vortex gently until the sample is completely dissolved, ensuring a homogenous solution.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the prepared sample into the NMR spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.
-
Set the acquisition parameters. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the spectrum by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction (zero- and first-order) to ensure all peaks have a positive, symmetrical lineshape.
-
Calibrate the spectrum by setting the TMS peak to exactly δ 0.00 ppm.
-
Integrate the area under each distinct signal. The relative integral values correspond to the ratio of protons in each environment.[8]
-
Analyze the processed spectrum, assigning each signal based on its chemical shift, integration, and splitting pattern as detailed in the predictive analysis.
-
Conclusion
The ¹H NMR spectrum of this compound provides a rich set of signals that, when correctly interpreted, serve as a definitive fingerprint for the molecule's structure. Key identifying features include the characteristic quartet and triplet of the ethyl group, the downfield singlet of the vinylic proton, the benzylic singlet, the aromatic multiplet, and the complex upfield signals of the piperidine ring. By following the detailed analytical and experimental guide presented, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
"mass spectrometry of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a compound featuring a core N-benzylpiperidine scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development.[1] This document outlines detailed, field-proven methodologies for sample analysis using both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry. We delve into the causal mechanisms behind expected fragmentation pathways, offering a predictive framework for the structural elucidation of this compound and its analogues. The protocols and interpretive guidance herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve robust and reliable characterization.
Introduction
The Analyte: this compound
This compound (CAS No. 40110-55-2) is a heterocyclic compound with a molecular formula of C₁₆H₂₁NO₂ and an exact mass of 259.15723 Da.[2] Its structure is characterized by three key functional regions:
-
A piperidine ring , a common scaffold in pharmaceuticals.[3]
-
An N-benzyl group , which significantly influences its fragmentation behavior.
-
An α,β-unsaturated ethyl ester moiety attached via an exocyclic double bond, which provides a site for potential rearrangements.
Understanding the mass spectrometric profile of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of organic compounds.[4] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can deduce its elemental composition and connectivity. For piperidine derivatives, both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) provide complementary structural information.[4] This guide will explore both to construct a complete analytical picture.
Physicochemical Properties & Mass Spectrometry Amenability
The compound's physical and chemical properties dictate the optimal approach for MS analysis. The presence of a tertiary amine within the piperidine ring (predicted pKa ≈ 7.9) makes it an excellent candidate for positive-ion electrospray ionization, where it will readily accept a proton to form a stable [M+H]⁺ ion.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₂ | [2] |
| Molecular Weight | 259.35 g/mol | [2] |
| Exact Mass | 259.157228913 Da | [2] |
| pKa (Predicted) | 7.92 ± 0.20 | [2] |
| LogP | 2.71 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Experimental Design & Methodology
A robust analytical workflow is foundational to acquiring high-quality, interpretable data. The choice between gas chromatography (GC) and liquid chromatography (LC) as an inlet is determined by the analyte's volatility and the desired ionization method.
Caption: General experimental workflow for MS/MS analysis.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This method is ideal for characterizing the protonated molecule and its fragments under soft ionization conditions.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.[5]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.[6]
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).[5]
-
Scan Range (MS1): m/z 50-500.
-
MS/MS: Isolate the precursor ion [M+H]⁺ (m/z 260.16) and perform Collision-Induced Dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.[6]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method provides classic, reproducible fragmentation patterns useful for library matching and elucidating the core structure through high-energy fragmentation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Conditions (EI):
Data Interpretation: Fragmentation Analysis
The fragmentation of this compound is dictated by the relative stability of the resulting ions. The basic nitrogen of the piperidine ring and the benzylic position are the most influential features.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Under ESI conditions, the analysis begins with the protonated molecule, [M+H]⁺, at m/z 260.16 . Fragmentation is initiated by the charge site, which is predominantly the piperidine nitrogen.
-
Primary Pathway: Benzylic Cleavage: The most facile fragmentation is the cleavage of the bond between the nitrogen and the benzylic carbon. This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum. The corresponding neutral loss is C₉H₁₄NO₂.
-
Secondary Pathway: Piperidine Ring Opening: Following protonation, the piperidine ring can undergo cleavage.[3] A common pathway involves the loss of the ethyl acetate group followed by ring fission, though this is typically less favored than benzylic cleavage.
-
Tertiary Pathway: Ester Fragmentation: The ethyl ester group can undergo neutral losses. A loss of ethylene (C₂H₄, 28 Da) would yield a fragment at m/z 232.15, while a loss of ethanol (C₂H₅OH, 46 Da) would result in a fragment at m/z 214.12.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI, the molecular ion, M⁺˙, is formed at m/z 259.16 . Fragmentation is more extensive and is initiated by the radical cation.
-
Dominant Pathway: α-Cleavage: The most prominent fragmentation for N-substituted piperidines under EI is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[3] The loss of the benzyl radical (C₇H₇˙) is highly favored, leading to the formation of a resonance-stabilized iminium ion at m/z 168.10 (C₉H₁₄NO₂⁺). This is often the base peak in an EI spectrum.
-
Tropylium Ion Formation: The benzyl fragment itself is detected as the highly abundant tropylium ion at m/z 91 .
-
Piperidine Ring Fission: The piperidine ring itself can fragment. A characteristic fragment for piperidine is observed at m/z 84.[8] Further cleavages can lead to smaller fragments.
-
McLafferty-type Rearrangement: A rearrangement involving the ester carbonyl and a gamma-hydrogen on the piperidine ring could lead to the loss of a neutral molecule, though this is less common than direct α-cleavage.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. imedpub.com [imedpub.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Solubility of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a piperidine ring, a benzyl group, and an ethyl acetate moiety, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering a framework for its application in research and development.
Understanding the solubility of this compound is critical for a range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.
-
Purification: Developing effective crystallization and chromatographic purification methods.[2]
-
Pharmaceutical Formulation: Designing drug delivery systems and formulations where the compound is the active pharmaceutical ingredient (API) or a key intermediate.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₂ | [1][5][6] |
| Molecular Weight | 259.34 g/mol | [1][5][6] |
| Appearance | Yellow liquid | |
| Boiling Point | 130°C at 0.75 mmHg | [5][7] |
| Density | 1.129 g/cm³ (Predicted) | [1][5] |
| LogP (XLogP3) | 2.4 - 2.71 | [5][7] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Storage Temperature | 2-8°C |
The LogP value between 2.4 and 2.71 suggests that the compound is moderately lipophilic. The presence of ester and tertiary amine functionalities (three hydrogen bond acceptors) and the absence of hydrogen bond donors will significantly influence its interactions with protic and aprotic solvents.
Theoretical Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Given the compound's moderate polarity, it is expected to have limited solubility in highly non-polar solvents. The benzyl and piperidine ring systems contribute to some non-polar character, but the polar ester group will hinder dissolution.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): This class of solvents is likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the ester group and are capable of solvating the overall molecule. Ethyl acetate, in particular, shares structural similarities with the ester moiety of the compound.[9][10]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are also expected to be good solvents. While the compound cannot donate hydrogen bonds, the oxygen and nitrogen atoms can act as acceptors. The ability of alcohols to engage in hydrogen bonding and their overall polarity should facilitate the dissolution of the compound.
-
Aqueous Solubility: The compound is predicted to have low solubility in water due to its significant non-polar surface area and lack of hydrogen bond donating groups.
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of the compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Remove the vials from the shaker and allow them to stand for a short period.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Perform a precise serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method. A UV-Vis method would be suitable due to the presence of the aromatic benzyl group.
-
Construct a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. linpchemical.com [linpchemical.com]
- 10. celanese.com [celanese.com]
"thermal stability of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"
An In-depth Technical Guide on the Thermal Stability of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.[1] Understanding its thermal stability is crucial for ensuring safe handling, storage, and application in pharmaceutical manufacturing. This technical guide provides a summary of the available physicochemical properties of this compound and outlines standard experimental protocols for assessing its thermal stability. Due to the limited publicly available data on the specific thermal decomposition of this compound, this guide presents a generalized framework for its analysis. Additionally, a plausible synthetic pathway is illustrated.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₂ | [1][2] |
| Molecular Weight | 259.34 g/mol | [3] |
| Appearance | Yellow liquid | [4] |
| Boiling Point | 130°C at 0.75 mmHg | [5] |
| Density | 1.129 g/cm³ | [5] |
| Flash Point | 127.8°C | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Hypothetical Experimental Protocols for Thermal Stability Analysis
To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 0°C.
-
Ramp up the temperature from 0°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic and exothermic peaks corresponding to thermal events.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Identify the onset temperature of decomposition from any exothermic decomposition peaks.
-
Synthesis Pathway
This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, 1-benzyl-4-piperidone, with a phosphonate ylide. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.
The reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, by a strong base (e.g., sodium hydride) to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-benzyl-4-piperidone. The resulting intermediate subsequently eliminates a phosphate ester to yield the desired alkene product.
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the thermal analysis of a chemical compound like this compound.
Caption: A generalized workflow for thermal stability analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, its reported physical properties, such as a relatively high boiling point and flash point, suggest moderate thermal stability under standard conditions. For applications requiring elevated temperatures, a thorough thermal analysis using techniques like TGA and DSC is imperative. The provided hypothetical protocols and workflows offer a robust framework for conducting such an analysis. The Horner-Wadsworth-Emmons reaction remains a primary and efficient route for its synthesis, underscoring its accessibility as a key pharmaceutical intermediate. Further research into its thermal decomposition products and kinetics would be beneficial for a complete understanding of its stability profile.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. chemscene.com [chemscene.com]
- 4. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
The Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters: A Technical Guide
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This technical guide offers an in-depth exploration of the HWE synthesis of α,β-unsaturated esters, tailored for researchers, scientists, and professionals in drug development. The guide covers the core mechanism, detailed experimental protocols for key variations, and quantitative data to inform reaction optimization.
Core Principles and Mechanism
The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1] For the synthesis of α,β-unsaturated esters, a phosphonate bearing an ester group at the α-position, such as triethyl phosphonoacetate, is utilized.
The reaction mechanism commences with the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl and ester groups, forming a resonance-stabilized carbanion.[1] This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone in what is typically the rate-limiting step.[1] The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane ring. This intermediate then collapses, yielding the α,β-unsaturated ester and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup.[1]
Stereoselectivity
A key feature of the HWE reaction is its inherent stereoselectivity. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] This selectivity is influenced by several factors, including the steric bulk of the aldehyde and the phosphonate, the nature of the cation, and the reaction temperature.[1] For the synthesis of (Z)-α,β-unsaturated esters, modifications to the standard reaction conditions are necessary, most notably the Still-Gennari modification.[2]
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities of the HWE reaction under various conditions, providing a comparative overview for reaction design.
Table 1: Influence of Base and Solvent on the HWE Reaction of Benzaldehyde with Triethyl Phosphonoacetate
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH (1.1) | THF | 25 | 2 | 95 | >95:5 |
| 2 | DBU (1.5) / LiCl (1.5) | Acetonitrile | 25 | 4 | 92 | >98:2 |
| 3 | K₂CO₃ (2.0) | Ethanol | 25 | 12 | 88 | >95:5 |
| 4 | LiOH·H₂O (2.0) | None | 25 | 1 | 97 | 99:1[3] |
| 5 | Ba(OH)₂·8H₂O (1.5) | THF | 25 | 0.5 | 95 | >99:1[3] |
Table 2: HWE Reaction with Various Aldehydes and Triethyl Phosphonoacetate
| Entry | Aldehyde | Base (equiv.) | Solvent | Yield (%) | E:Z Ratio |
| 1 | Cyclohexanecarboxaldehyde | LiOH·H₂O (2.0) | None | 91 | 92:8[3] |
| 2 | n-Octanal | LiOH·H₂O (2.0) | None | 85 | 94:6[3] |
| 3 | Isobutyraldehyde | Ba(OH)₂·8H₂O (1.5) | THF | 92 | >99:1[3] |
| 4 | 4-Methoxybenzaldehyde | DBU (1.5) / LiCl (1.5) | THF | 93 | 98:2[4] |
| 5 | 4-Chlorobenzaldehyde | DBU (1.5) / LiCl (1.5) | THF | 90 | 97:3[4] |
Table 3: Still-Gennari Modification for (Z)-α,β-Unsaturated Esters
| Entry | Aldehyde | Phosphonate Reagent | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS (1.1) / 18-crown-6 (1.1) | THF | -78 | 85 | >95:5[2] |
| 2 | Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 90 | 91:9[5] |
| 3 | n-Octanal | Bis(1,1,1,3,3,3-hexafluoroisopropyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 85 | 91:9[5] |
| 4 | Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | NaH (1.1) | THF | -20 | 88 | 86:14[5] |
Experimental Protocols
Synthesis of Triethyl Phosphonoacetate via the Arbuzov Reaction
The phosphonate reagent is typically prepared via the Michaelis-Arbuzov reaction.[6]
Procedure: A mixture of triethyl phosphite (1.2 equivalents) and ethyl chloroacetate (1.0 equivalent) is heated at 150-160 °C under a nitrogen atmosphere for 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of ethyl chloride evolution. After cooling to room temperature, the crude product is purified by vacuum distillation to afford triethyl phosphonoacetate as a colorless oil.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
The Wittig Reaction on Piperidin-4-one Scaffolds: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of this privileged scaffold is therefore of paramount importance in drug discovery and development. The Wittig reaction, a Nobel Prize-winning olefination method, provides a powerful and versatile tool for the conversion of the carbonyl group in piperidin-4-one derivatives into a diverse range of exocyclic alkenes.[3][4] This technical guide offers an in-depth exploration of the Wittig reaction and its variants as applied to piperidin-4-one systems. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide practical, field-proven experimental protocols, and present a comparative analysis of the Wittig reaction with the Horner-Wadsworth-Emmons (HWE) modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.
Introduction: The Strategic Importance of Piperidin-4-ylidene Derivatives
The piperidin-4-one core is a versatile synthetic intermediate, readily available and amenable to a wide range of chemical transformations.[5] The conversion of the C4-carbonyl to an exocyclic double bond via the Wittig reaction generates piperidin-4-ylidene derivatives, a class of compounds with significant pharmacological relevance. These derivatives are found in antihistamines, antipsychotics, and a variety of other therapeutic agents. The exocyclic double bond serves as a key structural motif and a handle for further synthetic diversification.
The Wittig reaction offers a direct and reliable method for the synthesis of these valuable structures. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[3][4] The immense thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for this transformation.[6]
Mechanistic Insights: Controlling Stereoselectivity in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is a critical consideration in the synthesis of complex molecules. The geometry of the resulting alkene (E or Z) is primarily determined by the nature of the phosphorus ylide employed.[3] Ylides are generally classified as stabilized, semi-stabilized, or unstabilized, based on the substituents attached to the carbanionic center.
The Role of Ylide Stability
-
Unstabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive and generally lead to the formation of the Z-alkene as the major product under kinetic control.[7] The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The transition state leading to the syn-oxaphosphetane is sterically favored, which then collapses to yield the Z-alkene.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones, nitriles) are more stable and less reactive.[3] With these ylides, the reaction is often reversible and proceeds under thermodynamic control, favoring the formation of the more stable E-alkene.[7] The initial formation of the oxaphosphetane can equilibrate to the more stable anti-intermediate, which then decomposes to the E-alkene.
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and the stereoselectivity can be variable, often yielding mixtures of E and Z isomers.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemtube3d.com [chemtube3d.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
"starting materials for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate synthesis"
An In-depth Technical Guide to the Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No: 40110-55-2), a key intermediate in the development of various pharmacologically active molecules, particularly those targeting the central nervous system.[1] The primary synthetic route detailed herein is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized and efficient method for the formation of carbon-carbon double bonds.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Starting Materials
The successful synthesis of this compound hinges on two primary starting materials: N-benzyl-4-piperidone and Triethyl phosphonoacetate . The following sections detail the synthesis of these crucial precursors.
Synthesis of N-benzyl-4-piperidone
N-benzyl-4-piperidone (CAS No: 3612-20-2) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents.[4] One common and efficient method for its preparation is through the direct N-alkylation of 4-piperidone.
Experimental Protocol: N-alkylation of 4-piperidone [4]
-
A mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) is stirred in dry N,N-dimethylformamide (DMF) (25 mL) for 30 minutes at room temperature.
-
Benzyl bromide (16.82 mmol) is added dropwise to the reaction mixture.
-
The mixture is heated to 65 °C for 14 hours.
-
After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).
-
The resulting mixture is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed sequentially with water (2 x 15 mL) and brine (20 mL), dried, and concentrated to yield N-benzyl-4-piperidone.
Another industrially viable, one-pot preparation involves the reaction of benzylamine and an acrylate.[5]
Experimental Protocol: One-Pot Synthesis from Benzylamine [5]
-
Benzylamine and an alcoholic organic solvent are placed in a reaction kettle.
-
Acrylate is added dropwise (molar ratio of acrylate to benzylamine is 2.6-5).
-
The mixture is stirred and then heated to 50-60°C for 9-24 hours.
-
Excess acrylate and solvent are recovered by distillation.
-
An organic solvent for condensation and an organic base are added, and the temperature is raised to 50-85°C.
-
After cooling, acid is added for neutralization, followed by a catalyst, maintaining a temperature of 60-85°C.
-
An inorganic alkali is added to adjust the pH to 8-9. The water layer is separated.
-
The organic layer is distilled under reduced pressure to collect the N-benzyl-4-piperidone fraction.
Synthesis of Triethyl phosphonoacetate
Triethyl phosphonoacetate (CAS No: 867-13-0) is a key reagent for the Horner-Wadsworth-Emmons reaction.[6] A primary method for its synthesis is the Michaelis-Arbuzov rearrangement.[7][8]
Experimental Protocol: Michaelis-Arbuzov Rearrangement [9]
This method utilizes triethyl phosphite and ethyl chloroacetate as raw materials to carry out the Michaelis-Arbuzov rearrangement reaction.
-
Triethyl phosphite and ethyl chloroacetate are reacted, typically at an elevated temperature.
-
The reaction progress is monitored until completion.
-
The resulting product, triethyl phosphonoacetate, is then purified. The byproduct, ethyl chloride, is removed.
An improved one-step synthesis involves the reaction of absolute ethanol and phosphorus trichloride in the presence of an organic base like N,N-dimethylaniline and a low-boiling point solvent such as petroleum ether.[7] This method can increase the yield of the intermediate triethyl phosphite, which then reacts in a solvent-free high-temperature reaction to form triethyl phosphonoacetate.[7]
Final Synthesis: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for this synthesis, as the phosphonate-stabilized carbanions are more nucleophilic and the dialkylphosphate salt byproduct is easily removed by aqueous extraction.[8][10] This reaction typically favors the formation of the (E)-alkene.[10][11]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.
Experimental Protocol: General HWE Procedure [3]
-
A suitable base, such as sodium hydride, is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere.
-
Triethyl phosphonoacetate is added dropwise to the suspension at a controlled temperature (e.g., 0 °C) to form the phosphonate carbanion.
-
A solution of N-benzyl-4-piperidone in the same solvent is then added to the reaction mixture.
-
The reaction is stirred for a specified time, allowing for the nucleophilic addition and subsequent elimination to occur.
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified, typically by column chromatography, to yield pure this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the starting materials and the final product.
Table 1: Synthesis of N-benzyl-4-piperidone via N-alkylation
| Parameter | Value | Reference |
| 4-piperidone monohydrate HCl | 14.56 mmol | [4] |
| Potassium Carbonate | 50.64 mmol | [4] |
| Benzyl Bromide | 16.82 mmol | [4] |
| Solvent | Dry DMF | [4] |
| Temperature | 65 °C | [4] |
| Reaction Time | 14 hours | [4] |
Table 2: Horner-Wadsworth-Emmons Reaction Parameters
| Parameter | Typical Conditions | Reference |
| Base | Sodium Hydride (NaH) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3][11] |
| Temperature | 0 °C to Room Temperature | [10] |
| Stereoselectivity | Predominantly (E)-isomer | [10][11] |
Visualized Workflows and Mechanisms
To further elucidate the process, the following diagrams created using Graphviz illustrate the experimental workflow and the reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for the HWE synthesis.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Ubiquity and Versatility of the Piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of effective therapeutics. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as one of the most prominent of these "privileged scaffolds."[1][2] Its prevalence in a vast array of natural products and FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] From potent analgesics to life-saving cancer treatments and drugs that combat neurodegenerative disorders, the piperidine moiety is a recurring theme, underscoring its profound impact on human health.[5][6][7]
This technical guide provides an in-depth exploration of the multifaceted role of the piperidine scaffold in drug discovery. We will delve into the fundamental principles that make this heterocycle so attractive to medicinal chemists, explore its application in various therapeutic areas through the lens of quantitative structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of piperidine-based compounds. Furthermore, we will visualize key biological pathways and experimental workflows to offer a comprehensive and practical resource for professionals in the field.
The Piperidine Scaffold: A Privileged Framework for Drug Design
The piperidine ring's status as a privileged scaffold stems from a confluence of advantageous physicochemical and structural properties. Its saturated, non-planar, and conformationally flexible nature allows it to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets.[1][8] The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility and enabling ionic interactions with target proteins.[7] Moreover, the lipophilicity of the piperidine ring can be fine-tuned through substitution, allowing for the optimization of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[7]
The strategic incorporation of a piperidine scaffold can significantly influence a molecule's:
-
Biological Activity and Selectivity: The rigid, yet adaptable, nature of the piperidine ring allows for the precise orientation of pharmacophoric groups, leading to high-affinity binding to target receptors and enzymes.[8][9]
-
Physicochemical Properties: The basic nitrogen atom and the overall lipophilicity of the ring can be modulated to achieve a balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability.[7]
-
Pharmacokinetic Profile: The metabolic stability of the piperidine ring can be enhanced by strategic substitution, leading to improved in vivo half-life and reduced clearance.[7]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.
Anticancer Agents
Piperidine derivatives are integral to a number of anticancer therapies, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[10][11] A prominent example is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[10][11]
Quantitative Structure-Activity Relationship (SAR) of Piperidine-Based Kinase Inhibitors
The following table summarizes the structure-activity relationship for a series of piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in tumor cell proliferation.[12]
| Compound | Key Structural Features | IC50 (nM) for Karpas-299 cell activity inhibition |
| Analog 1 | Unsubstituted phenyl ring | 150 |
| Analog 2 | 4-Fluorophenyl substitution | 85 |
| Analog 3 | 3,4-Difluorophenyl substitution | 50 |
| Analog 4 | 4-(Trifluoromethyl)phenyl substitution | 25 |
Data synthesized from multiple sources for illustrative purposes.[12][13]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights the points of intervention for piperidine-containing inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine-based drugs.
Agents for Neurodegenerative Diseases
Piperidine-containing compounds have also shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[6][9][14] A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.[14]
Quantitative Structure-Activity Relationship (SAR) of Piperidine-Based Acetylcholinesterase Inhibitors
The following table presents the SAR for a series of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[14]
| Compound | R Group on Benzyl Ring | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 4-Cl | 0.17 | 6.89 |
| d10 | 3-F | 0.45 | 3.22 |
| Analog 1 | H | 1.23 | 15.4 |
| Analog 2 | 4-OCH3 | 0.89 | 10.1 |
Data is for illustrative purposes and synthesized from multiple sources.[14][15][16][17]
Synthetic Methodologies for Piperidine Scaffolds
The facile and diverse synthesis of functionalized piperidines is a key reason for their widespread use in drug discovery. Numerous synthetic strategies have been developed to access this important scaffold.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including those containing a piperidine ring.[18][19][20][21] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[18][19]
Detailed Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) in dichloromethane (CH2Cl2; 10 mL per mmol of tryptamine).[18]
-
Aldehyde Addition: To the stirred solution, add the desired aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents) dropwise at room temperature.[18]
-
Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (0.1 equivalents), to the reaction mixture.[18]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[18]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[18]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.[18]
Biological Evaluation of Piperidine-Based Compounds
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. A variety of in vitro assays are employed to determine the potency, selectivity, and mechanism of action of piperidine derivatives.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[22][23][24][25][26] This technique is particularly useful for characterizing piperidine-based ligands that target G-protein coupled receptors (GPCRs) and ion channels.[22]
Detailed Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest.[23][25]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled piperidine test compound.[23][25]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[23]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[23]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[23]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[23]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[23][25]
The Drug Discovery Workflow: From Hit to Lead
The development of a piperidine-based drug follows a well-defined workflow, from the initial identification of a "hit" compound to the optimization of a "lead" candidate with desirable pharmacological properties.[27][28]
Caption: A generalized workflow for the discovery and development of a piperidine-based drug.
Conclusion and Future Perspectives
The piperidine scaffold has undeniably cemented its place as a cornerstone of modern drug discovery.[1][2][5] Its inherent structural and physicochemical properties provide a versatile platform for the design of novel therapeutics across a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for developing innovative piperidine-based drugs continues to expand. The future of piperidine in drug discovery will likely involve its application in more complex molecular architectures, the development of highly selective and potent modulators of challenging biological targets, and its use in personalized medicine approaches guided by biomarker validation.[11] The principles and protocols outlined in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pictet-Spengler Reaction for the Chemical Synthesis of Strictosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 27. researchgate.net [researchgate.net]
- 28. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Note: Purification of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a chemical intermediate utilized in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.[1] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the quality and reliability of subsequent synthetic steps and biological assays. This application note provides a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase and a non-polar/polar mobile phase system.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[2]
-
n-Hexane (or heptane), analytical grade
-
Ethyl acetate, analytical grade
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain or UV lamp for visualization
Equipment
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
Capillary tubes for spotting
Procedure
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of n-hexane and ethyl acetate.[3][4]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[2] This allows for the separation of compounds with different polarities.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in n-Hexane (e.g., 5% to 30%) |
| Crude Sample Load | 1-5 g (dependent on column size) |
| Column Dimensions | 40 mm diameter, 300 mm length |
| Flow Rate | 10-15 mL/min |
| Fraction Volume | 20 mL |
| TLC Monitoring | Mobile Phase: 80:20 n-Hexane:Ethyl Acetate |
| Expected Rf of Pure Product | ~0.3 in 80:20 n-Hexane:Ethyl Acetate |
| Expected Yield | 70-90% (dependent on crude purity) |
| Purity of Final Product | >95% (as determined by NMR or LC-MS) |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Recrystallization of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these molecules often yields crude products containing impurities such as unreacted starting materials, byproducts, and residual solvents. Effective purification is therefore a critical step to ensure the identity, purity, and safety of the final compound. Recrystallization is a powerful and widely used technique for the purification of solid piperidine derivatives, leveraging the differential solubility of the compound and its impurities in a chosen solvent system.
These application notes provide a comprehensive overview of recrystallization methods for piperidine derivatives, including detailed experimental protocols and a summary of relevant data to aid in the development of robust purification strategies.
Principles of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In a typical recrystallization procedure, the impure solid is dissolved in a minimum amount of a hot solvent. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The purified crystals are then collected by filtration.
Key steps in a successful recrystallization include:
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the piperidine derivative sparingly at room temperature but have high solubility at elevated temperatures.[1][2]
-
Dissolution: The crude material is dissolved in the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling.[3]
-
Decolorization (if necessary): For colored impurities, activated charcoal can be added to the hot solution to adsorb the colorants before hot filtration.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration is performed to remove them before cooling.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.[1]
-
Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.[1][3]
-
Drying: The purified crystals are dried to remove residual solvent.
Recrystallization Methods for Piperidine Derivatives
Two primary recrystallization techniques are commonly employed for piperidine derivatives:
-
Single-Solvent Recrystallization: This is the most straightforward method, where the crude material is dissolved in a single hot solvent and crystallized upon cooling.[1]
-
Solvent/Anti-Solvent Recrystallization: This method is used when a suitable single solvent cannot be found. The piperidine derivative is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) is slowly added to induce crystallization.[1]
Data Presentation: Recrystallization of Piperidine Derivatives
The following table summarizes recrystallization data for various piperidine derivatives, providing a comparative overview of different solvent systems and their impact on purity and yield.
| Piperidine Derivative Class | Compound | Recrystallization Method | Solvent System | Purity (after) | Yield | Melting Point (°C) | Reference |
| Piperidine-4-carbothioamides | Piperidine-4-carbothioamide | Cooling | n-Butanol | 97% | - | - | [1] |
| Piperidine-4-carbothioamide HCl | Cooling | Ethanol | 99% | - | - | [1] | |
| Piperidin-4-ones | 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one | - | Ethanol | - | - | - | [2] |
| Phenyl hydrazine derivatives of 2,6-diphenylpiperidin-4-ones | - | Absolute Ethanol | - | - | - | [2] | |
| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | - | Ethanol | - | - | - | [2] | |
| N-Benzyl piperidin-4-one oxime derivative | - | Methanol | - | - | - | [2] | |
| N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | - | Benzene-Petroleum Ether | - | - | - | [2] | |
| Chiral Piperidine Alcohols | (S)-Piperidine-2-ethanol | Cooling | Diethyl Ether | - | 6.1% (overall) | 69-70 | [4] |
| (S)-Piperidine-2-ethanol salt with (S)-(+)-camphorsulfonic acid | Cooling | 95% Ethanol/Diethyl Ether | - | - | 173 | [4] | |
| Salt of 2-piperidine-2-yl-ethanol with N-acetyl-L-Leucine | Cooling | Acetonitrile/Methanol (20:1) | 97.7% ee | 95.7% | - | [4] | |
| N-Arylpiperidines | Phenyl carbamate-protected dihydropyridine | - | - | High Purity | 72% | - | [5] |
| N-(p-nitrosophenyl)-piperidine hydrochloride | - | Methanol | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Piperidine-3-carbothioamide Derivative[1]
1. Solvent Selection: a. Place approximately 10-20 mg of the crude piperidine-3-carbothioamide derivative into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating. c. Gently heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then place it in an ice bath. The formation of crystals indicates a suitable solvent.
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the selected hot solvent to just dissolve the solid. c. If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal. d. Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will promote the formation of larger crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.
Protocol 2: Solvent/Anti-Solvent Recrystallization of a Piperidine Derivative[1]
1. Solvent System Selection: a. Identify a "good" solvent in which the piperidine derivative is highly soluble at room temperature. b. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
2. Recrystallization Procedure: a. Dissolve the crude product in a minimum amount of the "good" solvent. b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid. c. If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly. d. Isolate the crystals as described in the single-solvent method (Protocol 1, steps 2e-2h).
Protocol 3: Purification of a Chiral Piperidine Alcohol via Diastereomeric Salt Recrystallization[4]
This protocol describes the resolution of a racemic piperidine alcohol by forming a diastereomeric salt with a chiral resolving agent, followed by recrystallization.
1. Salt Formation: a. Dissolve the racemic 2-piperidine-2-yl-ethanol in a suitable polar, aprotic solvent (e.g., tetrahydrofuran). b. In a separate flask, dissolve the resolving agent (e.g., N-acetyl-L-leucine) in an aliphatic alcohol (e.g., methanol). c. Combine the two solutions and heat to dissolve any solids.
2. Crystallization: a. Cool the mixture to allow the diastereomeric salt of the desired enantiomer to precipitate.
3. Purification by Recrystallization: a. Isolate the precipitated salt by filtration. b. Recrystallize the salt from a mixed solvent system, for example, by dissolving it in a mixture of acetonitrile and methanol (e.g., 20:1 v/v) at an elevated temperature (e.g., 55°C) and then cooling to a lower temperature (e.g., 15°C). c. Repeat the recrystallization step until the desired enantiomeric purity is achieved.
4. Liberation of the Free Base: a. Dissolve the purified salt in an aqueous basic solution (e.g., 3N NaOH) and stir. b. Extract the liberated free piperidine alcohol into an organic solvent. c. Dry the organic extract and concentrate to yield the purified chiral piperidine alcohol.
Mandatory Visualization
Caption: General workflow for the purification of piperidine derivatives by recrystallization.
Conclusion
The selection of an appropriate recrystallization method and solvent system is paramount for the successful purification of piperidine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries. By systematically applying these principles and methods, high-purity crystalline piperidine derivatives can be obtained, which is essential for their subsequent use in research, development, and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of Donepezil Analogues from Piperidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of donepezil analogues utilizing piperidine-based precursors. The methodologies outlined are based on established synthetic routes, offering a foundation for the development of novel acetylcholinesterase (AChE) inhibitors for potential therapeutic applications in neurodegenerative diseases.
Introduction
Donepezil, a leading therapeutic for Alzheimer's disease, functions as a potent and selective inhibitor of acetylcholinesterase (AChE). The core structure of donepezil features a substituted piperidine ring, which is crucial for its biological activity.[1][2] Modifications to this piperidine moiety offer a promising avenue for the development of novel analogues with potentially improved pharmacological profiles, such as enhanced efficacy, selectivity, or reduced side effects. This document details synthetic strategies starting from readily available piperidine precursors to generate a library of donepezil analogues. The primary route discussed involves the synthesis of 2-substituted 4-piperidones, their conversion to 4-formyl piperidine intermediates, and subsequent condensation with an indanone moiety followed by reduction.
Synthetic Strategy Overview
The principal synthetic approach is a multi-step process commencing with the formation of N-substituted 2-substituted-4-piperidones. These serve as versatile building blocks for the introduction of diverse functionalities on the piperidine ring. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for donepezil analogues.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted N-Benzyl-4-Piperidones
This protocol describes the synthesis of 2-substituted N-benzyl-4-piperidones via a one-pot oxidation-cyclisation method.
Materials:
-
Substituted divinyl carbinol
-
Manganese dioxide (MnO₂)
-
4 Å Molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
Benzylamine
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
To a solution of the substituted divinyl carbinol in CH₂Cl₂, add MnO₂ and 4 Å molecular sieves.
-
Stir the mixture at 50°C for 3 hours.[2]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude divinyl ketone.
-
To a solution of the crude divinyl ketone in a 3:1 mixture of CH₃CN and H₂O, add benzylamine and NaHCO₃.
-
Stir the mixture at 16°C for 40 minutes, then heat to 95°C for 1.5 hours.[2]
-
After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 2-substituted N-benzyl-4-piperidone, which can be purified by column chromatography.
Protocol 2: Synthesis of 4-Formyl Piperidine Intermediate
This protocol details the conversion of a 4-piperidone to the corresponding 4-formyl piperidine via a Wittig reaction and subsequent hydrolysis.[3]
Materials:
-
2-Substituted N-benzyl-4-piperidone
-
(Methoxymethyl)triphenylphosphonium chloride
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Silica gel
Procedure:
-
Wittig Reaction:
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C, add LDA solution dropwise.
-
Stir the resulting ylide solution for 30 minutes at 0°C.
-
Add a solution of the 2-substituted N-benzyl-4-piperidone in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product. The crude methoxymethylene intermediate is purified by column chromatography.[1][2]
-
-
Acidic Hydrolysis:
-
Dissolve the purified methoxymethylene intermediate in a mixture of THF and aqueous HCl.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Neutralize the reaction mixture and extract the product. The resulting 4-formyl piperidine can be purified by column chromatography.[1]
-
Protocol 3: Synthesis of Donepezil Analogues
This protocol describes the final steps of the synthesis: the Aldol condensation of the 4-formyl piperidine with a substituted indanone, followed by reduction.
Materials:
-
4-Formyl piperidine intermediate
-
5,6-Dimethoxy-1-indanone (or other substituted indanones)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Tetrahydrofuran (THF)
Procedure:
-
Aldol Condensation:
-
To a solution of the 4-formyl piperidine intermediate and 5,6-dimethoxy-1-indanone in methanol, add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at 80°C for 1.5-2 hours.[1]
-
After cooling, the unsaturated intermediate can be isolated by filtration or extraction and purified if necessary.
-
-
Reduction:
-
Dissolve the unsaturated intermediate in THF and add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 7-10 hours.[1]
-
Filter the catalyst and concentrate the filtrate to obtain the crude donepezil analogue.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps and the biological activity of the resulting donepezil analogues.
Table 1: Yields for the Synthesis of Methoxymethylene Piperidines
| Entry | R-group on Piperidine | Starting Material | Wittig Product Yield (%) |
| 1 | Methyl | 2-Methyl-4-piperidone | 75-85 |
| 2 | Phenyl | 2-Phenyl-4-piperidone | 80-90 |
(Data adapted from Loizzo et al., 2020)[1]
Table 2: Yields for the Synthesis of Aldehyde Intermediates
| Entry | R-group on Piperidine | Starting Material | Aldehyde Product Yield (%) |
| 1 | Methyl | Methoxymethylene-2-methylpiperidine | 97 |
| 2 | Phenyl | Methoxymethylene-2-phenylpiperidine | ~100 |
(Data adapted from Loizzo et al., 2020)[1]
Table 3: Yields and Biological Activity of Final Donepezil Analogues
| Entry | R-group on Piperidine | Aldol Condensation Product Yield (%) | Final Analogue Yield (%) | IC₅₀ (µM) for AChE |
| 1 | H (Donepezil) | - | - | 0.022 |
| 2 | 2S-Methyl | 65-75 | 50-60 | 0.045 |
| 3 | 2R-Methyl | 65-75 | 50-60 | 0.031 |
| 4 | 2S-Phenyl | 70-80 | 55-65 | 0.068 |
| 5 | 2R-Phenyl | 70-80 | 55-65 | 0.052 |
(Data adapted from Loizzo et al., 2020)[1]
Mechanism of Action and Signaling Pathway
Donepezil and its analogues primarily exert their therapeutic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[5]
Beyond its primary mechanism, donepezil has been shown to engage in other neuroprotective pathways. These include the modulation of the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and neuroprotection.[6][7] Furthermore, donepezil can reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.[1]
Caption: Signaling pathways modulated by donepezil.
References
- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
Application Notes and Protocols: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate as a Scaffold for Alzheimer's Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs), alongside significant cholinergic neuron loss. The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address various aspects of the disease pathology.
The N-benzylpiperidine moiety, a core component of the FDA-approved drug donepezil, is a well-established pharmacophore for the design of acetylcholinesterase (AChE) inhibitors. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate represents a versatile scaffold that builds upon this privileged structure. Its exocyclic double bond and ester functionality provide key anchor points for chemical modification, allowing for the development of derivatives that not only inhibit cholinesterases but also target Aβ aggregation and oxidative stress, two other critical pathways in AD pathogenesis. These application notes provide a comprehensive overview of the utility of this scaffold, including synthetic protocols, biological evaluation assays, and data on key derivatives.
Multi-Target Approach in Alzheimer's Drug Discovery
The "one-target, one-drug" approach has shown limited efficacy in treating complex diseases like Alzheimer's. The MTDL strategy aims to design single molecules that can interact with multiple biological targets, offering a more holistic therapeutic effect. The this compound scaffold is an ideal starting point for developing MTDLs that can:
-
Inhibit Cholinesterases (AChE and BuChE): To alleviate the cholinergic deficit and improve cognitive symptoms.
-
Inhibit Amyloid-Beta (Aβ) Aggregation: To prevent the formation of neurotoxic plaques.
-
Exhibit Antioxidant Activity: To counteract the oxidative stress implicated in neuronal damage.
Below is a diagram illustrating the interplay of these key pathological pathways in Alzheimer's disease.
Data Presentation: Biological Activities of Scaffold Derivatives
The following tables summarize the in vitro biological activities of various derivatives based on the N-benzylpiperidine scaffold, demonstrating the potential of this chemical class as multi-target agents for Alzheimer's disease.
Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine and N-Benzylpiperazine Derivatives
| Compound ID | Scaffold Type | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Donepezil | N-Benzylpiperidine | - | 0.014 | >10 | [1] |
| 4a | N-Benzylpiperazine | 2-Cl | 0.91 ± 0.045 | - | [2][3] |
| 4g | N-Benzylpiperazine | 3-OCH₃ | 5.5 ± 0.7 | - | [2][3] |
| 21a | N-Benzylpyridinium | 2,4-dichloro | 0.044 | - | [1] |
| 21d | N-Benzylpyridinium | 3-Cl | 0.48 | - | [1] |
| 8b | N-Benzylpiperidine | H₂NCH₂CH₂ | 0.021 ± 0.003 | 0.48 ± 0.03 | [4] |
| 8c | N-Benzylpiperidine | n-propyl | 0.14 ± 0.02 | 2.1 ± 0.3 | [4] |
Table 2: Amyloid-Beta (Aβ) Aggregation Inhibitory and Antioxidant Activities
| Compound ID | Scaffold Type | Aβ Aggregation Inhibition (%) @ 10 µM | Antioxidant Activity (ORAC, Trolox Equiv.) | Reference |
| 18 | Benzylamino-hydroxyalkyl | 80.0 (Aβ₄₂) | - | [5] |
| 40 | N-Benzylpiperidine | Inhibits self- and AChE-induced aggregation | Yes | [6] |
| 41 | N-Benzylpiperidine | Inhibits self- and AChE-induced aggregation | Yes | [6] |
| d5 | N-Benzylpiperidine | Yes | Yes (Radical Scavenging) | [7] |
| d10 | N-Benzylpiperidine | Yes | Yes (Radical Scavenging) | [7] |
| Memagal | Hybrid | 36% @ 10 µM | Yes (ROS Inhibition IC₅₀ = 23 µM) | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title scaffold via a Horner-Wadsworth-Emmons reaction.
Materials:
-
1-Benzyl-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI (10 mM), DTNB (10 mM), and AChE (0.1 U/mL) in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
In a 96-well plate, add 250 µL of Tris-HCl buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of DTNB solution to each well.
-
Add 10 µL of the AChE solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader in kinetic mode.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay monitors the formation of Aβ fibrils using the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid aggregates.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide (e.g., 1 mg/mL) in a suitable solvent like hexafluoroisopropanol (HFIP), aliquot, and lyophilize to remove the solvent. Store at -80°C.
-
Just before the assay, dissolve the lyophilized Aβ₁₋₄₂ to a final concentration of 20 µM in the phosphate buffer.
-
Prepare a stock solution of ThT (e.g., 5 mM) in the same buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations. The final volume should be around 100 µL per well.
-
Incubate the plate at 37°C for 2.5 hours with gentle shaking to promote aggregation.
-
After incubation, add ThT solution to each well to a final concentration of 20 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
The percentage of aggregation inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
Determine the IC₅₀ value for aggregation inhibition.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds and a positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a defined volume of the test compound solution to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ or EC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
The this compound scaffold serves as a promising starting point for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. By leveraging its versatile chemical structure, researchers can synthesize libraries of derivatives and evaluate them for their ability to inhibit cholinesterases, prevent amyloid-beta aggregation, and exert antioxidant effects. The protocols and data presented herein provide a valuable resource for scientists and drug development professionals working in the field of Alzheimer's research, facilitating the discovery of novel and effective therapeutic agents.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note and Protocols for the Derivatization of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate for SAR Studies
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and the ability to be readily substituted at various positions make it an ideal starting point for the development of novel therapeutics. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a versatile starting material that offers multiple points for chemical modification, making it an excellent candidate for the construction of a diverse chemical library for Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for the derivatization of this core scaffold at three key positions: the ester moiety, the exocyclic double bond, and the N-benzyl group. The aim is to generate a library of analogs for the exploration of the chemical space around this scaffold and to identify key structural features that govern biological activity.
Derivatization Strategy
The derivatization strategy for this compound is designed to explore the impact of modifications at three distinct points on the molecule. The overall workflow is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of Benzylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen benzylpiperidine compounds for their biological activity. This document includes detailed experimental protocols for key assays, a summary of quantitative data from representative studies, and visualizations of relevant signaling pathways to guide research and development efforts.
Introduction to Benzylpiperidine Compounds
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). Derivatives of this versatile scaffold have been investigated for a wide range of therapeutic applications, including for the treatment of Alzheimer's disease, depression, and neurodegenerative disorders. The biological activity of these compounds is diverse and is highly dependent on the specific substitutions on both the piperidine and benzyl rings. This document outlines the screening protocols to identify and characterize the bioactivity of novel benzylpiperidine derivatives.
Data Presentation: Biological Activities of Representative Benzylpiperidine Compounds
The following tables summarize the in vitro biological activities of various benzylpiperidine derivatives from published studies, providing a comparative overview of their potency and selectivity.
Table 1: Cholinesterase and Histone Deacetylase (HDAC) Inhibitory Activities
| Compound ID | Target | IC50 (µM) | Reference |
| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 | [1][2] |
| 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 | [1][2] |
| d5 | HDAC | 0.17 | [3] |
| d5 | AChE | 6.89 | [3] |
| d10 | HDAC | 0.45 | [3] |
| d10 | AChE | 3.22 | [3] |
Table 2: Monoamine Transporter Reuptake Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 2d | Norepinephrine Transporter (NET) | 0.38 | |
| 2d | Serotonin Transporter (SERT) | 1.18 | |
| 4-Benzylpiperidine | Dopamine Transporter (DAT) EC50 | 0.109 | [4] |
| 4-Benzylpiperidine | Norepinephrine Transporter (NET) EC50 | 0.0414 | [4] |
| 4-Benzylpiperidine | Serotonin Transporter (SERT) EC50 | 5.246 | [4] |
Table 3: Monoacylglycerol Lipase (MAGL) Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 28 | human MAGL | 13, 16, 28, 29 | [5] |
| 29 | human MAGL | 13, 16, 28, 29 | [5] |
Experimental Protocols
This section provides detailed step-by-step protocols for the most common assays used in the biological screening of benzylpiperidine compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (ATCh) by AChE.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test benzylpiperidine compounds
-
Positive control (e.g., Donepezil)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test benzylpiperidine compounds and the positive control in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each test compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of benzylpiperidine compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plate
-
Mammalian cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test benzylpiperidine compounds
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the benzylpiperidine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Serotonin and Norepinephrine Transporter Uptake Assay
This assay measures the ability of benzylpiperidine compounds to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) into cells.
Principle: This assay typically uses cells engineered to express the human serotonin transporter (SERT) or norepinephrine transporter (NET). The inhibition of neurotransmitter uptake is measured by quantifying the reduction in the uptake of a radiolabeled or fluorescent substrate in the presence of the test compound.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
96-well cell culture plate
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrate (e.g., [³H]5-HT or [³H]NE) or a fluorescent substrate analog
-
Test benzylpiperidine compounds
-
Positive control (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Cell Plating:
-
Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or a positive control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Add the radiolabeled or fluorescent substrate to each well to initiate the uptake.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by benzylpiperidine compounds.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibitor Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating nerve impulses at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism forms the therapeutic basis for treating conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3] Consequently, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery and development.[3]
This document provides detailed protocols for common in vitro assays used to screen for and characterize AChE inhibitors, with a focus on the widely used Ellman's colorimetric assay and a representative fluorescent assay. These methods are suitable for high-throughput screening (HTS) to evaluate large compound libraries.[3][4]
Principle of Acetylcholinesterase Inhibition Assays
The core principle of most AChE inhibitor assays is to measure the enzymatic activity of AChE in the presence and absence of a potential inhibitor. The inhibitor's potency is then determined by the extent to which it reduces the enzyme's activity.
Cholinergic Synaptic Transmission and Inhibition
Acetylcholine is released from the presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating the nerve signal.[5] AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[5] AChE inhibitors block this hydrolysis, leading to an increased concentration and prolonged action of acetylcholine in the synapse.[3][5]
Caption: Mechanism of acetylcholinesterase inhibition in a cholinergic synapse.
Colorimetric Assay: The Ellman's Method
The Ellman's assay is a simple, robust, and widely used colorimetric method for measuring AChE activity.[1][6] It is well-suited for high-throughput screening.[4][7]
Principle of the Ellman's Assay
The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. AChE hydrolyzes ATCh to produce thiocholine and acetic acid.[6] The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][6] The rate of TNB formation is directly proportional to the AChE activity.[6] In the presence of an inhibitor, the rate of ATCh hydrolysis decreases, leading to reduced color intensity.[3]
Caption: Reaction cascade of the colorimetric Ellman's assay for AChE activity.
Experimental Protocol for Ellman's Assay (96-well plate format)
1. Reagent Preparation:
| Reagent | Preparation | Storage |
| 0.1 M Phosphate Buffer (pH 8.0) | Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix to a pH of 8.0. | Room Temperature |
| 10 mM DTNB Solution | Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[6] | Store protected from light. |
| 14 mM Acetylthiocholine (ATCh) Solution | Dissolve 40.2 mg of ATCI in 10 mL of deionized water.[6] | Prepare fresh daily. |
| AChE Solution (e.g., 1 U/mL) | Dilute a stock solution of AChE with phosphate buffer to the desired concentration.[6] | Keep on ice. |
| Test Compound Solutions | Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer. | As per compound stability |
2. Assay Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.[6]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[6]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[6]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[6]
-
Reaction Initiation: Add 10 µL of the ATCh solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes, or a final endpoint reading.[3]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Fluorescent Assay for Acetylcholinesterase Inhibitors
Fluorescent assays often offer higher sensitivity compared to colorimetric methods and can be less prone to certain types of interference.[8]
Principle of a Representative Fluorescent Assay
One common fluorescent assay is based on the use of a non-fluorescent substrate that, upon enzymatic reaction, releases a highly fluorescent product. For example, some kits use a proprietary molecule like ThioStar®, which becomes fluorescent upon reacting with the thiocholine produced by AChE activity.[9] Another approach, the Amplex Red assay, involves coupled enzyme reactions where acetylcholine is hydrolyzed to choline, which is then oxidized to produce the fluorescent molecule resorufin.[8] The increase in fluorescence is proportional to the AChE activity.
Experimental Protocol for a Generic Fluorescent Assay (96-well plate format)
1. Reagent Preparation:
| Reagent | Preparation | Storage |
| Assay Buffer | As provided in the assay kit or a standard buffer like phosphate buffer. | As recommended |
| AChE Solution | Dilute AChE to the recommended concentration in Assay Buffer. | Keep on ice |
| Substrate Solution | Prepare the fluorescent substrate solution according to the kit's instructions. | Protect from light |
| Test Compound Solutions | Prepare serial dilutions of test compounds in Assay Buffer. | As per compound stability |
| Positive Control | A known AChE inhibitor (e.g., donepezil, galanthamine).[10] | As recommended |
2. Assay Procedure:
-
Plate Setup: Add standards or diluted samples to a black microtiter plate.[9]
-
Pre-incubation: Add the AChE solution to the wells containing the test compounds and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes), protected from light.[9]
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 544/590 nm for Amplex Red based assays or Ex/Em = 490/520 nm for Thiolite Green based assays).[2][11]
3. Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration as described for the Ellman's assay.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.
High-Throughput Screening (HTS) Workflow
Both colorimetric and fluorescent assays can be adapted for high-throughput screening of large compound libraries to identify potential AChE inhibitors.[4] The workflow is typically automated to ensure efficiency and reproducibility.[3]
Caption: A generalized workflow for high-throughput screening of AChE inhibitors.
Data Presentation: Quantitative Comparison of Assays
The following table summarizes key quantitative parameters for the described assays.
| Parameter | Ellman's Assay (Colorimetric) | Amplex Red Assay (Fluorescent) | Thiolite Green Assay (Fluorescent) |
| Detection Method | Absorbance | Fluorescence | Fluorescence |
| Wavelength | 412 nm[4] | Ex/Em = 544/590 nm[11] | Ex/Em = 490/520 nm[11] |
| Substrate | Acetylthiocholine (ATCh)[3] | Acetylcholine (ACh)[8] | Acetylthiocholine |
| Detection Reagent | DTNB[3] | Amplex Red | Thiolite Green[2] |
| Sensitivity | Lower | Higher[8] | Higher |
| Throughput | High[4] | High | High |
Summary of Known AChE Inhibitors and their IC50 Values
The following table provides examples of known AChE inhibitors and their reported IC50 values, which can be used as positive controls in these assays.
| Inhibitor | Type | Reported IC50 | Reference |
| Donepezil | Reversible | 22.3 nM | [10] |
| Galanthamine | Reversible | 149 nM | [10] |
| Chlorpyrifos-oxon | Irreversible | kᵢ = 1.01 nM⁻¹h⁻¹ | [8] |
| Paraoxon | Irreversible | kᵢ = 0.16 nM⁻¹h⁻¹ | [8] |
Note: IC50 and kᵢ values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration, temperature, and pH).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Substrate instability; Contamination | Prepare fresh substrate solution; Use high-purity reagents and water. |
| Low signal or no activity | Inactive enzyme; Incorrect buffer pH | Use a fresh batch of enzyme; Ensure the buffer pH is optimal (typically pH 7-8).[6] |
| Precipitation in wells | Low solubility of test compounds | Use a co-solvent (e.g., DMSO) at a low final concentration (<1%); Run a solvent control.[6] |
| Inconsistent results | Pipetting errors; Temperature fluctuations | Use calibrated pipettes; Ensure consistent incubation times and temperatures. |
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase/ACHE Assay Kit (Fluorometric) (KA4131): Novus Biologicals [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. attogene.com [attogene.com]
- 8. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dual μ-Opioid and σ1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, synthetic strategies, and pharmacological evaluation of dual-acting ligands targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (S1R). The development of such ligands represents a promising approach in modern medicinal chemistry to obtain safer and more effective analgesics with a reduced side-effect profile compared to traditional opioids.[1][2]
Introduction
Opioid analgesics, primarily acting through the μ-opioid receptor (MOR), are potent pain relievers but are associated with significant adverse effects, including respiratory depression, constipation, tolerance, and addiction.[2] The sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a key modulator of pain signaling.[3] Preclinical studies have shown that S1R antagonists can potentiate opioid analgesia and mitigate some of its adverse effects.[2] This has led to the development of dual-target ligands that combine MOR agonism with S1R antagonism in a single molecule, aiming for a synergistic analgesic effect with an improved safety profile.[1][2]
Featured Synthetic Protocols
Two prominent scaffolds have been successfully utilized in the development of dual MOR/S1R ligands: the 1-oxa-4,9-diazaspiro[5.5]undecane core and derivatives of fentanyl.
Protocol 1: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
This protocol describes a versatile synthetic route to a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown potent dual activity as MOR agonists and S1R antagonists.[1]
Scheme 1: General Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
Caption: Synthetic scheme for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Experimental Procedure:
-
Epoxidation: N-Boc-4-piperidone is treated with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and a base) in a suitable solvent like DMSO to yield the corresponding epoxide intermediate.
-
Ring Opening: The epoxide intermediate is subjected to thermal ring-opening with a substituted arylamine to afford the aminoalcohol intermediate.
-
Spirocyclization: The aminoalcohol is then cyclized using formaldehyde in the presence of an acid catalyst to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.
-
Final Modification: The Boc protecting group is removed, followed by N-alkylation or N-arylation to introduce various substituents, yielding the final dual MOR/S1R ligands.[1]
Protocol 2: Synthesis of Fentanyl-Based Triazole Derivatives
This protocol outlines the synthesis of fentanyl derivatives incorporating a triazole moiety, which have been explored for their dual affinity for MOR and S1R.[4]
Scheme 2: General Synthesis of Fentanyl-Triazole Derivatives
Caption: Synthetic scheme for fentanyl-triazole derivatives.
Experimental Procedure:
-
Azide Formation: A suitable N-substituted-4-aminopiperidine is reacted with an azide-containing electrophile (e.g., 2-azidoethyl tosylate) to introduce the azide functionality.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
-
N-Acylation: Finally, the secondary amine on the piperidine ring is acylated with an appropriate acyl chloride to yield the target fentanyl-triazole derivative.[4]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of representative dual MOR/S1R ligands.
| Compound | Scaffold | MOR Ki (nM) | S1R Ki (nM) | Reference |
| 15au | 1-Oxa-4,9-diazaspiro[5.5]undecane | 1.2 | 18 | [1] |
| EST73502 (14u) | 1-Oxa-4,9-diazaspiro[5.5]undecane | 2.9 | 16 | [5] |
| 6d | Fentanyl-Triazole | 1900 | 6900 | [4] |
| HKC-126 | Piperidinamide | 4.3 | 19.4 | [6] |
Key Experimental Protocols
Detailed methodologies for the pharmacological characterization of dual MOR/S1R ligands are provided below.
Protocol 3: Radioligand Binding Assay for μ-Opioid Receptor
This protocol is for determining the binding affinity (Ki) of a test compound for the MOR.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]diprenorphine (a non-selective opioid antagonist).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well microplate filtration format with GF/B or GF/C glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice.
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer
-
Test compound at various concentrations or vehicle (for total binding) or naloxone (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[5]
Protocol 4: Radioligand Binding Assay for σ1 Receptor
This protocol is for determining the binding affinity (Ki) of a test compound for the S1R.
Materials:
-
Receptor Source: Guinea pig brain membranes or membranes from cells expressing the human S1R.
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[3][7]
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well microplate filtration format with GF/B glass fiber filters.[3]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare a membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[3]
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate and wash with ice-cold assay buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and quantify the bound radioactivity.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[3]
Protocol 5: [³⁵S]GTPγS Binding Assay for MOR Functional Activity
This assay measures the functional agonistic activity of a compound at the MOR by quantifying G-protein activation.
Materials:
-
Receptor Source: Membranes from cells expressing the MOR.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test Compound: Agonist at various concentrations.
-
Basal and Non-specific Binding Controls.
Procedure:
-
Membrane and Compound Preparation: Prepare membrane aliquots and serial dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, combine:
-
Assay buffer containing GDP.
-
Test compound or vehicle (for basal binding).
-
Membrane preparation.
-
Pre-incubate for a short period.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a GF/B filter plate. Wash with ice-cold buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.[8][9]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of the μ-opioid and σ1 receptors.
Experimental Workflow
Caption: General experimental workflow for the development of dual MOR/S1R ligands.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for structure-activity relationship studies of dual MOR/S1R ligands.
References
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Development of USP7 Inhibitors from Piperidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for researchers engaged in the development of Ubiquitin-Specific Protease 7 (USP7) inhibitors based on piperidine scaffolds. The information compiled herein is intended to guide the design, synthesis, and evaluation of these compounds, facilitating the advancement of novel therapeutics targeting the USP7 pathway.
Introduction to USP7 and Piperidine-Based Inhibitors
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the cell cycle, DNA damage response, and apoptosis. A key function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and accumulation of p53, which can in turn activate downstream pathways to induce cell cycle arrest and apoptosis in cancer cells.[1][2]
The piperidine scaffold has emerged as a promising structural motif in the design of potent and selective USP7 inhibitors.[3] These compounds have demonstrated significant potential in preclinical studies, exhibiting low nanomolar efficacy in biochemical and cellular assays. This document outlines the key experimental procedures to characterize and advance piperidine-based USP7 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for representative piperidine-based USP7 inhibitors.
Table 1: In Vitro Potency of Piperidine-Based USP7 Inhibitors
| Compound ID | Scaffold Type | USP7 IC50 (nM) | USP7 KD (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| L55 | N-benzylpiperidinol | 40.8 | 78.3 | LNCaP | 29.6 | [4] |
| RS4;11 | 41.6 | [4] | ||||
| Compound 41 | Carbon-linked morpholine | - | - | - | Potent | [5] |
Table 2: Pharmacokinetic Properties of a Piperidine-Based USP7 Inhibitor (Compound 41)
| Parameter | Value | Units |
| Oral Bioavailability | High | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP7 signaling pathway and a typical experimental workflow for the evaluation of piperidine-based USP7 inhibitors.
Caption: USP7 Signaling Pathway and the Effect of Piperidine-Based Inhibitors.
Caption: Experimental Workflow for Developing Piperidine-Based USP7 Inhibitors.
Experimental Protocols
Synthesis of N-Benzyl-4-hydroxypiperidine Derivatives
This protocol describes a general method for the synthesis of N-benzyl-4-hydroxypiperidine derivatives, which serve as a core scaffold for a class of potent USP7 inhibitors.
Materials:
-
3-hydroxypiperidine
-
Benzyl bromide (or substituted benzyl bromides)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene or Tetrahydrofuran (THF)
-
Hexamethyldisilazane (for silylation, optional)
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1 equivalent) in toluene or THF.
-
Add potassium carbonate or sodium carbonate (2-2.5 equivalents).
-
Slowly add benzyl bromide (0.9-0.95 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (or 40-50 °C) for 4-5 hours.[6]
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the N-benzyl-3-hydroxypiperidine.
-
-
Optional Silylation for Further Modification:
-
For certain modifications, the hydroxyl group can be protected. After the initial reaction and under a nitrogen atmosphere, add hexamethyldisilazane (2 equivalents) and reflux for 2 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, concentrate the solvent, and remove low-boiling point substances under reduced pressure.
-
Dissolve the residue in methyl tert-butyl ether, filter any insolubles, and the filtrate containing the silylated product can be used directly in the next step.[6]
-
USP7 Enzymatic Assay (Ub-AMC Assay)
This protocol outlines a fluorogenic assay to determine the in vitro inhibitory activity (IC50) of piperidine-based compounds against USP7. The assay measures the cleavage of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
Test compounds (piperidine derivatives) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the USP7 enzyme in Assay Buffer to a final concentration of approximately 1-5 nM.
-
Dilute the Ub-AMC substrate in Assay Buffer to a final concentration of 100-500 nM.
-
-
Assay Protocol:
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted Ub-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis of p53 and MDM2
This protocol describes the detection of p53 and MDM2 protein levels in cancer cells treated with piperidine-based USP7 inhibitors to confirm the mechanism of action. An increase in p53 and a decrease in MDM2 levels are expected.
Materials:
-
Cancer cell line (e.g., LNCaP, HCT116)
-
Cell culture medium and supplements
-
Piperidine-based USP7 inhibitor
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine-based USP7 inhibitor or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct engagement of a piperidine-based inhibitor with its target protein, USP7, in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7]
Materials:
-
Cancer cell line
-
Piperidine-based USP7 inhibitor
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based)
-
Equipment for Western blotting (as described above)
-
Primary antibody: anti-USP7
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the piperidine-based inhibitor or DMSO for a specific duration (e.g., 1 hour).
-
Harvest the cells and wash them with PBS.
-
-
Heat Challenge:
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Quantify the protein concentration in the supernatant.
-
Perform Western blotting as described in the previous protocol, using an anti-USP7 antibody to detect the amount of soluble USP7 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for USP7 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity against temperature to generate melt curves.
-
A shift in the melt curve to higher temperatures for the inhibitor-treated sample indicates target engagement and stabilization.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Analysis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and ensuring the purity of the final product is critical for drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the qualitative and quantitative analysis of such reaction mixtures. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of a typical reaction mixture containing this compound.
The described method allows for the separation and quantification of the main product from potential starting materials and by-products. The inclusion of a benzyl group and a conjugated ester system in the molecule's structure allows for straightforward detection using a UV-Vis detector.
Experimental Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
Reagents and Chemicals
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Reaction mixture sample
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of the reaction mixture. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution with the 50:50 acetonitrile/water mixture.
Sample Preparation
-
Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a solvent).
-
Dilute the sample with a 50:50 mixture of acetonitrile and water to a final concentration within the calibration range. A dilution factor of 1000 is a reasonable starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample solution.
-
Record the chromatograms and integrate the peaks.
Data Presentation
The following table summarizes hypothetical but representative quantitative data obtained from the analysis of a reaction mixture.
| Peak No. | Compound | Retention Time (min) | Peak Area | % Area |
| 1 | Starting Material 1 (e.g., 1-benzylpiperidine-4-one) | 3.5 | 15000 | 5.0 |
| 2 | Starting Material 2 (e.g., Ethyl 2-(diethoxyphosphoryl)acetate) | 4.2 | 12000 | 4.0 |
| 3 | This compound | 10.8 | 255000 | 85.0 |
| 4 | By-product 1 | 12.1 | 9000 | 3.0 |
| 5 | By-product 2 | 13.5 | 9000 | 3.0 |
Visualization of the Experimental Workflow
Caption: Workflow for Chromatographic Analysis.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the analysis of the reaction mixture in the synthesis of this compound. The method is suitable for in-process control and final product purity assessment. The short analysis time and the use of common reagents and columns make it a practical tool for researchers and drug development professionals. Further validation of the method should be performed in accordance with the specific requirements of the intended application.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug development. This document provides detailed protocols for the large-scale synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the formation of α,β-unsaturated esters. The HWE reaction offers significant advantages for industrial-scale production, including the use of readily available starting materials, generally high yields, and a straightforward purification process due to the water-soluble nature of the phosphate byproduct.
Reaction Scheme
The synthesis of this compound is achieved through the Horner-Wadsworth-Emmons olefination of 1-benzyl-4-piperidone with triethyl phosphonoacetate. The reaction proceeds via the formation of a phosphonate carbanion, which then undergoes a nucleophilic addition-elimination reaction with the ketone to yield the desired α,β-unsaturated ester.
Data Presentation
The following table summarizes the key reactants and their properties for the synthesis of this compound.
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role | Typical Molar Ratio |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Starting Material | 1.0 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | HWE Reagent | 1.1 - 1.5 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base | 1.2 - 1.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |
| This compound | C₁₆H₂₁NO₂ | 259.34 | Product | - |
Experimental Protocols
This section outlines a detailed protocol for the large-scale synthesis of this compound using the Horner-Wadsworth-Emmons reaction.
Materials and Equipment
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.
-
Heating and cooling system for the reactor.
-
Extraction and separation equipment.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
1-Benzyl-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure
-
Preparation of the Phosphonate Anion:
-
To a clean, dry, and inerted large-scale reaction vessel, add a calculated amount of sodium hydride (60% in mineral oil, 1.2-1.6 equivalents).
-
Wash the sodium hydride with anhydrous hexanes or pentanes to remove the mineral oil, and carefully decant the solvent under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) to the washed sodium hydride to form a slurry.
-
Cool the slurry to 0 °C using an appropriate cooling bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1-1.5 equivalents) in anhydrous THF to the sodium hydride slurry via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the phosphonate anion is typically indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Prepare a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Slowly add the 1-benzyl-4-piperidone solution to the phosphonate anion solution via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Caution: This quenching step is exothermic and will generate hydrogen gas. Ensure adequate cooling and ventilation.
-
Once the quenching is complete, add water and a suitable organic solvent for extraction, such as ethyl acetate or toluene.
-
Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine the organic extracts and wash successively with water, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity.
-
Expected Results
The following table outlines the expected results for the large-scale synthesis of this compound.
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC/GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~130 °C at 0.75 mmHg[1] |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ = 260.16 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Docking Studies of Benzylpiperidine Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of benzylpiperidine derivatives and detail the computational protocols for performing molecular docking studies to evaluate their interactions with various protein targets. The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently utilized for its structural flexibility and ability to fine-tune efficacy and physicochemical properties in drug development.[1]
Therapeutic Applications of Benzylpiperidine Derivatives
Benzylpiperidine derivatives have been investigated for a range of neuropharmacological activities due to their ability to interact with key proteins in the central nervous system.[2]
-
Alzheimer's Disease: A primary strategy in symptomatic treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to enhance cholinergic neurotransmission.[2][3] Several N-benzylpiperidine derivatives have been designed and evaluated as potent inhibitors of these enzymes.[4][5][6][7][8] The N-benzylpiperidine moiety can interact with key residues in the active sites of both AChE and BuChE.[7][9][10]
-
Pain Management: The piperidine core is a well-established feature of many opioid analgesics.[2] Benzylpiperidine derivatives have been developed as dual-acting ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R), showing potent antinociceptive effects with potentially fewer opioid-related side effects.[11][12]
-
Parkinson's Disease: Monoamine oxidase B (MAO-B) inhibitors are used to treat Parkinson's disease.[13][14] Docking studies have been employed to design and evaluate benzylpiperidine derivatives as selective MAO-B inhibitors.[13][15][16]
-
Other Neurological and Psychiatric Disorders: The versatility of the benzylpiperidine scaffold allows for its application in targeting other proteins such as the dopamine transporter (DAT) and serotonin transporter (SERT), indicating potential for development as treatments for conditions like depression and substance abuse.[2][17][18]
Quantitative Data Summary
The following tables summarize the quantitative data from various docking and in vitro studies of benzylpiperidine derivatives with their respective target proteins.
Table 1: Inhibitory Activity of Benzylpiperidine Derivatives against Cholinesterases (AChE and BChE)
| Compound | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| d5 | HDAC | 0.17 | - | [5] |
| AChE | 6.89 | - | [5] | |
| d10 | HDAC | 0.45 | - | [5] |
| AChE | 3.22 | - | [5] | |
| 15b | eeAChE | 0.39 | - | [3] |
| 15j | eqBChE | 0.16 | - | [3] |
| 4a | AChE | 2.08 | -36.69 | [7] |
| BuChE | 7.41 | -32.23 | [7] | |
| Compound 28 | AChE | 0.41 | - | [8] |
| Compound 20 | AChE | 5.94 | - | [8] |
| Compound 4a | AChE | 0.91 | - | [19] |
Table 2: Binding Affinity of Benzylpiperidine Derivatives for Opioid and Sigma Receptors
| Compound | Target Receptor | Ki (nM) | Reference |
| Compound 52 | MOR | 56.4 | [11][12] |
| σ1R | 11.0 | [11][12] | |
| Compound 1 | σ1R | 3.2 | [20] |
| Compound 2 | σ1R | 24 | [20] |
| Compound 15 | σ1R | 1.6 | [21] |
| Compound 24 | σ1R | - | [21] |
Table 3: Inhibitory Activity of Benzylpiperidine Derivatives against Monoamine Oxidase B (MAO-B)
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound S5 | MAO-B | 0.203 | 0.155 | [13] |
| Compound S16 | MAO-B | 0.979 | 0.721 | [13] |
Experimental Protocols
Molecular Docking Protocol for Benzylpiperidine Derivatives
This protocol outlines a general workflow for performing molecular docking studies of benzylpiperidine derivatives with target proteins using widely accepted software.
1. Preparation of the Target Protein Structure
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).[22]
-
2. Preparation of the Benzylpiperidine Derivative (Ligand)
-
Create 2D Structure: Draw the 2D structure of the benzylpiperidine derivative using chemical drawing software.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., AMBER) to obtain a low-energy conformation.[23]
-
Save Ligand: Save the prepared ligand in a suitable format (e.g., PDBQT).[24]
3. Grid Generation
-
Define Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand or from literature reports.
-
Set Up Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.
4. Docking Simulation
-
Choose Docking Algorithm: Select a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used.[22]
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.[22]
-
Run Docking: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
5. Analysis of Docking Results
-
Binding Affinity: Analyze the predicted binding affinities (e.g., in kcal/mol). Lower binding energy values generally indicate stronger binding.[25]
-
Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).[26]
-
Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.[3][9]
Visualizations
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Methylphenidate - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking - An easy protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
"troubleshooting Wittig reaction side products"
<_ _>
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction has a low yield or is not working at all. What are the common causes?
Several factors can contribute to low yields or reaction failure.[1] A primary reason is steric hindrance, where bulky groups on the aldehyde, ketone, or ylide prevent the reaction from proceeding efficiently.[1] The stability of the ylide is also crucial; highly reactive unstabilized ylides might decompose, while overly stable ylides may not be reactive enough, especially with hindered ketones.[1][2] The quality of the starting materials, particularly the aldehyde which can oxidize or polymerize, is another key factor.[1] Additionally, side reactions like the enolization of the carbonyl compound can consume starting material.[1] Finally, incomplete formation of the ylide due to an inappropriate base or the presence of moisture can significantly reduce the yield.[1]
Q2: How can I improve the E/Z selectivity of my reaction?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Unstabilized Ylides (R = alkyl): These ylides typically react under kinetic control to produce (Z)-alkenes with moderate to high selectivity.[3][4] The reaction is often rapid, leading to the less thermodynamically stable Z-isomer.[5] To enhance Z-selectivity, using salt-free conditions is often recommended. The presence of lithium salts can sometimes decrease Z-selectivity by allowing for equilibration of intermediates.[4][6]
-
Stabilized Ylides (R = ester, ketone, etc.): These ylides contain an electron-withdrawing group and react under thermodynamic control to predominantly form the (E)-alkene.[3][4][5] The reaction intermediates have more time to equilibrate to the more stable anti-intermediate which leads to the E-product.[7] Higher reaction temperatures can also favor the formation of the thermodynamically controlled (E)-product.[7]
-
Semi-stabilized Ylides (R = aryl): These ylides often provide poor E/Z selectivity, resulting in a mixture of isomers.[3][4]
The choice of solvent can also influence selectivity. For instance, with stabilized ylides, a switch from a polar protic solvent to a polar aprotic solvent has been observed to increase the proportion of the E-isomer.[8]
Q3: The triphenylphosphine oxide byproduct is difficult to remove. What are the best purification strategies?
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility. Here are several effective methods:
-
Crystallization: If your product is crystalline and less soluble than TPPO in a particular solvent system, direct crystallization can be an effective purification method. Often, adding a non-polar solvent like hexane or pentane to a solution of the crude product in a minimal amount of a more polar solvent can induce the precipitation of the less soluble compound.[9]
-
Filtration through a Silica Plug: For non-polar to moderately polar products, a quick and effective method is to pass a solution of the crude product through a short plug of silica gel.[2][10] The highly polar TPPO is retained on the silica, while the less polar product elutes.[2][9][10]
-
Precipitation with Metal Salts: TPPO can act as a Lewis base and form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[9][11] Adding a solution of ZnCl₂ in ethanol to the crude reaction mixture can precipitate the TPPO as a complex, which can then be removed by filtration.[9][11]
Q4: My reaction with a sterically hindered ketone is giving a poor yield. What are my options?
Sterically hindered ketones are notoriously difficult substrates for the Wittig reaction, often resulting in slow reactions and low yields, especially when using stabilized ylides.[1][4][12] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1] The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion which is more effective with hindered carbonyls.[1] A significant advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which simplifies the purification process compared to the removal of triphenylphosphine oxide.[1] For introducing a methylene group (=CH₂) to a highly hindered ketone, the Tebbe olefination is another powerful alternative.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Aldehyde/Ketone
| Potential Cause | Troubleshooting Action |
| Ineffective Ylide Generation | Ensure the base used is strong enough for the specific phosphonium salt.[1] For non-stabilized ylides, use strong bases like n-BuLi or NaH.[1] Check the quality and freshness of the base. |
| Moisture or Air Sensitivity | Ylides are sensitive to moisture and oxygen.[1] Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[1] |
| Ylide Instability | Non-stabilized ylides can be unstable. Consider generating the ylide in situ in the presence of the aldehyde to ensure it reacts as it is formed. |
| Low Reactivity of Carbonyl | Sterically hindered ketones or electron-rich carbonyls may react slowly.[1] Gentle warming of the reaction mixture may be required. Monitor the reaction by TLC to ensure it has gone to completion.[1] Consider switching to the more reactive Horner-Wadsworth-Emmons reagent.[1] |
| Poor Quality Aldehyde | Aldehydes can oxidize or polymerize upon storage.[1] Use freshly distilled or purified aldehyde. Alternatively, generate the aldehyde in situ from the corresponding alcohol via an oxidation reaction immediately preceding the Wittig reaction.[4] |
Issue 2: Unexpected E/Z Isomer Ratio
| Potential Cause | Troubleshooting Action |
| Ylide Type and Selectivity | Verify the type of ylide being used. Unstabilized ylides generally favor Z-alkenes, while stabilized ylides favor E-alkenes.[3][5] Semi-stabilized ylides often give mixtures.[3] |
| Presence of Lithium Salts | Lithium salts can disrupt the kinetic control of unstabilized ylides, leading to lower Z-selectivity.[5] If high Z-selectivity is desired, use sodium- or potassium-based strong bases (e.g., NaH, KHMDS) to generate the ylide. |
| Reaction Temperature | For stabilized ylides, higher temperatures generally favor the thermodynamically more stable E-isomer.[7] For kinetically controlled reactions with unstabilized ylides, lower temperatures are often preferred. |
| Solvent Effects | Solvent polarity can influence the stability of reaction intermediates and thus the stereochemical outcome.[7][13] For stabilized ylides, polar aprotic solvents may enhance E-selectivity.[8] |
Experimental Protocols
General Protocol for a Standard Wittig Reaction (Unstabilized Ylide)
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1]
-
Stir the mixture for 30-60 minutes at this temperature.[1]
-
-
Reaction with Carbonyl:
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using one of the methods described in Q3 to remove triphenylphosphine oxide.
-
Protocol for Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
-
After the Wittig reaction workup, dissolve the crude product in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[9]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[9][11]
-
Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[9]
-
The remaining residue can be further purified by slurrying with acetone to remove any excess, insoluble zinc chloride.[11]
Visual Guides
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Deciding factors for E/Z selectivity in Wittig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. shenvilab.org [shenvilab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions for E-Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Horner-Wadsworth-Emmons (HWE) reaction for high E-selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My HWE reaction is resulting in a low E/Z ratio. What are the primary factors I should investigate?
A1: Poor E/Z selectivity in the HWE reaction typically stems from suboptimal reaction conditions. The key parameters to examine are the structure of your phosphonate reagent, the base and its corresponding counterion, the reaction temperature, and the solvent system employed.[1][2] For instance, weakly stabilized phosphonates may show poor selectivity if the reaction conditions do not strongly favor one stereochemical pathway.[2]
Q2: How does the structure of the phosphonate reagent influence E-selectivity?
A2: The steric and electronic properties of the phosphonate reagent are critical. Generally, simple alkyl phosphonates, such as triethyl phosphonoacetate, favor the formation of (E)-alkenes.[3] Increasing the steric bulk of the phosphonate can further enhance E-selectivity.[4] Conversely, phosphonates with electron-withdrawing groups, like trifluoroethyl or aryl groups, are known to favor the formation of (Z)-alkenes, as seen in the Still-Gennari modification.[4][5][6]
Q3: Which bases and counterions are recommended for maximizing E-selectivity?
A3: Strong, non-nucleophilic bases are typically used in the HWE reaction.[7] For achieving high E-selectivity, sodium hydride (NaH) is a commonly used strong base that generally favors the formation of the thermodynamically more stable (E)-alkene.[7] The choice of counterion also plays a significant role, with lithium and sodium bases often promoting higher E-selectivity than potassium bases.[2][8] The trend for promoting E-selectivity is generally Li⁺ > Na⁺ > K⁺.[3][4] The use of milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl) can also be effective, particularly for base-sensitive substrates.[4][7][9]
Q4: What is the effect of reaction temperature on the stereochemical outcome?
A4: Higher reaction temperatures generally favor the formation of the (E)-alkene.[3][4] This is because elevated temperatures can facilitate the equilibration of reaction intermediates, leading to the thermodynamically more stable (E)-product.[2] Reactions conducted at room temperature or slightly higher often show increased E-selectivity compared to those run at low temperatures (e.g., -78 °C).[4]
Q5: Can the choice of solvent affect the E/Z ratio?
A5: Yes, the solvent can influence the stereoselectivity. Tetrahydrofuran (THF) and dimethoxyethane (DME) are the most commonly used anhydrous aprotic solvents for the HWE reaction.[1] It is crucial to use anhydrous conditions, as moisture can quench the phosphonate carbanion.[10] Solvent-free conditions have also been reported to provide high E-selectivity and yields.[7]
Q6: My reaction yield is low, irrespective of the E/Z ratio. What should I troubleshoot?
A6: Low yields in HWE reactions can be attributed to several factors. Ensure that all reagents, especially the aldehyde, are pure, as impurities can lead to side reactions.[3][10] The reaction is also sensitive to moisture, so rigorous anhydrous conditions are essential.[10] Inefficient deprotonation of the phosphonate can be another cause; verify the quality and strength of your base and ensure it is used in sufficient quantity.[10] Finally, for sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time may be necessary to improve the yield.[3]
Data Presentation: Influence of Reaction Parameters on E-Selectivity
The following tables summarize quantitative data on how different reaction components and conditions affect the E-selectivity of the Horner-Wadsworth-Emmons reaction.
Table 1: Effect of Base and Counterion on E/Z Ratio
| Phosphonate Reagent | Aldehyde | Base | Counterion | Solvent | Temperature (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | Na⁺ | THF | 25 | >95:5 |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | n-BuLi | Li⁺ | THF | -78 to 25 | 98:2 |
| Triethyl phosphonoacetate | Isobutyraldehyde | KHMDS | K⁺ | THF/18-crown-6 | -78 | 10:90 |
| Diethyl (bromomethyl)phosphonate | Nonanal | NaH | Na⁺ | THF | 0 to 25 | >90:10 |
| Diethyl (bromomethyl)phosphonate | Benzaldehyde | t-BuOK | K⁺ | THF | 25 | 85:15 |
This table is a compilation of representative data from multiple sources and is intended for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.[2][7][8]
Table 2: Effect of Phosphonate Structure on E/Z Ratio
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Trimethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 93:7 |
| Triethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 95:5 |
| Triisopropyl phosphonoacetate | Heptanal | NaH | DME | 25 | 97:3 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 |
Data compiled from various sources to illustrate the impact of phosphonate sterics and electronics on stereoselectivity.[6][11]
Experimental Protocols
Protocol 1: General Procedure for High E-Selectivity using NaH
This protocol is a standard method for achieving high (E)-alkene yields.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane and decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.[7]
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (1.0 equivalent) in anhydrous THF via the dropping funnel.[2]
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.[2][7]
-
-
Reaction with the Aldehyde:
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.[2]
-
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the HWE reaction.
Caption: A decision tree for troubleshooting poor E-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purifying Oily Pharmaceutical Intermediates
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of oily or non-crystalline pharmaceutical intermediates.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My compound has "oiled out" during crystallization instead of forming solid crystals. What is happening and what should I do?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from the solution as a liquid phase (an "oil") rather than a solid crystal.[1][2] This is problematic because the oil phase can act as a good solvent for impurities, trapping them and hindering purification.[1][3] The resulting product is often sticky, amorphous, or gum-like, making it difficult to handle and process.[3]
Follow this troubleshooting workflow to address the issue:
Question: I'm performing a liquid-liquid extraction and have formed a stable emulsion. How can I break it?
Answer: Emulsion formation is a common issue in liquid-liquid extractions, especially when the sample contains surfactant-like compounds.[4] The emulsion layer can trap your target analyte, leading to poor recovery. Here are several techniques to break the emulsion:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while reducing the agitation that causes emulsions.[4]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can force the separation of the organic and aqueous phases.[4]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper. These specialized filters are designed to allow either the aqueous or organic phase to pass through while retaining the other.[4]
-
Centrifugation: Transfer the mixture to centrifuge tubes. The applied force can be sufficient to break the emulsion and separate the layers.[4]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the overall properties of the organic phase, which can help dissolve the emulsion.[4]
Question: My oily product is pure by NMR, but I can't remove the last traces of a high-boiling solvent (e.g., DMSO, DMF). What should I do?
Answer: Removing residual high-boiling solvents from a viscous oil can be challenging. Standard rotary evaporation is often insufficient.
-
High-Vacuum Drying: Use a high-vacuum pump (Schlenk line or similar) to remove the solvent. Gently heating the flask can help, but be cautious to avoid product degradation.
-
Solvent Trituration/Azeotroping: Dissolve the oil in a more volatile solvent in which the product is poorly soluble (like diethyl ether or hexane). The desired compound may precipitate as a solid. If it remains an oil, repeated addition and evaporation of a volatile solvent (like toluene) can help azeotropically remove the higher-boiling solvent.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent (like 1,4-dioxane) and stable, you can dissolve the oil and freeze-dry it. This is effective at removing even high-boiling point solvents.
Question: My oily intermediate is failing to separate on a standard silica gel column. The peaks are broad and tailing. What can I do?
Answer: Oily, polar compounds can interact strongly with silica gel, leading to poor chromatography.
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your mobile phase. For example, adding 1% triethylamine can help sharpen peaks for basic compounds, while adding 1% acetic or formic acid can help for acidic compounds.
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, switch to a different stationary phase. Alumina can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18) is another option where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]
-
Check Sample Loading: Overloading the column with a viscous oil can lead to poor separation. Ensure the sample is properly dissolved in a minimal amount of solvent and that the solvent used is weaker than the mobile phase.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for oily pharmaceutical intermediates?
A1: The choice of purification strategy depends on the scale, stability, and properties of the intermediate. Key methods include:
-
Distillation: Highly effective for thermally stable, volatile oils, especially at industrial scale. Vacuum distillation is used for compounds with high boiling points to prevent thermal degradation.[7][8]
-
Crystallization: While challenging for oils, it is a highly preferred method because it can provide very high purity. Techniques to induce crystallization include finding a suitable anti-solvent, trituration with a non-polar solvent like hexane, or attempting to form a salt or co-crystal that is a solid.[9][10]
-
Chromatography: A versatile and powerful technique, especially at the lab scale.[9] Methods include standard column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), which is particularly well-suited for lipophilic (oily) compounds.[11]
-
Liquid-Liquid Extraction: A fundamental technique used for initial workup and purification to separate compounds based on their differential solubilities in immiscible liquids, often an aqueous and an organic phase.[12][13]
Q2: Why is crystallization often preferred in industry even if an intermediate is an oil?
A2: Crystallization is the dominant purification method in pharmaceutical manufacturing because it is highly effective at removing impurities and can be scaled up efficiently.[10] Crystalline solids are generally easier to filter, dry, and handle compared to oils.[10] They also have more consistent physical properties (e.g., stability, bulk density), which is critical for process control and regulatory confidence.[10] For these reasons, significant effort is often invested in finding conditions to crystallize an oily intermediate, sometimes by derivatizing it to a solid salt and then converting it back in a later step.
Q3: Are there alternatives to column chromatography for purifying oils on a large scale?
A3: Yes. While standard column chromatography is often avoided at large scales due to cost and solvent usage, several alternatives exist:
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography process that is more efficient in terms of solvent use and throughput for large-scale separations.[14]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical fluids like CO2 as the mobile phase, which reduces the use of organic solvents and simplifies product isolation. It is effective for purifying lipophilic compounds.[11]
-
Distillation and Extraction: As mentioned, these are primary industrial methods for purifying liquid and oily products.[7]
-
Telescoping: In some cases, an impure oily intermediate is not purified at all. Instead, the crude oil is carried directly ("telescoped") into the next reaction step, with the hope that the subsequent product will be a solid that is easier to purify.[7]
Data Presentation
Table 1: Comparison of Key Purification Techniques for Oily Intermediates
| Purification Technique | Principle of Separation | Advantages for Oily Compounds | Common Challenges & Considerations |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Excellent for thermally stable liquids/oils; scalable; removes non-volatile impurities effectively.[7] | Not suitable for heat-sensitive compounds; requires specialized equipment; may not separate compounds with close boiling points. |
| Crystallization | Difference in solubility between the compound and impurities in a given solvent system.[9] | Can yield very high purity; product is easy to handle and dry.[10] | Oiling out is a major issue[3]; finding suitable crystallization conditions can be difficult and time-consuming. |
| Column Chromatography | Differential partitioning between a stationary phase (e.g., silica) and a mobile phase.[9] | Highly versatile; can separate complex mixtures and structurally similar compounds. | Can be slow and solvent-intensive; scaling up is expensive; oily compounds can cause peak tailing.[7][15] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases (e.g., organic and aqueous).[12] | Fast, simple, and effective for initial workup and removal of water-soluble or acid/base impurities. | Emulsion formation is common[4]; requires immiscible solvents; may not resolve compounds with similar polarity. |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.[11] | Reduced organic solvent consumption; faster than HPLC; excellent for lipophilic and chiral compounds.[11][14] | Requires specialized high-pressure equipment; method development can be complex. |
Experimental Protocols
Protocol: Basic Liquid-Liquid Extraction for Workup of an Oily Product
This protocol describes a general procedure to separate an oily organic product from an aqueous reaction mixture.
Objective: To isolate a crude oily product from a reaction mixture by separating it from aqueous-soluble impurities (salts, catalysts) and unreacted starting materials.
Materials:
-
Reaction mixture containing the oily product.
-
Separatory funnel.
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane). Must be immiscible with water and dissolve the product.
-
Aqueous wash solutions (e.g., deionized water, brine).
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Beakers or Erlenmeyer flasks for collection.
-
Rotary evaporator.
Methodology:
-
Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Add Extraction Solvent: Add the chosen organic extraction solvent to the separatory funnel. The volume should be roughly equal to the volume of the aqueous layer.
-
Extraction: Stopper the funnel. Invert it gently while holding the stopper and stopcock firmly. Open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 10-20 seconds to allow for partitioning of the product into the organic layer. Vent again. Repeat this process 2-3 times.[13]
-
Layer Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer will be on top if its density is less than water (e.g., ethyl acetate) or on the bottom if it is denser (e.g., dichloromethane).
-
Drain Layers: Carefully drain the bottom layer into a clean flask. Then, pour the top layer out through the top opening of the funnel to avoid re-contamination. This step isolates the first organic extract.
-
Re-extract Aqueous Layer: Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent. Repeat steps 3-5 to perform a second extraction. This ensures maximum recovery of the product.
-
Combine Organic Extracts: Combine all the collected organic extracts into a single flask.
-
Wash the Organic Layer: Return the combined organic extracts to the separatory funnel. Add deionized water to wash out any water-soluble impurities. Shake, vent, and separate as before. Follow this with a wash using brine (saturated NaCl solution), which helps to remove residual water from the organic layer and break any minor emulsions.[4]
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a drying agent like anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles move freely. Let it sit for 10-15 minutes.
-
Isolate the Product: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining substance will be your crude oily product, which can then be subjected to further purification if needed.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. mt.com [mt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. halocolumns.com [halocolumns.com]
- 7. reddit.com [reddit.com]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. shyzchem.com [shyzchem.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. jocpr.com [jocpr.com]
- 12. Pharmaceutical & Pesticide Intermediates - Tiei liquid/liquid mixing and separation Pharmaceutical Intermediates Extraction [tyextractor.com]
- 13. youtube.com [youtube.com]
- 14. KD Pharma’s Purification Technology Portfolio [kdpharma.kdpharmagroup.com]
- 15. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 16. Tips & Tricks [chem.rochester.edu]
"identification of byproducts in Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of N-benzyl-4-piperidone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate and a base. This method is favored for its high yield and stereoselectivity, predominantly forming the desired E-isomer.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are N-benzyl-4-piperidone and triethyl phosphonoacetate. A suitable base is required to deprotonate the phosphonate, with sodium hydride (NaH) being a common choice. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically used.
Q3: What is the expected stereochemistry of the product?
A3: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally yields the thermodynamically more stable (E)-alkene as the major product.[1]
Q4: How is the phosphate byproduct from the HWE reaction typically removed?
A4: A significant advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate salt (e.g., sodium diethyl phosphate).[1] This byproduct can be easily removed from the reaction mixture by performing an aqueous workup and extraction with an organic solvent.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Base | Sodium hydride (NaH) is moisture-sensitive. Use freshly opened NaH or wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface hydroxides. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Ylide Formation | Allow sufficient time for the base to fully deprotonate the triethyl phosphonoacetate before adding the N-benzyl-4-piperidone. This can be monitored by the cessation of hydrogen gas evolution when using NaH. |
| Low Reaction Temperature | While the initial ylide formation is often done at 0°C, the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal conditions. |
| Impure Starting Materials | Ensure the N-benzyl-4-piperidone is pure. Impurities from its synthesis can interfere with the reaction. Purification by distillation or column chromatography may be necessary. |
Problem 2: Presence of Significant Byproducts
Commonly Observed Byproducts:
| Byproduct | Identification | Reason for Formation | Prevention and Removal |
| Unreacted N-benzyl-4-piperidone | Detected by TLC, GC-MS, or NMR. | Incomplete reaction due to issues outlined in "Low or No Product Yield". | Optimize reaction conditions (time, temperature, reagent stoichiometry). Can be removed by column chromatography. |
| Aldol Condensation Product of N-benzyl-4-piperidone | Higher molecular weight impurity, potentially dimeric. Can be characterized by MS and NMR. | The basic conditions of the HWE reaction can promote the self-condensation of the enolizable N-benzyl-4-piperidone. | Add the N-benzyl-4-piperidone slowly to the pre-formed ylide solution to ensure the HWE reaction is faster than the self-condensation. Use of a non-nucleophilic base might also help. Purification is typically achieved by column chromatography. |
| (Z)-isomer of the Product | May co-elute with the desired (E)-isomer on TLC. Can be identified and quantified by NMR. | While the HWE reaction favors the (E)-isomer, the (Z)-isomer can be formed, especially with certain bases or reaction conditions. | The ratio of E/Z isomers is influenced by the base and solvent. Using NaH in THF generally gives good E-selectivity. The isomers can often be separated by careful column chromatography. |
| N-piperidone (Debenzylated starting material) | Lower molecular weight impurity. | Although less common under standard HWE conditions, aggressive basic conditions or prolonged heating could potentially lead to cleavage of the N-benzyl group. | Use milder bases and avoid excessive heating. Can be removed by column chromatography. |
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
N-benzyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalents) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of N-benzyl-4-piperidone (1.0 equivalents) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil or a low-melting solid.
Visualizations
References
Technical Support Center: Separation of E/Z Isomers of α,β-Unsaturated Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of E/Z isomers of α,β-unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating E/Z isomers of α,β-unsaturated esters?
A1: The primary methods for separating E/Z isomers of α,β-unsaturated esters are chromatographic techniques. Due to the often subtle differences in polarity and shape between geometric isomers, specialized stationary phases or techniques are frequently required. The most successful methods include:
-
Silver Nitrate Impregnated Silica Gel Chromatography: This is a widely used and effective method. The silver ions interact with the π-electrons of the double bond, and this interaction is sensitive to the steric environment, allowing for the separation of E and Z isomers.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative separations.[1][5] Specific columns that have shown success in separating geometric isomers include:
-
Gas Chromatography (GC): For volatile and thermally stable esters, GC with a suitable capillary column can provide excellent separation of E/Z isomers.[8][9]
Q2: Why is it difficult to separate E/Z isomers of α,β-unsaturated esters?
A2: The separation of E/Z isomers is challenging because they have identical molecular weights and often very similar physical properties, such as boiling points and polarities. This makes traditional separation techniques like distillation largely ineffective.[10] The subtle differences in their three-dimensional structures are the primary basis for their separation by chromatographic methods.
Q3: Can E/Z isomers interconvert during the separation process?
A3: Yes, isomerization is a potential issue, especially under certain conditions. Factors that can promote interconversion include:
-
Exposure to acid or base: Traces of acid or base on the stationary phase or in the mobile phase can catalyze isomerization.[11]
-
Heat: Elevated temperatures during GC analysis or distillation can sometimes lead to isomerization.
It is crucial to use high-purity solvents and stationary phases and to protect light-sensitive compounds from UV exposure during the entire process.
Q4: How can I determine the E/Z ratio of my mixture?
A4: The most common and reliable method for determining the E/Z ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The chemical shifts and coupling constants of the vinyl protons are typically different for the E and Z isomers, allowing for quantification by integrating the respective signals.[14][15] Other techniques include:
-
Gas Chromatography (GC) and GC-MS: If the isomers are well-resolved, the peak areas can be used to determine the ratio.[8][9][16]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, the peak areas from a well-resolved chromatogram can be used for quantification.
Troubleshooting Guides
Issue 1: Poor or No Separation of E/Z Isomers in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The polarity difference between E/Z isomers is often too small for separation on standard silica gel. Solution: Switch to a silver nitrate (AgNO₃) impregnated silica gel column. The π-complexation with silver ions enhances the separation based on the steric accessibility of the double bond.[1][2][3][4] |
| Incorrect Mobile Phase Polarity | The mobile phase may be too polar, eluting both isomers together, or not polar enough to move them down the column. Solution: Optimize the mobile phase by performing Thin Layer Chromatography (TLC) first. For AgNO₃-silica, start with a non-polar solvent system like hexane/ethyl acetate or hexane/dichloromethane and gradually increase the polarity.[3] |
| Column Overloading | Applying too much sample can lead to broad bands that co-elute. Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the stationary phase mass.[17] |
| Poorly Packed Column | Channels or cracks in the column packing lead to band broadening and poor resolution. Solution: Ensure the column is packed uniformly. Use the slurry packing method for better results.[17] |
Issue 2: Isomerization of the Product on the Column
| Possible Cause | Troubleshooting Steps |
| Acidic Silica Gel | Standard silica gel is slightly acidic and can catalyze the isomerization of sensitive compounds. Solution 1: Deactivate the silica gel by treating it with a base, such as triethylamine, before use. Solution 2: Use a less acidic stationary phase like neutral alumina or florisil if the separation allows.[18] |
| Light Exposure | Some α,β-unsaturated esters are susceptible to photoisomerization. Solution: Protect the column from light by wrapping it in aluminum foil.[2] Conduct the separation in a dimly lit area. |
| Contaminated Solvents | Traces of acid or base in the mobile phase can cause isomerization. Solution: Use high-purity, freshly opened solvents for the mobile phase. |
Issue 3: Difficulty in Detecting Separated Isomers
| Possible Cause | Troubleshooting Steps |
| Lack of a Chromophore | If the ester does not have a UV-active group, detection by UV lamp on TLC plates can be difficult. Solution: Use a visualization stain that reacts with the double bond or the ester functional group. Common stains include potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA).[2] |
| Low Concentration in Fractions | The separated isomers may be too dilute to detect in the collected fractions. Solution: Concentrate a small aliquot of the fractions you expect to contain your product and re-spot on a TLC plate for analysis. |
Experimental Protocols
Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w)
-
Activation of Silica Gel: Dry silica gel (70-230 mesh) in an oven at 120-130°C for at least 12 hours to remove adsorbed water.[19]
-
Preparation of Silver Nitrate Solution: Dissolve silver nitrate in deionized water or methanol to make a concentrated solution (e.g., 10 g of AgNO₃ in 20 mL of water).
-
Impregnation: In a round-bottom flask, add the activated silica gel. Slowly add the silver nitrate solution to the silica gel while gently swirling or rotating the flask to ensure even coating.
-
Drying: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid should be a free-flowing powder.
-
Activation and Storage: Activate the AgNO₃-silica gel in an oven at 80-100°C for 1-2 hours.[19] Cool down in a desiccator and store in a light-proof container to prevent degradation.
General Protocol for Column Chromatography using AgNO₃-Silica Gel
-
Column Packing: Prepare a slurry of the AgNO₃-silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the E/Z isomer mixture in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, use the dry-loading method where the sample is pre-adsorbed onto a small amount of silica gel.[20]
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the isomers. The Z-isomer, being generally more sterically hindered, often elutes after the E-isomer, but this can vary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to determine which fractions contain the separated isomers.
Quantitative Data Summary
The following table summarizes representative data for the separation of E/Z isomers of α,β-unsaturated esters. Note that specific conditions and results will vary depending on the exact structure of the ester.
| Compound Type | Method | Stationary Phase | Mobile Phase | Separation Factor (α) | Reference |
| Fatty Acid Methyl Esters | Argentation TLC | Silica Gel with 10% AgNO₃ | Toluene | - | [4] |
| α,β-Unsaturated Esters | MPLC | Silica Gel with AgNO₃ | Hexane/Dichloromethane | >1.1 | [3] |
| Tetraphenylethylene Derivatives | Column Chromatography | Silica Gel | Petroleum Ether/Dichloromethane | Baseline Separation | [21] |
| Tocotrienols (Vitamin E isomers) | Preparative HPLC | Permethylated β-cyclodextrin | Acetonitrile/Water | - | [22] |
Visualizations
Experimental Workflow for E/Z Isomer Separation
Caption: Workflow for separating E/Z isomers using column chromatography.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting guide for poor separation of E/Z isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Thin-layer chromatography on silver nitrate-impregnated silica gel for analysis of homemade tetrahydrocannabinol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. | Semantic Scholar [semanticscholar.org]
- 17. chromtech.com [chromtech.com]
- 18. Chromatography [chem.rochester.edu]
- 19. rsc.org [rsc.org]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Benzylpiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of N-benzylpiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylpiperidine derivatives, and which one generally gives higher yields?
A1: The two most prevalent methods for synthesizing N-benzylpiperidine derivatives are direct N-alkylation and reductive amination.[1]
-
Direct N-Alkylation: This is a classic SN2 reaction where piperidine acts as a nucleophile, attacking a benzyl halide (e.g., benzyl chloride or bromide).[1] A base is typically added to neutralize the resulting hydrohalic acid.[1]
-
Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from piperidine and benzaldehyde, which is then reduced in situ to the final N-benzylpiperidine product.[1][2]
The choice of method and the resulting yield depend on the specific substrates and reaction conditions. However, both methods are known to produce high yields when optimized.[1][3]
Q2: I'm observing a significant amount of dialkylated byproduct in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a common side reaction in N-alkylation.[4] To favor mono-alkylation, you can employ the following strategies:
-
Slow Addition of the Alkylating Agent: By adding the benzyl halide dropwise to the piperidine solution, you maintain an excess of the piperidine, which statistically favors the formation of the mono-alkylated product.[4]
-
Control of Stoichiometry: Using a slight excess of the piperidine can also help to minimize dialkylation.
Q3: My reductive amination reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in reductive amination can stem from several factors. Here are some common issues and their solutions:[2]
-
Incomplete Imine/Iminium Ion Formation: The initial formation of the imine or iminium ion is crucial. Ensure anhydrous conditions, as water can inhibit this step. Adding a catalytic amount of a weak acid can help by protonating the carbonyl oxygen and increasing its electrophilicity.[2]
-
Premature Addition of the Reducing Agent: If a reactive reducing agent like sodium borohydride is used, it should be added after allowing sufficient time for the imine/iminium ion to form.[2] Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and can be added at the beginning of the reaction.
-
Competitive Aldehyde Reduction: The reducing agent can directly reduce the starting benzaldehyde. Using a milder reducing agent like sodium cyanoborohydride or STAB can mitigate this side reaction.[5]
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary to drive iminium ion formation, especially with less reactive substrates.[5]
Q4: What are the common impurities I might encounter in my crude N-benzylpiperidine product?
A4: The impurities in your crude product will depend on the synthetic route used.
-
From Direct Alkylation: Unreacted piperidine, benzyl halide, and over-alkylation products (dibenzylpiperidine) are common.[6]
-
From Reductive Amination: Unreacted piperidine, benzaldehyde, and benzyl alcohol (from the reduction of benzaldehyde) are typical impurities.[6]
-
Residual Solvents: Solvents used in the reaction or work-up may also be present.[6]
These impurities can often be identified using techniques like TLC, GC-MS, or NMR spectroscopy.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis of N-benzylpiperidine derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine/iminium ion formation in reductive amination. | Ensure anhydrous reaction conditions. Add a catalytic amount of a weak acid (e.g., acetic acid).[2] |
| Premature addition of a reactive reducing agent. | Allow sufficient time for imine/iminium ion formation before adding the reducing agent, or use a milder reagent like STAB.[2] | |
| Inefficient alkylation in the direct method. | Increase the reaction temperature or use a more reactive benzyl halide (e.g., benzyl bromide instead of benzyl chloride). | |
| Mixture of Products (Over-alkylation) | Use of a primary amine in direct alkylation. | Use a slight excess of the primary amine. For challenging substrates, consider a two-step procedure of imine formation followed by reduction.[2] |
| High reactivity of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture to maintain an excess of the amine.[4] | |
| Product is an Oil Instead of a Solid | Presence of impurities depressing the melting point. | Purify the product using column chromatography or fractional distillation.[6] |
| Incomplete removal of residual solvents. | Dry the product under high vacuum.[6] | |
| Difficulty in Purification | Poor separation of the product from starting materials or byproducts. | For column chromatography, optimize the solvent system for better separation. For distillation, use a fractionating column to increase theoretical plates.[6] |
| Product is a liquid free base. | Convert the free base to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[6] |
Data Summary: Comparison of Synthetic Methods
The following table summarizes representative yields for the synthesis of N-benzylpiperidine derivatives using direct alkylation and reductive amination. Yields can vary based on the specific substrates and reaction conditions.
| Method | Piperidine Derivative | Benzylating/Carbonyl Reagent | Reducing Agent/Base | Solvent | Temp. | Time | Yield (%) | Reference |
| Direct Alkylation | Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | >90 | [3] |
| Direct Alkylation | Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | ~85 | [3] |
| Direct Alkylation | 4-Methylpiperidine | Benzyl bromide | DIPEA | MeCN | RT | 12 h | ~92 | [3] |
| Direct Alkylation | Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90 | [3] |
| Reductive Amination | 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | 0 °C to RT | 24 h | Not Specified | [2] |
| Reductive Amination | Pyridinium Salts | p-Anisidine | HCOOH (Rhodium catalyst) | CH₂Cl₂/H₂O | Not Specified | Not Specified | up to 84% | [7][8] |
Experimental Protocols
Method A: Direct N-Alkylation
This protocol is a general procedure for the N-benzylation of piperidine.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl halide (e.g., benzyl bromide, 1.1 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or dichloromethane)
Procedure:
-
Dissolve the piperidine derivative and the base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.[4]
-
Slowly add the benzyl halide to the stirred solution at room temperature. For highly reactive halides, the addition can be performed at 0 °C.[3]
-
Stir the mixture at room temperature or heat as required (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, filter off any solid base (if K₂CO₃ was used).[3]
-
Concentrate the solution under reduced pressure to remove the solvent.[3]
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine derivative.[3]
Method B: Reductive Amination
This protocol describes a general one-pot procedure for the reductive amination of a piperidine with a benzaldehyde.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzaldehyde derivative (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane or methanol)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve the piperidine derivative and the benzaldehyde derivative in the anhydrous solvent in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add the sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflows for the synthesis of N-benzylpiperidine derivatives.
Caption: Troubleshooting decision tree for low yield in N-benzylpiperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with 1-benzyl-4-piperidone. The HWE reaction is favored for its high stereoselectivity, typically yielding the desired E-isomer, and the ease of removal of its water-soluble phosphate byproduct.[1][2][3]
Q2: What are the main advantages of using the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?
The HWE reaction offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides. This allows for reactions with a broader range of ketones, including the sterically hindered 1-benzyl-4-piperidone. A significant benefit is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies the purification process as it can be easily removed through aqueous extraction.[3][4]
Q3: How is the phosphonate reagent for the HWE reaction prepared?
The phosphonate reagent, typically triethyl phosphonoacetate, is synthesized via the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with ethyl chloroacetate.
Q4: What are the critical process parameters to control during the scale-up of this synthesis?
Key parameters to monitor and control during scale-up include:
-
Temperature: The initial deprotonation of the phosphonate is often performed at low temperatures to ensure controlled reaction, while the olefination step might require higher temperatures for optimal conversion.[3]
-
Addition Rate: Slow and controlled addition of the base and the ketone is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.
-
Mixing: Efficient agitation is essential to ensure homogeneity, especially in larger reactors, to maintain consistent temperature and reaction rates.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction stereoselectivity. Anhydrous conditions are critical for the success of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the phosphonate reagent. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOEt). Verify the anhydrous nature of the reaction solvent. |
| Decomposition of the ylide. | Perform the deprotonation at a lower temperature (e.g., 0 °C) and use the generated ylide immediately. | |
| Poor quality of starting materials. | Use freshly distilled 1-benzyl-4-piperidone and high-purity triethyl phosphonoacetate. | |
| Poor Stereoselectivity (High Z-isomer content) | Reaction conditions favoring the Z-isomer. | The HWE reaction generally favors the E-isomer.[3] To enhance E-selectivity, consider using lithium salts (e.g., LiCl) with a weaker base like DBU.[5] Higher reaction temperatures can also favor the E-isomer.[3] |
| Difficult Purification | Presence of unreacted starting materials. | Monitor the reaction to completion using TLC or HPLC. Adjust stoichiometry or reaction time as needed. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. Consider using a different solvent system for extraction. | |
| Co-elution of product and byproducts during chromatography. | Optimize the mobile phase for column chromatography. Consider alternative purification methods like distillation under reduced pressure. | |
| Formation of Side Products | Self-condensation of 1-benzyl-4-piperidone. | Add the ketone slowly to the reaction mixture containing the ylide. Maintain a low concentration of the ketone. |
| Hydrolysis of the ester functionality. | Ensure anhydrous conditions throughout the reaction and workup. |
Experimental Protocols
Synthesis of Triethyl Phosphonoacetate
This protocol describes the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Ethyl chloroacetate
Procedure:
-
Combine triethyl phosphite and ethyl chloroacetate in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by GC or NMR.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to obtain triethyl phosphonoacetate as a colorless oil.
Synthesis of this compound
This protocol details the Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzyl-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions on Yield and Purity
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Production Scale (1kg) |
| Reactant Molar Ratio (Ketone:Phosphonate:Base) | 1 : 1.2 : 1.2 | 1 : 1.1 : 1.1 | 1 : 1.05 : 1.05 |
| Reaction Temperature (°C) | 25 | 30 | 35 |
| Reaction Time (hours) | 12 | 16 | 20 |
| Yield (%) | 85 | 80 | 78 |
| Purity (HPLC, %) | 98.5 | 97.0 | 96.5 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the HWE synthesis.
References
Technical Support Center: Managing Thermal Decomposition of Acetate Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetate compounds. It aims to address specific issues related to thermal decomposition during synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal decomposition of acetate compounds?
A1: The thermal stability and decomposition of acetate compounds are significantly influenced by several factors:
-
Metal Cation: The nature of the metal cation, including its ionic radius, charge density, and electronic configuration, plays a crucial role in the thermal stability of metal acetates.[1]
-
Heating Rate: The rate at which the compound is heated can affect the temperature at which decomposition occurs.[1][2]
-
Atmosphere: The composition of the surrounding atmosphere (e.g., inert like nitrogen or reactive like air) can alter the decomposition pathway and final products.[2][3] For instance, the thermal decomposition of cobalt (II) acetate tetrahydrate yields different products in a nitrogen versus an air atmosphere.[3]
-
Particle Size and Surface Area: Smaller particles generally exhibit faster decomposition rates due to a larger surface area-to-volume ratio, which increases surface reactivity.[1]
-
Presence of Impurities: Impurities can act as catalysts or inhibitors, affecting the decomposition process.[1]
-
Hydration State: The presence of water of hydration in the crystal structure can impact the decomposition behavior.[1]
Q2: What are the common decomposition products of metal acetates?
A2: The thermal decomposition of metal acetates can yield a variety of products depending on the specific acetate and the reaction conditions. Common products include:
-
Metal Oxides: Many metal acetates decompose to form the corresponding metal oxide.[3][4][5] For example, cobalt (II) acetate tetrahydrate can decompose to cobalt oxides (CoO and Co3O4).[3]
-
Metal Nanoparticles: Under certain conditions, thermal decomposition can be used to synthesize metal nanoparticles.[5][6]
-
Organic Byproducts: A range of organic molecules can be generated, including acetone, acetic acid, and acetic anhydride.[4]
-
Gases: Carbon dioxide (CO2) and carbon monoxide (CO) are common gaseous byproducts.[4]
Q3: At what temperature do common acetate compounds typically decompose?
A3: Decomposition temperatures vary widely among different acetate compounds. For a summary of decomposition temperatures for various metal acetates, please refer to the data table in the "Quantitative Data Summary" section. For example, lithium acetate typically decomposes between 300-400°C, while copper acetate monohydrate begins to decompose at around 250°C.[1][5]
Q4: How can I monitor the thermal decomposition of my acetate compound?
A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for monitoring thermal decomposition.
-
TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the onset and completion temperatures of decomposition.[7]
-
DSC measures the heat flow into or out of a sample as it is heated, providing information about exothermic or endothermic decomposition processes.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of acetate compounds.
Problem 1: My acetate compound is decomposing prematurely at a lower temperature than expected.
-
Possible Cause:
-
Presence of impurities: Catalytic impurities can lower the decomposition temperature.[1]
-
High heating rate: A rapid increase in temperature can sometimes lead to an apparent lowering of the decomposition onset.[1]
-
Reactive atmosphere: The presence of oxygen or other reactive gases can initiate decomposition earlier than in an inert atmosphere.[3]
-
Small particle size: Finely powdered samples have a higher surface area and may decompose more readily.[1]
-
-
Troubleshooting Steps:
-
Purify the Acetate: Recrystallize or use other purification methods to remove potential impurities.
-
Control the Heating Rate: Use a slower, controlled heating rate during your synthesis or analysis.
-
Use an Inert Atmosphere: Conduct the reaction or analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[3]
-
Characterize Particle Size: If possible, analyze the particle size of your starting material to ensure consistency between batches.
-
Problem 2: The final product of my synthesis is a mixture of metal oxide and other impurities, not the desired product.
-
Possible Cause:
-
Incomplete decomposition: The temperature may not have been high enough, or the reaction time may have been too short to ensure complete conversion of the acetate.
-
Side reactions: The decomposition pathway may be complex, leading to the formation of undesired byproducts. The reaction atmosphere can significantly influence the final products.[3]
-
Reaction with crucible material: At high temperatures, the acetate or its decomposition products may react with the sample holder.
-
-
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Use TGA to determine the temperature at which decomposition is complete. Increase the final temperature or hold time of your synthesis accordingly.
-
Control the Atmosphere: As mentioned previously, the reaction atmosphere is critical. For the synthesis of cobalt oxides from cobalt (II) acetate, for example, using a nitrogen atmosphere can yield cobalt monoxide, while an air atmosphere produces Co3O4.[3]
-
Select an Inert Crucible: Use a crucible made of a material that is inert to your reactants and products at the desired temperature (e.g., alumina, platinum).
-
Problem 3: I am observing unexpected precipitation of a basic acetate salt from my solution.
-
Possible Cause:
-
Increase in pH: The formation of basic salts is often due to an increase in the pH of the solution, which can be caused by the evaporation of acetic acid upon heating.[8]
-
-
Troubleshooting Steps:
-
Maintain an Acidic pH: To prevent the formation of basic copper acetate, for example, it is crucial to maintain an acidic environment. This can be achieved by adding a slight excess of acetic acid to the solution.[8] For copper(II) acetate synthesis, a pH of ≤ 3.6 is recommended.[8]
-
Control Heating: Avoid boiling the solution, as this can drive off acetic acid and lead to precipitation. Gentle heating between 50-80°C is recommended if concentration is necessary.[8]
-
Redissolve Precipitate: If a basic acetate precipitates, it can often be redissolved by carefully adding more acetic acid dropwise while stirring.[8]
-
Quantitative Data Summary
The following table summarizes the decomposition temperatures of various metal acetates as reported in the literature. Note that these values can be influenced by the experimental conditions as described in the FAQs.
| Metal Acetate | Decomposition Temperature Range (°C) | Atmosphere | Key Decomposition Products |
| Ferrous Acetate (Fe(CH₃COO)₂) | 260 - 328 | Not Specified | Iron Oxide, CO₂, Acetone, Acetic Acid |
| Calcium Acetate (Ca(CH₃COO)₂) | 170 - 180 (initial decomposition) | Nitrogen | CaS, Ketones, CO₂ |
| Magnesium Acetate (Mg(CH₃COO)₂) | 285 - 365 | Nitrogen | MgS, Ketones, CO₂ |
| Lithium Acetate (LiCH₃COO) | 300 - 400 | Not Specified | Lithium Carbonate |
| Cobalt (II) Acetate Tetrahydrate (Co(CH₃COO)₂·4H₂O) | 275 - 310 (anhydrous decomposition) | Nitrogen | Cobalt Monoxide (CoO) |
| Cobalt (II) Acetate Tetrahydrate (Co(CH₃COO)₂·4H₂O) | Not specified, final product obtained | Air | Co₃O₄ |
| Copper (II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O) | ~250 | Not Specified | Copper |
| Silver Acetate (AgCH₃COO) | Reaction starts between 423 and 448 K (150-175 °C) | Nitrogen | Metallic Silver |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of an Acetate Compound
Objective: To determine the thermal stability and decomposition profile of an acetate compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air for purge gas
-
Microbalance
-
Spatula
-
Acetate compound sample (typically 2-10 mg)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the finely ground acetate compound into a TGA sample pan using a microbalance.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen) to the desired flow rate (e.g., 20-50 mL/min).
-
Program the temperature profile. A typical profile would be to heat from room temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).[9]
-
-
Data Acquisition: Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The temperature at which the mass stabilizes corresponds to the completion of that decomposition step.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.[7]
-
Protocol 2: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition of a Metal Acetate
Objective: To synthesize metal oxide nanoparticles by the controlled thermal decomposition of a metal acetate precursor.
Materials:
-
Metal acetate hydrate (e.g., Copper (II) acetate monohydrate)
-
Tube furnace with temperature and atmosphere control
-
Ceramic or quartz boat
-
Inert gas (e.g., nitrogen) or air supply
-
Spatula
Procedure:
-
Precursor Placement: Place a known amount of the metal acetate hydrate into a ceramic or quartz boat.
-
Furnace Setup:
-
Place the boat in the center of the tube furnace.
-
Purge the tube with the desired gas (e.g., nitrogen for copper nanoparticles, air for some metal oxides) for at least 15-30 minutes to establish the desired atmosphere.[5]
-
-
Thermal Decomposition:
-
Ramp the furnace to the desired decomposition temperature at a controlled rate (e.g., 5-10°C/min). The optimal temperature will depend on the specific metal acetate and can be determined from TGA data or literature. For example, copper acetate monohydrate can be decomposed at temperatures ranging from 200-500°C.[5]
-
Hold the temperature for a specific duration (e.g., 1-3 hours) to ensure complete decomposition.[5]
-
-
Cooling and Collection:
-
Cool the furnace down to room temperature under the same atmosphere.
-
Carefully remove the boat containing the synthesized nanoparticles.
-
-
Characterization: Characterize the resulting nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Transmission Electron Microscopy (TEM) to analyze particle size and morphology.
Visualizations
Caption: Workflow for TGA analysis of acetate decomposition.
Caption: Troubleshooting logic for premature decomposition.
References
- 1. Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Bases for the Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing alternative bases in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: Why would I use an alternative base to sodium hydride (NaH) in an HWE reaction?
A1: While sodium hydride is a strong and effective base for many HWE reactions, it may not be suitable for all substrates.[1] Alternative bases are often employed when dealing with base-sensitive functional groups on the aldehyde or ketone, which could lead to side reactions or decomposition.[2][3] Milder bases can also be advantageous in improving the stereoselectivity of the reaction or for substrates that are prone to epimerization. Furthermore, some alternative bases offer improved handling characteristics and safety profiles compared to the highly reactive NaH.
Q2: What are some common alternative bases for the HWE reaction?
A2: A range of alternative bases can be used, with the choice depending on the specific phosphonate and carbonyl compounds. Common alternatives include:
-
Strong Bases: Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi), and lithium hexamethyldisilazide (LiHMDS) are strong, non-nucleophilic bases that can be effective when NaH fails to deprotonate the phosphonate sufficiently.[2]
-
Milder Amine Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) are often used, sometimes in combination with additives like lithium chloride (LiCl), for base-sensitive substrates (Masamune-Roush conditions).[4][5]
-
Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are mild and cost-effective bases suitable for phosphonates with acidic α-protons.[1]
Q3: How does the choice of base affect the stereoselectivity (E/Z ratio) of the HWE reaction?
A3: The choice of base and the corresponding cation can significantly influence the E/Z selectivity of the alkene product. Generally, lithium and sodium bases tend to favor the formation of the thermodynamically more stable (E)-alkene.[2][4] In contrast, potassium salts, particularly in the presence of crown ethers, can favor the formation of the (Z)-alkene.[6] For Z-selective reactions, specific phosphonate reagents, such as those used in the Still-Gennari modification, are often employed with bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether.[5]
Q4: Can I use a weak base for the HWE reaction?
A4: Yes, weak bases like potassium carbonate can be effective, particularly for HWE reactions involving phosphonates with acidic α-protons, such as those adjacent to an ester group.[1] The success of a weak base depends on the pKa of the phosphonate reagent. For less acidic phosphonates, a stronger base will be required for efficient deprotonation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in HWE reactions and can often be attributed to incomplete deprotonation of the phosphonate, side reactions, or poor reactivity of the substrates.[3]
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | The chosen base may be too weak to deprotonate the phosphonate. Switch to a stronger base such as NaH, LiHMDS, or n-BuLi.[2] For base-sensitive substrates, consider milder conditions like LiCl with an amine base (Masamune-Roush conditions).[2][4] |
| Side Reactions | The aldehyde may undergo self-condensation (aldol reaction) or other base-mediated side reactions.[3] Add the aldehyde slowly to the pre-formed phosphonate anion. Using a milder base like DBU/LiCl or K2CO3 can also minimize side reactions.[3] |
| Steric Hindrance | Bulky phosphonates or sterically hindered aldehydes/ketones can react slowly.[2] Increase the reaction temperature or prolong the reaction time.[3] |
| Poor Reagent Quality | Impurities in the phosphonate, aldehyde, or ketone can inhibit the reaction. Purify the reagents before use. |
Issue 2: Poor Stereoselectivity (E/Z Ratio)
The HWE reaction generally favors the formation of the (E)-alkene, but achieving high selectivity can be challenging.[3]
| Factor | Influence on Stereoselectivity and Troubleshooting Steps |
| Base/Cation | The counterion of the base plays a crucial role. Lithium and sodium bases generally favor the formation of the (E)-alkene.[7] For higher (E)-selectivity, ensure the use of Li- or Na-based reagents. To favor the (Z)-alkene, potassium bases in combination with crown ethers are often employed.[6] |
| Temperature | Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[2] If a higher E/Z ratio is desired, consider running the reaction at room temperature or with gentle heating.[2] |
| Phosphonate Structure | For Z-selective HWE reactions, the use of modified phosphonates is typically required. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the (Z)-isomer.[5][8] |
| Solvent | Aprotic polar solvents like THF are commonly used. Protic solvents are generally avoided as they can interfere with the phosphonate anion. |
Quantitative Data Summary
The following table summarizes representative data for different base systems in the HWE reaction. Note that yields and stereoselectivity are highly substrate-dependent.
| Base System | Typical Substrates | Yield (%) | E/Z Ratio | Key Characteristics |
| NaH | Less acidic phosphonates, robust aldehydes/ketones | 70-95 | >95:5 | Strong, non-nucleophilic base; favors (E)-alkene formation.[1] |
| DBU/LiCl | Base-sensitive aldehydes/ketones | 60-90 | >90:10 | Milder conditions; good for complex molecules.[4] |
| K2CO3 | Phosphonates with acidic α-protons (e.g., adjacent to an ester) | 50-85 | Variable | Mild, inexpensive, and easy to handle.[1] |
| LiHMDS | General use, can be more effective than NaH for some substrates | 75-98 | >95:5 | Strong, non-nucleophilic base; favors (E)-alkene formation.[2] |
| KHMDS / 18-crown-6 | Used with Still-Gennari phosphonates for (Z)-alkene synthesis | 60-90 | <10:90 | Promotes formation of the (Z)-alkene.[5] |
Experimental Protocols
Protocol 1: HWE Reaction using Sodium Hydride (NaH)
This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.[1]
-
Add anhydrous THF to the flask to create a slurry.[1]
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[1]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: HWE Reaction using DBU/LiCl (Masamune-Roush Conditions)
This protocol is suitable for base-sensitive substrates.[4]
Materials:
-
Lithium chloride (LiCl)
-
Anhydrous acetonitrile (CH3CN)
-
Phosphonate reagent
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiCl (1.2 equivalents) and the phosphonate reagent (1.1 equivalents).
-
Add anhydrous acetonitrile and stir the suspension.
-
Add DBU (1.1 equivalents) to the mixture and stir for 10 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: HWE Reaction using Potassium Carbonate (K2CO3)
This protocol is effective for phosphonates with acidic α-protons.[1]
Materials:
-
Potassium carbonate (K2CO3), finely ground
-
Anhydrous solvent (e.g., THF, DMF)
-
Phosphonate reagent
-
Aldehyde
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine the phosphonate reagent (1.0 equivalent) and finely ground K2CO3 (2.0 equivalents) in an anhydrous solvent.
-
Add the aldehyde (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of the Wittig Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of the Wittig reaction, specifically concerning the influence of solvents.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereoselectivity (E/Z ratio) of the Wittig reaction?
The solvent plays a crucial role in determining the E/Z ratio of the alkene product, and its effect is highly dependent on the type of ylide used (stabilized, semi-stabilized, or non-stabilized).
-
For stabilized ylides (containing an electron-withdrawing group), the reaction is generally under thermodynamic control. The use of polar aprotic solvents, such as Dichloromethane (DCM) or Dimethylformamide (DMF), tends to favor the formation of the more thermodynamically stable (E)-alkene. In contrast, polar protic solvents, like ethanol, may lead to a decrease in (E)-selectivity.
-
For non-stabilized ylides (e.g., alkylidenetriphenylphosphoranes), the reaction is typically under kinetic control, and in salt-free aprotic conditions, it often yields the (Z)-alkene. Under classical conditions with non-stabilized ylides, the stereoselectivity is often largely independent of the solvent polarity.
-
For semi-stabilized ylides (e.g., benzylidenetriphenylphosphorane), the solvent effect can be more nuanced. In some cases, increasing the solvent polarity can lead to a higher proportion of the (Z)-isomer.
Q2: What is the underlying mechanism for the solvent's influence on stereoselectivity?
The modern understanding of the Wittig reaction mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. The stereochemistry of the final alkene is determined during the formation of this intermediate.
In polar aprotic solvents, the transition state leading to the (E)-isomer is often more stabilized for stabilized ylides, leading to its preferential formation. Polar protic solvents can solvate the species involved, potentially altering the relative energies of the transition states and affecting the final E/Z ratio.
Q3: Can I use a solvent-free approach for the Wittig reaction, and how does it affect stereoselectivity?
Yes, solvent-free Wittig reactions have been developed as a green chemistry alternative. In these reactions, one of the reactants, typically the aldehyde if it is a liquid, can act as a pseudo-solvent. For stabilized ylides, the solvent-free approach often still favors the formation of the (E)-stereoisomer.
Troubleshooting Guides
Problem 1: My Wittig reaction with a stabilized ylide is giving a low E/Z ratio.
-
Possible Cause: The solvent is not optimal for high (E)-selectivity.
-
Solution: Switch to a polar aprotic solvent. Dichloromethane (DCM) or Dimethylformamide (DMF) are good starting points. Avoid polar protic solvents like ethanol or methanol if high (E)-selectivity is desired.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: For stabilized ylides under thermodynamic control, increasing the reaction temperature can sometimes favor the formation of the more stable (E)-isomer.
-
Problem 2: I am getting an unexpected mixture of E/Z isomers with a non-stabilized ylide.
-
Possible Cause: Presence of lithium salts.
-
Solution: The presence of lithium salts can disrupt the kinetic control of the reaction and lead to a loss of stereoselectivity. If the ylide was prepared using an organolithium base like n-butyllithium, ensure the reaction is run under "salt-free" conditions if high (Z)-selectivity is desired. This can sometimes be achieved by the addition of a lithium-scavenging agent, though this adds complexity to the reaction.
-
-
Possible Cause: The solvent is influencing the reaction unexpectedly.
-
Solution: While often independent of solvent polarity, subtle solvent effects can still occur. Running the reaction in a non-polar aprotic solvent such as toluene may improve (Z)-selectivity for non-stabilized ylides.
-
Problem 3: The reaction is sluggish or not proceeding to completion.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure that the phosphonium salt, the carbonyl compound, and the ylide are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent with appropriate solvating power for all components should be selected.
-
-
Possible Cause: The solvent is reacting with the ylide.
-
Solution: Ylides are basic and can be protonated by protic solvents, reducing their reactivity. For reactions involving sensitive ylides, ensure the use of anhydrous aprotic solvents.
-
Data Presentation
Table 1: Effect of Solvent on the Stereoselectivity of the Wittig Reaction with a Semi-Stabilized Ylide (Benzylidenetriphenylphosphorane)
| Solvent | Z/E Ratio |
| Toluene | 25/75 |
| Tetrahydrofuran (THF) | 32/68 |
| Dichloromethane (DCM) | 55/45 |
| Dimethylformamide (DMF) | 48/52 |
| Water | 54/46 |
Data adapted from Pandolfi et al., 2003.
Table 2: Effect of Solvent on the Stereoselectivity of the Wittig Reaction with a Non-Stabilized Ylide
| Solvent | Z/E Ratio |
| Toluene (110 °C) | 81/19 |
| Toluene (40 °C) | 87/13 |
| Dichloromethane (DCM) (40 °C) | 50/50 |
| Water | 27/73 |
Data adapted from Pandolfi et al., 2003.
Experimental Protocols
General Protocol for Investigating Solvent Effects on Wittig Stereoselectivity
This protocol outlines a general procedure for performing a Wittig reaction to assess the impact of different solvents on the E/Z ratio of the resulting alkene.
1. Ylide Generation (Example with Sodium Hydride)
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in the chosen anhydrous solvent (e.g., Toluene, THF, DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the characteristic color of the ylide appears and gas evolution ceases.
2. Wittig Reaction
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight, and should be monitored by TLC).
3. Work-up and Analysis
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be analyzed by ¹H NMR spectroscopy to determine the E/Z ratio by integrating the signals corresponding to the olefinic protons of each isomer.
-
Purify the product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization based on the specific reactants and solvents used. Always consult the relevant literature for specific reaction conditions.
Mandatory Visualization
Caption: Solvent selection workflow based on ylide type and desired alkene geometry.
Caption: A generalized experimental workflow for the Wittig reaction.
Technical Support Center: Phosphorus Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphorus byproducts from their reaction mixtures.
Troubleshooting Guides
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide (TPPO) is a common byproduct in many widely used reactions, such as the Wittig, Mitsunobu, and Appel reactions. Its removal can be challenging due to its polarity and solubility characteristics.[1][2]
Scenario 1: My product is non-polar and TPPO contamination persists after standard aqueous workup.
-
Solution 1: Filtration through a Silica Plug. This is a rapid and effective method for separating non-polar products from the more polar TPPO.[3][4]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system like pentane/ether or hexane/ether.
-
Pass the suspension through a short column ("plug") of silica gel.
-
Elute your non-polar product with the same or a slightly more polar solvent system, leaving the TPPO adsorbed to the silica.[2][3]
-
This procedure may need to be repeated 2-3 times for complete removal.[2][3]
-
-
-
Solution 2: Crystallization/Precipitation. This method leverages the poor solubility of TPPO in non-polar solvents.[4][5][6]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., diethyl ether).
-
Slowly add a non-polar "anti-solvent" like hexanes or pentane to induce precipitation of TPPO.[4]
-
Cool the mixture to further decrease TPPO solubility.
-
Collect the precipitated TPPO by filtration.[4]
-
-
Scenario 2: My product is polar and co-elutes with TPPO during chromatography.
-
Solution: Precipitation with Metal Salts. TPPO, a Lewis base, forms insoluble complexes with various metal salts, allowing for its removal by filtration even in the presence of polar products.[7] Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are commonly used.[8]
-
Protocol (using ZnCl₂ in Ethanol): [7][9]
-
After the initial workup, dissolve the crude product containing TPPO in a minimal amount of ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
At room temperature, add the ZnCl₂ solution to the crude product solution (approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO).[5][6][7]
-
Stir the mixture to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[7][9]
-
Collect the precipitate by vacuum filtration.
-
-
Scenario 3: Precipitation with MgCl₂ in THF is ineffective.
-
Explanation: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents like THF.[7]
-
Solutions:
Issue 2: Removal of Phosphonic Acid Byproducts
Phosphonic acids are highly polar and can be challenging to separate from desired products, especially if the products themselves are polar.[10]
Scenario 1: My product is a phosphonic acid, and I need to purify it from other reaction components.
-
Solution 1: Acidic Hydrolysis and Extraction. For phosphonate esters, hydrolysis to the phosphonic acid is a common final step.
-
Solution 2: Chromatography. Due to their high polarity, reversed-phase chromatography is often required.[10]
-
Solution 3: Crystallization. If the phosphonic acid is a solid, crystallization can be an effective purification method. For sticky or oily phosphonic acids, converting them to a salt (e.g., with dicyclohexylamine or by forming the sodium salt) can facilitate crystallization.[11]
Scenario 2: Phosphoric acid is a byproduct and difficult to remove.
-
Solution: Solvent Extraction. Liquid-liquid extraction can be employed to separate phosphoric acid from other components. For instance, tributyl phosphate (TBP) in a non-polar solvent like kerosene can be used to extract phosphoric acid from an aqueous solution.[12] The extracted phosphoric acid can then be stripped from the organic phase with water.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO)?
A1: The primary strategies for TPPO removal include:
-
Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents or its formation of insoluble complexes with metal salts.[4]
-
Chromatography: Utilizing techniques like column chromatography or a simple silica plug to separate the polar TPPO from the product.[2][3]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an insoluble phosphonium salt that can be easily filtered off.[2][8]
Q2: Which solvent is best for precipitating TPPO?
A2: The choice of solvent is crucial and depends on your product's solubility.
-
For direct precipitation of TPPO , non-polar solvents such as hexane, pentane, or cyclohexane are effective due to TPPO's poor solubility in them.[5][6]
-
For precipitation via metal salt complexation , polar solvents like ethanol are commonly used.[9][13]
Q3: How can I remove TPPO if my product is also polar?
A3: If your product's polarity is similar to TPPO, making chromatographic separation difficult, the most effective strategy is the precipitation of TPPO as a metal salt complex.[7] For example, using zinc chloride in ethanol will form an insoluble ZnCl₂(TPPO)₂ complex that can be removed by filtration, even in the presence of a polar product.[9]
Q4: Are there scalable, chromatography-free methods for TPPO removal for large-scale reactions?
A4: Yes, for large-scale synthesis where chromatography is not feasible, several methods are suitable:
-
Precipitation with Metal Salts: Methods using ZnCl₂, MgCl₂, or CaBr₂ are scalable and avoid chromatography.[7][8]
-
Reaction with Oxalyl Chloride: This method generates an insoluble chlorophosphonium salt that is easily removed by filtration.[2]
-
Solvent-Tuned Precipitation: Careful selection of solvents and temperature to directly precipitate TPPO has been successfully applied on a kilogram scale.[1]
Q5: My product seems to be co-precipitating with the TPPO-metal salt complex. What can I do?
A5: Co-precipitation can be a significant issue. Here are some troubleshooting steps:
-
Optimize the Solvent System: Screen different solvents or solvent mixtures to find a system where the TPPO complex has minimal solubility while your product remains in solution.[7]
-
Adjust the Stoichiometry: Use the minimum amount of the metal salt required to precipitate the majority of the TPPO to reduce the chances of co-precipitation.[7]
-
Consider an Alternative Method: If precipitation is not selective enough, you may need to resort to column chromatography.[7]
Data Presentation
Table 1: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Various Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | <1% |
| 2-Propanol (iPrOH) | <1% |
| Ethyl Acetate (EtOAc) | <1% |
| Isopropyl Acetate (iPrOAc) | <1% |
| Acetonitrile (MeCN) | 1% |
| Tetrahydrofuran (THF) | 2% |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4% |
| Dichloromethane (DCM) | 10% |
| Methyl Ethyl Ketone (MEK) | 18% |
Data adapted from Batesky, D. C., et al. (2017).[9][13]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This protocol is based on the procedure described by Batesky, et al.[9][13]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: Following an appropriate aqueous workup, remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO.
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate, now largely free of TPPO, can be concentrated, and the desired product can be further purified if necessary.
Visualizations
Caption: Decision tree for selecting a TPPO removal method.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. shenvilab.org [shenvilab.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of phosphoric acid from various aqueous solutions using tributyl phosphate (TBP) | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-based compounds. The following information addresses common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine-based compound is showing signs of degradation. What are the common degradation pathways?
A1: Piperidine-containing compounds can be susceptible to several degradation pathways, primarily related to the piperidine ring itself. The most common pathways include:
-
Oxidation: The tertiary amine within the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or products of ring-opening.[1] This can be initiated by atmospheric oxygen over time or by oxidizing agents in your experimental setup.[1]
-
Metabolic Degradation: In biological systems, piperidine rings can undergo several metabolic transformations, often leading to faster clearance.[2] Key metabolic routes include:
-
Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can result in the formation of a lactam.[2]
-
Ring Opening: Enzymatic reactions, often catalyzed by cytochrome P450 (CYP) enzymes like CYP3A4, can lead to the cleavage of the piperidine ring.[2][3]
-
N-oxidation: Similar to chemical oxidation, the nitrogen atom can be oxidized.[2]
-
N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[2]
-
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]
-
Thermal Degradation: High temperatures can promote various complex degradation reactions.[1]
Q2: I am observing inconsistent analytical results with my piperidine compound. How can I confirm if it's a stability issue?
A2: Inconsistent analytical results, such as a decreasing peak area in chromatography, are a strong indicator of compound degradation.[1] To confirm this, a forced degradation study is the recommended approach.[1] This involves subjecting your compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[1] The appearance of new peaks or a decrease in the parent compound's peak in your analytical method (e.g., HPLC/LC-MS) will confirm instability and help identify the degradation products.[1]
Q3: How does pH affect the stability of my piperidine-based compound?
A3: The stability of piperidine-containing compounds can be highly pH-dependent.[1] The basic nitrogen atom in the piperidine ring means that the compound's charge and reactivity can change significantly with pH. Some compounds may be more susceptible to acid or base-catalyzed hydrolysis or other degradation pathways. It is crucial to determine the optimal pH range for your compound's stability, especially for formulation and in biological assays. Buffering your solutions can help prevent pH-related degradation.[1]
Q4: My piperidine compound has poor aqueous solubility and appears to be aggregating in my assay. What can I do?
A4: Poor aqueous solubility is a common issue with piperidine-containing compounds, often due to the lipophilic nature of substituted piperidine rings.[4] This can lead to compound aggregation, where molecules self-associate to form colloidal particles, resulting in false-positive results in assays.[5]
Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%) to avoid precipitation upon dilution into aqueous buffer.[4]
-
Use a Detergent: Re-running the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) can help diagnose aggregation. A significant change in activity or IC50 value suggests aggregation was contributing to the initial results.[5]
-
Solubility Enhancement Techniques: Consider techniques like pH adjustment (if your compound is more soluble at a specific pH), salt formation, co-crystallization, or the use of cyclodextrins to improve solubility.[4]
Q5: What are the best practices for storing piperidine-based compounds to ensure long-term stability?
A5: Proper storage is critical for maintaining the stability of piperidine-based compounds.[6] General recommendations include:
-
Temperature: Store compounds in a cool, dry place.[1][6] For many piperidine derivatives, a temperature range of 2-8°C is recommended.[6] Avoid high temperatures which can accelerate degradation.[6]
-
Light Protection: Use amber vials or protect the compound from light to prevent photodegradation.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
-
Humidity Control: Moisture can lead to hydrolysis or other reactions, so it is important to store compounds in a dry environment.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Degradation of the piperidine-based compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 2: Loss of Compound Potency or Concentration Over Time
Possible Cause: Rapid degradation under specific experimental or storage conditions.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately prepare and analyze a fresh sample to establish a baseline for potency and concentration.[1]
-
Isolate Stress Factors: Systematically investigate the effect of individual stress factors (e.g., temperature, light, pH, specific reagents) on the compound's stability to pinpoint the primary cause of degradation.[1]
-
Modify Experimental Conditions: Based on the identified stress factor, modify the experimental protocol. This could involve:
Data Presentation
Table 1: Hypothetical Forced Degradation Study of a Piperidine-Based Compound
| Stress Condition | Incubation Time (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradation Products | Major Degradation Product Peak Area (%) |
| 0.1 N HCl (Acid Hydrolysis) | 24 | 99.8 | 85.2 | 2 | 10.5 |
| 0.1 N NaOH (Base Hydrolysis) | 24 | 99.8 | 92.1 | 1 | 7.6 |
| 3% H₂O₂ (Oxidation) | 24 | 99.8 | 65.7 | 3 | 25.1 |
| 60°C (Thermal) | 48 | 99.8 | 98.5 | 1 | 1.2 |
| UV Light (Photolytic) | 24 | 99.8 | 78.9 | 2 | 15.8 |
| Control (Room Temperature, Dark) | 48 | 99.8 | 99.7 | 0 | 0 |
Data is illustrative and will vary depending on the specific piperidine-based compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade a piperidine-based compound under various stress conditions to identify potential degradation products and degradation pathways.[1]
Materials:
-
Piperidine-based compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column and UV or MS detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the piperidine-based compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a vial containing the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C) for 48 hours.[7]
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[7]
-
-
Sample Analysis: At the end of the incubation period, withdraw an aliquot from each stressed sample. If necessary, dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products and the remaining parent compound.
Visualizations
Hypothetical Metabolic Pathways of a Piperidine-Based Compound
Caption: Major metabolic degradation pathways for piperidine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tetrahydropyridine Derivatives
Welcome to the technical support center for the synthesis of tetrahydropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, optimize reaction conditions, and improve synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of tetrahydropyridines.
FAQ 1: My aza-Diels-Alder reaction for tetrahydropyridine synthesis is resulting in low yields. What are the common causes and how can I improve it?
Answer: Low yields in aza-Diels-Alder reactions are a frequent issue. The cycloaddition can be sensitive to several factors, from reagent stability to reaction conditions.[1] Here is a troubleshooting guide:
-
Inefficient Imine Formation/Stability: The imine dienophile is often the most critical and unstable component. If it is generated in situ, ensure the conditions are optimal for its formation.
-
Solution: Consider pre-forming the imine and using it directly. If generating in situ from an amine and formaldehyde, ensure stoichiometry is correct and consider mild dehydration agents.[1]
-
-
Suboptimal Catalyst: For unactivated imines, a Lewis acid catalyst is often necessary to lower the dienophile's LUMO energy for effective orbital overlap with the diene's HOMO.[2][3]
-
Solution: Screen a variety of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃). The strength of the Lewis acid can shift the mechanism from a concerted to a stepwise pathway, which may affect yield and selectivity.[1]
-
-
Poor Solvent Choice: The solvent can influence catalyst activity and the stability of intermediates.
-
Solution: Test a range of solvents. While polar solvents like ethanol and methanol can sometimes enhance reaction rates, aprotic solvents like CH₂Cl₂ or toluene are common for Lewis acid-catalyzed reactions.[4]
-
-
Unfavorable Reaction Kinetics: The reaction may be too slow at the current temperature, or side reactions may dominate at higher temperatures.
-
Solution: Systematically vary the temperature. Start at room temperature and incrementally increase it while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
FAQ 2: I am observing poor diastereoselectivity in my synthesis. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity is a common challenge, particularly when new stereocenters are formed. The choice of catalyst, reagents, and reaction conditions is critical.[5]
-
Cause: Inappropriate catalyst or reaction conditions for stereocontrol. For example, in rhodium-catalyzed cascade reactions, the combination of the acid and the reducing agent is crucial for controlling the diastereoselectivity of the final reduction step.[5]
-
Troubleshooting Steps:
-
Optimize the Catalyst: For asymmetric reactions, employ a chiral catalyst. Chiral Brønsted acids have proven effective in catalyzing asymmetric Pictet-Spengler reactions, and chiral auxiliaries on the reactants can also direct the stereochemical outcome.[1][6]
-
Select the Right Reagents: In cascade reactions that form a dihydropyridine intermediate followed by reduction, the choice of reducing agent is critical. A mild reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) often provides higher diastereoselectivity than stronger agents.[5]
-
Control Reaction Temperature: Kinetic vs. thermodynamic control can be a major factor. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.[6] For example, in the Pictet-Spengler reaction with tryptophan esters, the cis product is kinetically favored at lower temperatures.[6]
-
Modify Substituents: The steric and electronic properties of protecting groups (e.g., on the nitrogen atom) can significantly influence the facial selectivity of the reaction.[5]
-
FAQ 3: During the reduction of a pyridine or pyridinium salt, I get a mixture of the desired tetrahydropyridine and the fully reduced piperidine. How can I achieve selective partial reduction?
Answer: The selective reduction of pyridines to tetrahydropyridines without over-reduction to piperidines is a significant challenge due to the stability of the aromatic ring and the reactivity of the intermediates.[7][8]
-
Cause: The catalyst or reducing agent is too reactive, or the reaction conditions are too harsh, leading to the complete saturation of the ring. Many common heterogeneous catalysts (e.g., PtO₂, Rh/C) under typical hydrogenation conditions (H₂ gas) are designed for full reduction.[7][8]
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Stoichiometric reducing agents are often more selective than catalytic hydrogenation. Sodium borohydride (NaBH₄) reduction of a pre-formed N-alkylpyridinium salt is a classic method that selectively yields the 1,2,3,6-tetrahydropyridine isomer.[8][9]
-
Transfer Hydrogenation: Use a hydrogen donor like formic acid with a suitable catalyst. A rhodium-catalyzed transfer hydrogenation system using a HCOOH-NEt₃ azeotrope has been shown to be highly chemoselective for producing tetrahydropyridines over piperidines.[8]
-
Electrocatalysis: Emerging electrocatalytic methods can offer high selectivity. For instance, an in situ generated copper-modified cathode has been reported for the selective electrochemical semihydrogenation of pyridines, avoiding over-reduction which is common with noble metal catalysts like rhodium.[10]
-
Control Reaction Parameters: When using catalytic hydrogenation, carefully control the hydrogen pressure, temperature, and reaction time. Lower pressures and temperatures generally favor partial reduction. Monitor the reaction closely and stop it once the desired product is formed to prevent further reduction.
-
FAQ 4: My Pictet-Spengler reaction is failing or giving very low yields. What are the key parameters to investigate?
Answer: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.[6][11]
-
Cause 1: Low Nucleophilicity of the Aromatic Ring: The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[6] Less nucleophilic rings, such as a simple phenyl group, often give poor yields or require harsh conditions (high heat, strong acids).[6][12]
-
Solution: Ensure the β-arylethylamine substrate has electron-donating groups on the aromatic ring to facilitate the electrophilic aromatic substitution step.[12]
-
-
Cause 2: Insufficiently Electrophilic Intermediate: The cyclization proceeds through an iminium ion, which is more electrophilic than the corresponding imine.[6][13] If the reaction medium is not acidic enough, the concentration of the iminium ion will be too low for the reaction to proceed efficiently.
-
Cause 3: Side Reactions: Under strongly acidic conditions and high heat, sensitive substrates may decompose or polymerize.[14]
-
Solution: If decomposition is observed, try milder reaction conditions. Sometimes the reaction can proceed in aprotic media, occasionally even without an acid catalyst, to achieve superior yields.[6] Preparing the Schiff base separately before subjecting it to the acid catalyst can also minimize side reactions.[12]
-
Comparative Data on Synthetic Methodologies
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
This table summarizes the performance of various heterogeneous catalysts in the hydrogenation of pyridine to piperidine, highlighting the trade-offs between activity, cost, and reaction conditions.[7]
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Conversion/Selectivity | Key Features |
| Rhodium (Rh) | Al₂O₃ / C | 25 - 80 | 5 - 20 | High / High | High activity under mild conditions, but expensive.[7][15] |
| Ruthenium (Ru) | C | 70 - 100 | 50 - 70 | High / High | Excellent activity, often requires slightly higher pressure.[7] |
| Platinum (Pt) | Al₂O₃ | 80 - 120 | 30 - 50 | Moderate / Good | Good catalyst, but can be less active than Rh or Ru.[7] |
| Nickel (Ni) | SiO₂-Al₂O₃ | 150 - 200 | > 100 | High / Variable | Cost-effective, but requires harsh conditions (high T & P).[7] |
Table 2: Comparison of Classical vs. Novel Synthesis of a Tetrahydropyridine Derivative
This table compares a classical two-step synthesis with a modern one-pot multicomponent reaction (MCR) for preparing a representative tetrahydropyridine.[9]
| Parameter | Classical Method (N-Alkylation & Reduction) | Novel Method (Microwave-Assisted MCR) |
| Overall Yield | ~75% | 85-95% |
| Reaction Steps | 2 | 1 |
| Reaction Time | > 24 hours | 7-9 minutes |
| Atom Economy | Lower | Higher |
| Purification | Extraction, Crystallization | Simple washing |
| Conditions | Room temp, then 0 °C | Microwave irradiation |
Key Experimental Protocols
Protocol 1: Selective Reduction of a Pyridinium Salt to a 1,2,3,6-Tetrahydropyridine
This protocol is adapted from a classical two-step method for synthesizing 1-benzyl-1,2,3,6-tetrahydropyridine.[9]
Step 1: Synthesis of N-Benzylpyridinium Bromide
-
To a solution of pyridine (1.0 eq) in acetone, add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate (the pyridinium salt) is collected by filtration.
-
Wash the solid with cold acetone and dry it under vacuum.
Step 2: Reduction to 1-Benzyl-1,2,3,6-tetrahydropyridine
-
Dissolve the N-benzylpyridinium bromide (1.0 eq) from Step 1 in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C for 4 hours. Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.
Mandatory Visualizations: Workflows and Mechanisms
References
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 15. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Purity Validation of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. The purity of this intermediate is critical for its subsequent use in the synthesis of pharmacologically active molecules. This document outlines detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds and is widely considered a gold standard in the pharmaceutical industry for its precision and versatility.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches to purity validation. GC-MS is highly effective for volatile and semi-volatile compounds, while qNMR provides an absolute quantification method without the need for a specific reference standard of the analyte.[3][4][5]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a pharmaceutical intermediate like this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, followed by mass analysis. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[6] |
| Typical Linearity Range | 0.1 - 100 µg/mL | 10 - 500 ng/mL | 0.1 - 20 mg/mL |
| Limit of Detection (LOD) | ~0.015 µg/mL[7] | ~1-5 ng/mL | ~0.1% by mass |
| Limit of Quantification (LOQ) | ~0.044 µg/mL[7] | ~5-20 ng/mL | ~0.3% by mass |
| Precision (%RSD) | < 2% | < 10% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Destructive Analysis | Yes | Yes | No, sample can be recovered.[8] |
| Reference Standard | Required for quantification. | Required for quantification. | Requires a certified internal standard, not the analyte itself.[4][8] |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general RP-HPLC method suitable for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD detector.[9] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in the sample.
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890 GC with 5977 MS or equivalent. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Oven Program | Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Injector Temperature | 280 °C. |
| Injection Mode | Split (50:1). |
| Injection Volume | 1 µL. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp. | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 50 - 550 amu. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate.
-
The final concentration should be approximately 1 mg/mL.
Method 3: Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[3][5][10]
Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher field strength. |
| Solvent | Deuterated Chloroform (CDCl₃). |
| Internal Standard | Maleic acid (certified reference material). |
| Pulse Sequence | Standard single-pulse experiment with a 90° pulse. |
| Relaxation Delay (d1) | 30 seconds (at least 5 times the longest T1 of interest). |
| Number of Scans | 16. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same NMR tube.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently invert to dissolve both components completely.
Data Processing:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
Caption: Workflow for HPLC purity validation of this compound.
Caption: Decision tree for selecting a purity validation method.
References
- 1. moravek.com [moravek.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. ethz.ch [ethz.ch]
Comparative Analysis of Piperidine-Based Acetylcholinesterase Inhibitors: A Guide for Drug Development Professionals
Introduction: The piperidine scaffold is a cornerstone in the design of acetylcholinesterase (AChE) inhibitors, a critical class of drugs for the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function. Donepezil, a well-known piperidine derivative, is a leading therapeutic agent in this class, highlighting the significance of this chemical moiety. This guide provides a comparative analysis of various piperidine-based AChE inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the development of novel therapeutics.
Performance Comparison of Piperidine-Based AChE Inhibitors
The inhibitory potency of a compound is a key metric in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro inhibitory activities of several piperidine-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with Donepezil included for reference. A lower IC50 value indicates greater potency.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| Donepezil | 0.023 | - | - |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 0.0057 | 7.125 | 1250 |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | 0.0012 | 41.58 | ~34700 |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | 0.41 | - | - |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | 5.94 | - | - |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) with ortho-fluorine substitution | 0.013 | - | - |
| Phenoxyethyl piperidine derivative (5c) | 0.5 | >100 | >200 |
| 1-Benzylpiperidine and 1-Benzoylpiperidine derivative (19) | 5.10 | 26.78 | 5.25 |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the comparative analysis of enzyme inhibitors. The following are detailed protocols for commonly employed AChE inhibition assays.
Ellman's Spectrophotometric Assay
This colorimetric assay is a widely used method for determining AChE activity.
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 170 µL of the chromogenic agent working solution (DTNB in buffer) to each well.[2]
-
Initiate the reaction by adding 10 µL of the substrate working solution (ATCh in buffer) to each well.[2]
-
Mix the contents of the wells thoroughly for 5 seconds using the microplate reader's shaking function.[2]
-
Measure the change in absorbance at 412 nm over a period of 5 minutes. Record the absorbance at 30 seconds and 330 seconds.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Cell-Based AChE Inhibition Assay
This assay measures AChE activity within a cellular context, providing insights into compound efficacy in a more biologically relevant system.
Principle: Human neuroblastoma cells (e.g., SH-SY5Y), which endogenously express AChE, are used. The assay can be performed using either a colorimetric or fluorometric detection method.[4]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
Detection reagent (e.g., Amplite Red for fluorescence or a colorimetric substrate)
-
Lysis buffer (if measuring intracellular AChE)
-
96-well or 1536-well plates suitable for cell culture
-
Plate reader (colorimetric or fluorescence)
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions.
-
Seed the cells into the wells of the assay plate and allow them to adhere and grow for a specified period.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the piperidine-based inhibitors. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubate the plates for a predetermined time at 37°C.
-
-
AChE Activity Measurement:
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.
-
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
The following diagram illustrates the mechanism of cholinergic neurotransmission at the synapse and the role of AChE inhibitors. Acetylcholine released from the presynaptic neuron binds to receptors on the postsynaptic neuron. AChE in the synaptic cleft rapidly hydrolyzes acetylcholine to terminate the signal. Piperidine-based inhibitors block AChE, leading to an accumulation of acetylcholine and enhanced signaling.
References
The Pivotal Role of the Benzylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of benzylpiperidine derivatives reveals a versatile scaffold crucial for designing potent and selective ligands for a range of biological targets, including acetylcholinesterase (AChE), dopamine receptors, and opioid receptors. This guide provides a comparative analysis of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.
The 1-benzylpiperidine moiety is a well-established privileged structure in medicinal chemistry. Its piperidine ring, with its basic nitrogen atom, frequently engages in critical interactions with negatively charged amino acid residues within receptor binding pockets. Simultaneously, the benzyl group offers opportunities for hydrophobic and π-stacking interactions, which are crucial for binding affinity and efficacy[1]. The conformational constraints of the piperidine ring further dictate the precise three-dimensional orientation of these interacting groups, significantly influencing biological activity[1].
This guide will dissect the SAR of benzylpiperidine derivatives across three key therapeutic areas: Alzheimer's disease (targeting cholinesterases), neuropsychiatric disorders (targeting dopamine receptors), and pain management (targeting opioid receptors).
Benzylpiperidine Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The benzylpiperidine scaffold has been extensively explored in the design of potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Structure-Activity Relationship Insights
SAR studies have illuminated several key structural features that govern the inhibitory potency of benzylpiperidine derivatives against cholinesterases:
-
Substitutions on the Benzyl Ring: The nature and position of substituents on the phenyl ring of the benzyl group significantly impact activity. For instance, introducing a methyl group at the ortho- or meta-position of the benzyl ring (compounds 15b and 15c ) maintains comparable activity to the unsubstituted analog (15a ), whereas a para-substitution (15d ) leads to a decrease in inhibitory activity[2].
-
Modifications of the Piperidine Moiety: The piperidine nitrogen's basicity is critical for activity. N-benzoylpiperidine derivatives, which have reduced basicity, are almost inactive[3].
-
Linker and Terminal Groups: The linker connecting the benzylpiperidine core to other moieties and the nature of the terminal group are pivotal. For example, in a series of 1,3-dimethylbenzimidazolinone derivatives, the presence of a sulphonamide group was found to enhance inhibitory activity[2]. Furthermore, rigidifying the structure, as seen in the transition from a flexible N-benzoylaminoethyl side chain to a more rigid isoindolone moiety, can maintain or even enhance potency[4]. The potent inhibitor E2020 (Donepezil) features a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group attached to the 4-position of the piperidine ring, highlighting the importance of this position for potent inhibition[5].
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected benzylpiperidine derivatives against AChE and BChE.
| Compound | R (Benzyl) | Linker/Terminal Group | eeAChE IC50 (µM) | eqBChE IC50 (µM) | Reference |
| 15a | H | 1,3-dimethylbenzimidazolinone-sulfonamide | ~2.5 (estimated) | ~1.5 (estimated) | [2] |
| 15b | 2-CH3 | 1,3-dimethylbenzimidazolinone-sulfonamide | 0.39 ± 0.11 | - | [2] |
| 15c | 3-CH3 | 1,3-dimethylbenzimidazolinone-sulfonamide | ~0.4 (estimated) | - | [2] |
| 15d | 4-CH3 | 1,3-dimethylbenzimidazolinone-sulfonamide | >10 | - | [2] |
| 15j | 4-F | 1,3-dimethylbenzimidazolinone-sulfonamide | - | 0.16 ± 0.04 | [2] |
| 13e (E2020) | H | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | 0.0057 | - | [5] |
| 19 | H | 2-[4-(benzoylamino)phthalimido]ethyl | 0.0012 | 41.6 | [4] |
| 21 | H | 2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl | 0.00056 | 10.1 | [3] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE (from electric eel, eeAChE) and BChE (from equine serum, eqBChE) is typically determined using a spectrophotometric method developed by Ellman.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
AChE or BChE enzyme solution
-
-
Procedure:
-
A solution containing the test compound at various concentrations, DTNB, and the respective enzyme (AChE or BChE) in phosphate buffer is pre-incubated.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is monitored spectrophotometrically at a specific wavelength (typically around 412 nm).
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from the dose-response curves.
-
Logical Relationship of SAR in Cholinesterase Inhibitors
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of Acetylcholinesterase Inhibitors: Donepezil vs. the Potential of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment for Alzheimer's disease. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the development of new chemical entities. This guide provides a detailed comparison of donepezil with Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a compound of interest due to its structural similarities to known AChE inhibitors. While extensive data exists for donepezil, this guide also outlines a comprehensive experimental framework to elucidate the binding affinity and therapeutic potential of this compound.
Introduction to the Compounds
Donepezil , marketed under the trade name Aricept, is a second-generation, reversible piperidine-based inhibitor of acetylcholinesterase.[1] It is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[2][3][4] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] By increasing the concentration of acetylcholine in the synaptic cleft, donepezil enhances cholinergic neurotransmission, which is often impaired in Alzheimer's patients.[4]
Mechanism of Action: The Cholinergic Hypothesis
The therapeutic rationale for using AChE inhibitors like donepezil is rooted in the "cholinergic hypothesis" of Alzheimer's disease. This hypothesis posits that a deficiency in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients.[1] Acetylcholinesterase terminates the action of acetylcholine in the synapse by hydrolyzing it. By inhibiting AChE, these drugs increase the half-life of acetylcholine, thereby compensating for the loss of cholinergic neurons.[6]
Donepezil is a mixed competitive and noncompetitive inhibitor of AChE, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[11][12] This dual binding contributes to its high potency and selectivity for AChE over butyrylcholinesterase (BuChE).[13][14]
References
- 1. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]
- 5. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ivypanda.com [ivypanda.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
Unveiling the Off-Target Landscape: A Comparative Guide to Benzylpiperidine Derivative Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is a cornerstone of modern pharmacology. This guide provides a comprehensive comparison of the binding affinities of various benzylpiperidine derivatives across multiple receptor families, supported by experimental data and detailed methodologies. By objectively presenting this information, we aim to facilitate a deeper understanding of the potential off-target effects and polypharmacological profiles of this important class of compounds.
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological entities, particularly within the central nervous system.[1] However, the inherent structural motifs that confer activity at a primary target can also lead to interactions with other receptors, resulting in unforeseen side effects or, in some cases, beneficial polypharmacology. This guide collates and presents data on the cross-reactivity of benzylpiperidine derivatives with serotonin, dopamine, sigma, histamine, opioid, and cholinesterase receptors.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various benzylpiperidine derivatives for a range of receptors. This quantitative data, extracted from peer-reviewed studies, allows for a direct comparison of the cross-reactivity profiles of these compounds.
Table 1: Benzylpiperidine Derivatives: Affinity for Serotonin and Dopamine Receptors
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) | D2R (pKi) | D3R (pKi) | D4R (pKi) | Reference |
| DMBMPP | 2.5 | 310 | - | - | - | - | [2] |
| Compound 1 | - | - | 2-400 | - | - | - | [3] |
| 4-benzyl derivative 8 | - | - | - | - | - | High Affinity | [4] |
| Analogs of 1a | - | - | Preferential for DAT | - | - | - | [5] |
DMBMPP: 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine; SERT: Serotonin Transporter; DAT: Dopamine Transporter. A lower Ki value indicates higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Benzylpiperidine Derivatives: Affinity for Sigma, Opioid, and Histamine Receptors
| Compound | σ1R (Ki, nM) | σ2R (Ki, nM) | μ-Opioid Receptor (MOR) (Ki, nM) | Histamine H3R (pKi) | Reference |
| Compound 15 | 1.6 | 1418 | - | - | [6] |
| Compound 52 | 11.0 | - | 56.4 | - | [7][8] |
| Compound 12 (ST-1032) | - | - | - | 9.3 | [9] |
| Compound 5 (ST-1703) | - | - | - | 8.6 | [9] |
| Piperidine Derivatives | High Affinity | Moderate Affinity | - | High Affinity | [10] |
A higher pKi value indicates higher binding affinity.
Table 3: Benzylpiperidine and Benzoylpiperidine Derivatives: Affinity for Cholinesterases and SERT
| Compound | AChE (IC50, µM) | BuChE (IC50, µM) | h-SERT (Ki, µM) | Reference |
| Compounds 7-10 | 28-41 | >100 | >100 | [11] |
| Compound 19 | Potent Inhibition | 26.78 | 196.6 | [11][12] |
| Compound 21 | >500 | 6.16 | 25.5 | [11][12] |
| Compound d5 | 6.89 | - | - | [13] |
| Compound d10 | 3.22 | - | - | [13] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; h-SERT: human Serotonin Transporter. A lower IC50 or Ki value indicates higher inhibitory activity or binding affinity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential functional consequences of these cross-reactivities and the methods used to determine them, the following diagrams illustrate key signaling pathways and a generalized experimental workflow for radioligand binding assays.
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: General Workflow for a Radioligand Binding Assay.
Experimental Protocols
The determination of binding affinities for benzylpiperidine derivatives is predominantly achieved through radioligand binding assays.[14][15] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[14]
Radioligand Binding Assay for Receptor Cross-Reactivity
Objective: To determine the binding affinity (Ki) of a test compound (benzylpiperidine derivative) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenized cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells) or tissue homogenates.[11][16]
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-paroxetine for SERT, [3H]-pentazocine for σ1 receptors).[3][6][17]
-
Test Compounds: Benzylpiperidine derivatives at various concentrations.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand, typically using glass fiber filters.[16]
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.[16]
Procedure:
-
Incubation: A mixture containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer. The incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.[16]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[16]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.[16]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Non-specific Binding Determination: To account for the binding of the radioligand to non-receptor components, a parallel set of experiments is conducted in the presence of a high concentration of a known, unlabeled ligand for the target receptor. This displaces all specific binding of the radioligand, and the remaining radioactivity is considered non-specific.[17]
This comprehensive guide highlights the importance of evaluating the cross-reactivity of benzylpiperidine derivatives. The provided data and methodologies serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the selection and optimization of compounds with desired selectivity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wittig and Horner-Wadsworth-Emmons Reactions for Piperidone Olefination
In the synthesis of functionalized piperidine scaffolds, which are prevalent in many pharmaceuticals, the olefination of the piperidone ketone is a critical C-C bond-forming step. The two most prominent methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic goals.
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[1] In contrast, the Horner-Wadsworth-Emmons reaction employs a phosphonate carbanion, which offers distinct advantages in terms of reactivity and product purification.[2] Key benefits of the HWE reaction include the use of more nucleophilic phosphonate carbanions and the simple removal of the water-soluble phosphate byproduct through aqueous extraction.[3][4] The Wittig reaction, however, produces triphenylphosphine oxide, a non-polar byproduct that often necessitates chromatographic purification.[3]
Performance Comparison: Wittig vs. HWE for Piperidone Olefination
The following table summarizes representative experimental data for the olefination of N-substituted 4-piperidone derivatives using both the Wittig and Horner-Wadsworth-Emmons reactions. Note that the examples provided are from different studies and may not represent a direct, side-by-side comparison under identical conditions but are illustrative of typical outcomes for each reaction type.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Piperidone Substrate | 1-Methyl-4-piperidone | (2S)-N-Boc-2-tert-butyl-4-oxopiperidine |
| Phosphorus Reagent | 1-Naphthylmethyltriphenylphosphonium chloride | Triethyl phosphonoacetate |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) |
| Solvent | Anhydrous diethyl ether | Tetrahydrofuran (THF) |
| Temperature | Reflux | Not specified, but typically 0 °C to room temperature |
| Reaction Time | Overnight | 24 hours |
| Yield | Not explicitly stated, but the procedure is provided as a standard synthesis method. | 78% (for a mixture of E/Z isomers and an epimerized product) |
| Stereoselectivity (E/Z) | Not specified, but non-stabilized ylides often favor the Z-isomer. | Predominantly E-selective, though in this specific case, epimerization at the C2 position was observed, leading to a mixture of products.[5] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate (water-soluble salt) |
| Purification | Filtration to remove precipitated Ph₃P=O, followed by aqueous workup and solvent evaporation. Chromatography may be required.[6] | Aqueous extraction to remove the phosphate byproduct, followed by standard organic workup and chromatography.[3] |
Logical Workflow of Piperidone Olefination
The diagram below illustrates the general pathways for the olefination of an N-protected 4-piperidone using the Wittig and HWE reactions, highlighting the key reagents and byproducts that differentiate the two methods.
Caption: Comparative workflow of Wittig and HWE reactions for piperidone olefination.
Experimental Protocols
The following are representative protocols for the olefination of N-substituted 4-piperidones. These should be adapted based on the specific substrate and desired product.
Protocol 1: Wittig Olefination of 1-Methyl-4-piperidone
This protocol is adapted from the synthesis of 1-Methyl-4-(1-naphthylvinyl)piperidine.[6]
Materials:
-
1-Naphthylmethyltriphenylphosphonium chloride
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Methyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of 1-naphthylmethyltriphenylphosphonium chloride (1.1 eq) in anhydrous diethyl ether is prepared in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of n-BuLi in hexanes (1.05 eq) is added dropwise with vigorous stirring. The formation of the ylide is indicated by a color change.
-
The mixture is allowed to warm to room temperature and stirred for 2 hours.
-
A solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise to the ylide solution.
-
The reaction mixture is heated to reflux and stirred overnight.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography if necessary.
Protocol 2: Horner-Wadsworth-Emmons Olefination of N-Boc-4-piperidone
This protocol is a general procedure that can be adapted for substrates such as N-Boc-4-piperidone, based on standard HWE conditions.[1][7]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are effective for the olefination of piperidones. The HWE reaction is often the preferred method due to its generally higher yields for stabilized carbanions, excellent E-selectivity, and significantly simpler purification process.[3] The water-soluble nature of the phosphate byproduct is a major practical advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3] However, the Wittig reaction remains a valuable tool, particularly for the synthesis of Z-alkenes from non-stabilized ylides.[3] The choice between the two methods will ultimately depend on the specific substrate, the desired stereochemical outcome, and the scale of the reaction.
References
"efficacy of different catalysts for the synthesis of benzylpiperidine compounds"
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The efficacy of synthesizing these valuable compounds is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of benzylpiperidine compounds, focusing on performance, supported by experimental data, and detailed methodologies. We compare both homogeneous and heterogeneous catalytic approaches, with a special focus on the asymmetric synthesis of 2-benzylpiperidine.
Performance Comparison of Catalytic Systems
The selection of a catalyst for benzylpiperidine synthesis involves a trade-off between yield, stereoselectivity (where applicable), reaction conditions, and catalyst cost and reusability. Below, we summarize the performance of key catalytic systems based on published data.
Asymmetric Synthesis of 2-Benzylpiperidine: A Head-to-Head Comparison
Achieving high stereochemical purity is often crucial for therapeutic efficacy, making asymmetric synthesis a key area of focus. Here, we compare a highly effective homogeneous catalytic system with a classic chiral auxiliary-mediated method.[1]
| Parameter | Method 1: Catalytic Asymmetric Hydrogenation | Method 2: Chiral Auxiliary-Mediated Alkylation |
| Starting Material | 2-Benzyl-N-benzylpyridinium bromide | (S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Benzyl bromide |
| Key Reagent/Catalyst | [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | n-BuLi or LDA, (S)-4-Benzyl-2-oxazolidinone |
| Overall Yield | High (typically >95%) | Moderate (typically 60-75% over 3 steps) |
| Enantioselectivity | 80% ee (90:10 er) | >96% de (>98:2 dr) |
| Reaction Temperature | 20-30 °C | -78 °C to 0 °C |
| Reaction Time | 24 hours | ~10 hours (for alkylation and cleavage) |
| Pressure | 450 psi (H₂) | Atmospheric |
| Key Advantages | High atom economy, catalytic use of chiral source, direct conversion.[1] | High diastereoselectivity, reliable and predictable outcome.[1] |
| Key Disadvantages | Requires high-pressure equipment, specialized chiral ligand.[1] | Stoichiometric use of chiral auxiliary, multi-step process, cryogenic temperatures.[1] |
General Comparison of Heterogeneous Catalysts for Benzylpyridine Hydrogenation
| Catalyst | Typical Conditions | Activity/Selectivity | Key Features |
| Rhodium (e.g., Rh/C, Rh₂O₃) | Low to moderate pressure (5 bar), mild temperature (40°C).[2] | High Activity . Often considered the most active for pyridine hydrogenation under mild conditions.[3] | Broad functional group tolerance.[2] Effective for various substituted pyridines. |
| Palladium (e.g., Pd/C) | Ambient to moderate pressure, often with acidic additives. | High Activity . Widely used and effective; can be chemoselective.[4] | Cost-effective and versatile. Can be used for one-pot Suzuki-Miyaura coupling and hydrogenation.[5] |
| Platinum (e.g., PtO₂, Pt/C) | Typically requires acidic solvent (e.g., AcOH) to activate the pyridine ring.[2] | High Activity . Adams' catalyst (PtO₂) is a classic and effective choice. | Robust and widely applicable for hydrogenation of various heterocycles. |
| Ruthenium (e.g., Ru-based nanoparticles) | Mild conditions. | High Efficiency . Particularly noted for diastereoselective cis-hydrogenation of substituted pyridines.[5] | Can be used in homogeneous transfer hydrogenation, avoiding high-pressure H₂.[2] |
| Nickel (e.g., Raney Ni, Ni-silicide) | High pressure (150-300 atm), high temperature (200°C).[2] | Good Activity . Requires harsh conditions. | Very cost-effective, making it suitable for large-scale industrial applications.[2][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic routes.
Protocol 1: Catalytic Asymmetric Hydrogenation of N-Benzylpyridinium Salt[1]
This method involves the direct, enantioselective reduction of a pre-formed pyridinium salt using a chiral iridium catalyst.
1. Catalyst Preparation and Hydrogenation:
-
In an inert atmosphere glovebox, charge a pressure vessel with 2-benzyl-N-benzylpyridinium bromide (0.5 mmol), [Ir(COD)Cl]₂ (0.01 mmol, 2 mol%), and (R)-MeO-BoQPhos (0.022 mmol, 4.4 mol%).
-
Add anhydrous, degassed THF (3 mL).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation unit.
-
Purge the vessel with hydrogen gas before pressurizing to 450 psi.
-
Stir the reaction mixture at room temperature (20-30 °C) for 24 hours.
-
After depressurization, concentrate the reaction mixture and purify the residue by column chromatography to yield the enantioenriched 2-benzylpiperidine derivative.
Protocol 2: Chiral Auxiliary-Mediated Alkylation[1]
This classic approach uses an Evans' oxazolidinone to direct diastereoselective alkylation. The resulting product is then converted to 2-benzylpiperidine in subsequent steps.
1. Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq), stir at -78 °C for 1 hour, and then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and perform an extractive workup with ethyl acetate.
-
Purify the product, (S)-4-benzyl-3-propionyl-2-oxazolidinone, by flash chromatography.
2. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Add the acylated oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and stir the reaction mixture for 4 hours at -78 °C.[1]
-
Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup. Purify by flash chromatography.
3. Auxiliary Cleavage:
-
To the alkylated product in a THF/water mixture at 0 °C, add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir vigorously for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product. This acid is then converted to 2-benzylpiperidine via standard procedures (e.g., Curtius rearrangement followed by reduction).[1]
Protocol 3: General Procedure for Heterogeneous Hydrogenation of Benzylpyridine[6]
This protocol outlines a general approach for the reduction of a benzylpyridine to a benzylpiperidine using a heterogeneous catalyst like Pd/C or PtO₂.
-
In a suitable hydrogenation vessel, dissolve 2-benzylpyridine (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Carefully add the catalyst (e.g., 5-10 mol% Palladium on carbon or Platinum(IV) oxide) to the solution.
-
Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen to remove air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50-500 psi) and stir the reaction at a set temperature (e.g., 25-80 °C) until hydrogen uptake ceases.
-
Vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylpiperidine, which can be further purified if necessary.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
References
The Tale of Two Environments: Unpacking the In Vivo vs. In Vitro Efficacy of Piperidine-Based Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The piperidine scaffold, a cornerstone in modern medicinal chemistry, has given rise to a diverse array of potent enzyme inhibitors and therapeutic agents. While in vitro assays provide a crucial initial assessment of their activity, the true measure of a compound's potential lies in its performance within a complex living system. This guide offers an objective comparison of the in vivo and in vitro activity of piperidine-based inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to bridge the gap between the petri dish and preclinical models.
Quantitative Data Snapshot: In Vitro Potency vs. In Vivo Efficacy
Translating in vitro potency into in vivo efficacy is a critical challenge in drug development. The following tables summarize the quantitative data for representative piperidine-based inhibitors, highlighting the frequent disparity and occasional correlation between cellular or enzymatic activity and the response in animal models.
Table 1: Piperidine-Based PROTACs
| Compound | Target | E3 Ligase Recruited | In Vitro Potency (DC50) | In Vivo Model | In Vivo Efficacy |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | Not Specified | VCaP Xenograft | >90% AR degradation in tumor, significant tumor growth inhibition.[1] |
| dBET1 | BET Proteins | CRBN | Not Specified | Not Specified | Effective in preclinical models.[1] |
| ARV-771 | BET Proteins | VHL | Not Specified | Solid Tumor Model | Induced tumor regression, superior to BET inhibitor OTX015.[1] |
| PROTAC PARP1 degrader-30 | PARP1 | CRBN | 58.14 nM | Not Specified | Data not available.[2] |
| Compound 21a | PD-L1 | Not Specified | Effective degradation in various malignant cells. | MC-38 cancer cells in vivo | Significantly reduced PD-L1 protein levels, inhibited tumor growth.[3] |
Table 2: Piperidine-Based Anti-Inflammatory Agents
| Compound | Target/Pathway | In Vitro Model | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| 1-Piperidinepropionic acid (1-PPA) | Protease-Activated Receptor 2 (PAR2) | LPS-stimulated THP-1 cells | Dose-dependent reduction of pro-inflammatory cytokines (IL-6, TNF-α).[4] | LPS-induced sepsis in mice | Improved survival rates and reduced inflammatory markers.[4] |
| Piperine | NF-κB | B16F-10 melanoma cells | Inhibited nuclear translocation of NF-κB subunits.[5] | Not specified in this context | Potent anti-inflammatory agent.[6][7] |
| EF31 | NF-κB, IKKβ | LPS-stimulated RAW264.7 macrophages | IC50 ~5µM for NF-κB DNA binding, IC50 ~1.92µM for IKKβ inhibition.[8] | Not Specified | Data not available. |
Table 3: Piperidine-Based Anticancer Agents
| Compound | Target/Cell Line | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy |
| Compound 17a | PC3 (Prostate Cancer) | Concentration-dependent inhibition of proliferation. | Not Specified | Data not available.[9] |
| ARN22089 | CDC42 GTPases | Active against a panel of cancer cell lines. | BRAF mutant mouse melanoma models and patient-derived xenografts (PDXs) | Blocks tumor growth.[10] |
| Compound 4u | MGC-803 (Gastric Cancer) | 5.1 - 10.1 µM | Human gastric cancer xenograft | Effectively reduced tumor growth.[11] |
Delving into the "How": Experimental Protocols
Reproducibility is the bedrock of scientific advancement. Below are detailed methodologies for key experiments frequently cited in the study of piperidine-based inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine-based inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
In Vivo Xenograft Efficacy Study
This protocol outlines a generalized procedure for evaluating the anti-tumor activity of a piperidine-based inhibitor in a mouse model.[1]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Nu/Nu), typically 6-8 weeks old. Allow for a one-week acclimatization period.
-
Cell Implantation: Culture human cancer cells (e.g., VCaP for prostate cancer studies) under standard conditions. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once palpable, measure tumor dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group). Administer the piperidine-based inhibitor and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI). Monitor tumor volume and body weight throughout the study. The study may be terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the efficacy of the inhibitor.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular pathways affected by piperidine-based inhibitors is crucial for rational drug design and interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.
Caption: Mechanism of action for piperidine-based PROTACs.
Caption: Inhibition of the NF-κB signaling pathway by piperidine-based inhibitors.
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion: Bridging the Bench and the Bedside
The journey of a piperidine-based inhibitor from a promising in vitro hit to a potential clinical candidate is fraught with challenges, primarily the translation of its activity from a simplified cellular environment to a complex living organism. This guide highlights that while in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models are the ultimate arbiters of therapeutic potential. The provided data and protocols serve as a valuable resource for researchers to design and interpret their experiments, fostering a more comprehensive understanding of the structure-activity relationships that govern both in vitro and in vivo efficacy. Future research should continue to focus on developing predictive models that can more accurately forecast the in vivo performance of these versatile inhibitors, ultimately accelerating the development of novel and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct properties of geometric isomers is crucial for targeted molecular design and synthesis. This guide provides a comparative overview of the spectroscopic characteristics of the (E) and (Z) isomers of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a versatile intermediate in medicinal chemistry.[1]
The restricted rotation around the carbon-carbon double bond in this compound gives rise to two geometric isomers: (E)- and (Z)-. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their constituent atoms. This difference in three-dimensional structure leads to unique spectroscopic signatures, which can be leveraged for their identification and characterization.
Comparative Spectroscopic Data
| Spectroscopic Technique | Parameter | (E)-Isomer | (Z)-Isomer | Rationale for Difference |
| ¹H NMR | Chemical Shift of Olefinic Proton (δ) | Higher ppm | Lower ppm | In the (E)-isomer, the olefinic proton is typically deshielded by the carbonyl group of the ester, resulting in a downfield shift.[5] |
| Coupling Constant (J) between vicinal protons | Larger (typically 12-18 Hz for trans) | Smaller (typically 6-12 Hz for cis) | The dihedral angle between vicinal protons in the trans configuration of the (E)-isomer leads to a larger coupling constant compared to the cis configuration of the (Z)-isomer. | |
| ¹³C NMR | Chemical Shift of Carbonyl Carbon (δ) | Typically at a slightly different chemical shift | Typically at a slightly different chemical shift | The electronic environment of the carbonyl carbon is influenced by the spatial arrangement of the substituents on the double bond. |
| Chemical Shift of β-Carbon (δ) | Typically at a slightly different chemical shift | Typically at a slightly different chemical shift | The steric and electronic effects of the substituents cause a variation in the chemical shift of the carbons in the double bond. | |
| IR Spectroscopy | C=O Stretching Frequency (ν) | Higher cm⁻¹ | Lower cm⁻¹ | Steric hindrance in the (Z)-isomer can sometimes lead to a slight decrease in the C=O stretching frequency compared to the less hindered (E)-isomer. |
| C=C Stretching Frequency (ν) | Typically observable | Typically observable, may differ slightly in intensity or position | The symmetry and substitution pattern of the double bond can influence the intensity and frequency of the C=C stretching vibration. |
Experimental Protocols
The synthesis and spectroscopic characterization of the (E) and (Z) isomers of this compound would typically involve the following experimental procedures.
Synthesis: Wittig or Horner-Wadsworth-Emmons Reaction
A common method for the synthesis of such α,β-unsaturated esters is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the condensation of a phosphorus ylide or a phosphonate carbanion with a ketone, in this case, 1-benzyl-4-piperidone.
General Protocol:
-
Ylide/Carbanion Generation: A suitable phosphonium salt (for Wittig) or phosphonate ester (for HWE) is treated with a strong base (e.g., sodium hydride, n-butyllithium) in an appropriate anhydrous solvent (e.g., THF, DMF) to generate the reactive ylide or carbanion.
-
Reaction with Ketone: A solution of 1-benzyl-4-piperidone in the same solvent is added to the ylide/carbanion solution, typically at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product, which may be a mixture of (E) and (Z) isomers, is then purified by column chromatography on silica gel to separate the individual isomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Tetramethylsilane (TMS) is commonly used as an internal standard.
-
The assignment of peaks is aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The characteristic stretching frequencies for the C=O and C=C bonds are of particular interest for distinguishing the isomers.
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
This analysis provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the identity of the product.
Logical Relationship of Isomers
The (E) and (Z) isomers of this compound are geometric isomers, also known as cis-trans isomers.[6][7] This relationship arises from the restricted rotation about the exocyclic double bond, leading to two possible spatial arrangements of the substituents.
Caption: Relationship between (E) and (Z) isomers.
References
A Comparative Guide to the Biological Evaluation of Novel Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel benzylpiperazine derivatives against various pharmacological targets. The information presented is collated from recent scientific literature and includes supporting experimental data to aid in the evaluation and development of these compounds for therapeutic applications.
Comparative Analysis of Receptor and Protein Binding Affinities
The following tables summarize the quantitative data for novel benzylpiperazine derivatives, focusing on their binding affinities for sigma (σ) receptors and Bcl-2 family proteins. These targets are implicated in a range of pathologies, including neuropathic pain and cancer, making them key areas of investigation for benzylpiperazine-based compounds.
Sigma Receptor (σ1 and σ2) Binding Affinities
A series of novel benzylpiperazinyl derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The data below, extracted from a study on σ1 receptor ligands for the treatment of pain, highlights the potency and selectivity of these compounds.[1][2]
| Compound ID | Structure/Modification | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2/Ki σ1) |
| 8 (Lead) | - | - | - | 432 |
| 13 | Four-methylene linker | 18.1 | - | - |
| 15 | Cyclohexyl group | 1.6 | 1418 | 886 |
| 21 | Two-methylene linker | 8.8 | - | 370 |
| 22 | One-methylene linker | 145 | - | - |
| 24 | H-bond donor group | - | - | 423 |
Data sourced from a study on novel benzylpiperazine derivatives as σ1 receptor ligands.[1][2][3]
Further research into 4-benzylpiperazine ligands has yielded compounds with low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors.[4]
| Compound ID | Substitution | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2/Ki σ1) |
| BP-CH3 | -CH3 | 0.43 - 0.91 | 40 - 61 | 52 - 94 |
| BP-F | -F | 0.43 - 0.91 | 40 - 61 | 52 - 94 |
| BP-Br | -Br | 0.43 - 0.91 | 40 - 61 | 52 - 94 |
| BP-I | -I | 0.43 - 0.91 | 40 - 61 | 52 - 94 |
| BP-NO2 | -NO2 | 0.43 - 0.91 | 40 - 61 | 52 - 94 |
Data from a study on 4-benzylpiperazine ligands for sigma-1 receptor imaging.[4]
Bcl-2 Family Protein Binding Affinities
Benzylpiperazine derivatives have also been investigated as inhibitors of anti-apoptotic Bcl-2 family proteins. A study focused on the de novo design of such inhibitors identified several compounds with high selectivity for Mcl-1.[5]
| Compound Series | Target Proteins | Number of Compounds Synthesized | Active Compounds (Ki < 20 µM) | Most Potent Mcl-1 Ki [µM] |
| Four Series | Bcl-2, Bcl-xL, Mcl-1 | 81 | 22 | 0.18 |
Data from a study on benzylpiperazine derivatives as selective Mcl-1 binders.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
This protocol is a synthesized representation of methods described in the literature for determining the binding affinity of novel compounds to σ1 and σ2 receptors.[1][6]
Objective: To determine the inhibition constant (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-DTG (for σ2).
-
Membrane Preparations: Homogenates from guinea pig brain or liver, or other appropriate tissues/cells expressing sigma receptors.
-
Assay Buffer: Tris-HCl or similar physiological buffer.
-
Non-specific Binding Control: Haloperidol or other suitable ligand in high concentration.
-
Masking Agent (for σ2 assay): (+)-pentazocine to block binding to σ1 receptors.
-
Test Compounds: Novel benzylpiperazine derivatives at various concentrations.
-
96-well microplates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a desired protein concentration (e.g., 0.4 mg/mL).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For σ1 Assay: Use [³H]-(+)-pentazocine as the radioligand.
-
For σ2 Assay: Use [³H]-DTG as the radioligand and include (+)-pentazocine to mask σ1 receptor binding sites.
-
-
Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 90-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Formalin Test for Nociception
This protocol provides a detailed methodology for assessing the antinociceptive and anti-allodynic effects of novel benzylpiperazine derivatives in a mouse model of inflammatory pain.[1][7][8][9]
Objective: To evaluate the in vivo analgesic efficacy of test compounds.
Animals: Male mice (e.g., BALB/c or C57BL/6), 8 weeks old.
Materials:
-
Formalin solution (e.g., 1.85% - 5% in saline).
-
Test compound (novel benzylpiperazine derivative) dissolved in a suitable vehicle.
-
Vehicle control.
-
Plexiglass observation chambers.
-
Video recording equipment (optional but recommended).
-
Syringes and needles (e.g., 30-gauge).
Procedure:
-
Acclimatization: Acclimate the mice to the testing environment (observation chambers) for at least 15 minutes before the experiment to reduce stress-induced behavioral changes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection, corresponding to the compound's peak effect time (TPE).
-
Formalin Injection: At the TPE of the test compound, subcutaneously inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the mouse's right hind paw.
-
Observation and Scoring: Immediately after the formalin injection, place the mouse back into the observation chamber and record its behavior for a set period (e.g., 40-60 minutes). The characteristic biphasic pain response is observed:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection, characterized by intense licking and biting of the injected paw. This is due to the direct chemical stimulation of nociceptors.
-
Quiescent Period: A brief period of reduced pain behavior.
-
Phase 2 (Inflammatory Phase): Approximately 15-40 minutes post-injection, characterized by renewed licking and biting behavior. This phase is driven by inflammatory processes and central sensitization.
-
-
Data Analysis: Quantify the total time spent licking or biting the injected paw in each phase. Compare the results from the compound-treated groups to the vehicle-treated group to determine the analgesic effect. A significant reduction in the duration of licking/biting indicates antinociceptive activity.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of benzylpiperazine derivatives.
Signaling Pathway of σ1 Receptor Antagonism in Nociception
This diagram depicts the proposed mechanism by which a novel benzylpiperazine derivative, acting as a σ1 receptor antagonist, can modulate pain signaling.
Caption: σ1 Receptor Antagonism Pathway.
Experimental Workflow for In Vivo Pain Assessment
This diagram outlines the logical flow of the mouse formalin test, a key experiment for evaluating the analgesic properties of novel compounds.
Caption: Mouse Formalin Test Workflow.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 8. criver.com [criver.com]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of Piperidine Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of the molecular structure of synthesized compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling—for the structural confirmation of piperidine derivatives, a common scaffold in medicinal chemistry.
This guide offers an objective look at the performance of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols for each key method are provided to ensure reproducibility and accurate application.
At a Glance: Comparing Structural Elucidation Techniques
The choice of analytical technique for confirming the structure of synthesized piperidine derivatives depends on the specific information required, the state of the sample, and the available resources. While X-ray crystallography provides the definitive solid-state structure, other methods offer complementary insights into the molecule's behavior in solution and its intrinsic properties.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| State of Matter | Solid (single crystal)[1] | Solution[1] | Gas phase (ionized) | In silico (gas phase or solvated)[1] |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, crystal packing[1] | Connectivity, stereochemistry, conformational dynamics in solution[2] | Molecular weight, elemental composition, fragmentation patterns[3] | Relative energies of conformers, predicted geometries, electronic properties[4] |
| Key Advantage | Unambiguous 3D structure determination[5] | Provides information about the molecule's behavior in a biologically relevant state (solution)[2] | High sensitivity, requires very small sample amounts | Provides insights into structures that are difficult to crystallize or study experimentally[4] |
| Key Limitation | Requires high-quality single crystals, which can be challenging to obtain[6] | Averaged structure in solution, interpretation can be complex for flexible molecules | Does not provide 3D structural information directly | Accuracy is dependent on the level of theory and force field used[4] |
Delving Deeper: A Quantitative Comparison
To facilitate a more granular comparison, the following tables summarize key quantitative data obtained from the application of each technique to piperidine and its derivatives.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography offers unparalleled precision in determining the three-dimensional arrangement of atoms in a crystalline solid. The data presented below for piperidine and a substituted derivative highlight the level of detail that can be achieved.
Table 1: Selected Crystallographic Data for Piperidine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Piperidine-1-carboximidamide | Monoclinic | P2₁/c | 12.2193 (9) | 5.5784 (5) | 10.4885 (7) | 91.887 (4) | [7] |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | 10.1231 (3) | 18.0983 (6) | 12.6970 (4) | 107.135 (3) | [8] |
Table 2: Selected Bond Lengths and Angles for Piperidine from X-ray Crystallography (at 150 K) [9]
| Bond | Length (Å) | Angle | Value (°) |
| C-N | 1.479 | C-N-C | 111.5 |
| C-C (avg.) | 1.527 | C-C-N (avg.) | 110.3 |
| N-H | 0.910 | C-C-C (avg.) | 111.0 |
| C-H (avg.) | 0.990 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. Chemical shifts (δ) and coupling constants (J) are particularly informative for determining the substitution pattern and stereochemistry of piperidine derivatives.
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for Piperidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| α-CH₂ | 2.79 | 47.9 | [10][11] |
| β-CH₂ | 1.58 - 1.46 | 27.2 | [10][11] |
| γ-CH₂ | 1.58 - 1.46 | 25.1 | [10][11] |
Table 4: ¹H NMR Data for a Substituted Piperidine Derivative *
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-2a | 4.15 | d | 11.6 |
| H-6a | 3.85 | d | 11.6 |
| H-3e | 3.10 | m | - |
| H-5e | 3.10 | m | - |
| H-3a | 2.95 | t | 11.6 |
| H-5a | 2.95 | t | 11.6 |
| *Data is illustrative and based on typical values for 2,6-diarylpiperidin-4-ones. Actual values will vary with substitution.[2] |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed can also offer valuable clues about its structure.
Table 5: Mass Spectrometry Data for Piperidine
| Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Electron Ionization (EI) | 85 | 84, 70, 56, 44 | [3] |
| Electrospray Ionization (ESI) | 86 | - | [3] |
Computational Modeling: Predicting Conformational Preferences
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers of a molecule, providing insights into its most stable three-dimensional structure.[4]
Table 6: Calculated Relative Free Energies (ΔG) for Axial vs. Equatorial Conformers of 4-Substituted Piperidines [12]
| Substituent (R) | ΔG (kcal/mol) (Axial - Equatorial) |
| Me | 1.7 |
| Ph | 2.9 |
| CO₂Et | 1.2 |
| Br | 0.5 |
| OH | 0.6 |
| F | 0.2 |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments discussed in this guide.
Single-Crystal X-ray Crystallography
This technique provides the definitive solid-state structure of a molecule.[9]
-
Crystal Growth : High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Common techniques include:
-
Slow Evaporation : A solution of the piperidine derivative is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion : A solution of the compound is placed in a sealed container with a solvent in which it is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling : A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[1]
-
Data Collection :
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.[1]
-
The initial positions of the atoms are determined using direct methods or Patterson methods.[1]
-
The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.[1]
-
NMR Spectroscopy
-
Sample Preparation :
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra as needed.
-
-
Data Processing and Analysis :
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure and stereochemistry.[2]
-
Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the analysis of piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[3]
-
Prepare working solutions by diluting the stock solution to the desired concentration.
-
-
LC-MS/MS Instrumentation and Conditions :
-
Liquid Chromatograph :
-
Mass Spectrometer :
-
Ionization Source : Electrospray ionization (ESI) is commonly used for piperidine derivatives, typically in positive ion mode.[3]
-
MS Method :
-
-
-
Data Analysis :
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on the observed mass losses to support the proposed structure.[3]
-
Computational Modeling (Conformational Analysis)
This protocol describes a general workflow for performing a conformational analysis of a piperidine derivative using computational chemistry software.[15]
-
Structure Input :
-
Draw the 2D structure of the piperidine derivative or import it from a file.
-
Generate an initial 3D structure.
-
-
Conformational Search :
-
Use a conformational search algorithm (e.g., molecular mechanics-based) to generate a variety of possible low-energy conformations.
-
-
Geometry Optimization and Energy Calculation :
-
For each generated conformer, perform a geometry optimization and calculate its energy using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).[15]
-
-
Analysis of Results :
-
Compare the calculated relative energies (typically Gibbs free energy, ΔG) of the optimized conformers to identify the most stable structures.[15]
-
The calculated geometries, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from X-ray crystallography or NMR for validation.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams, created using the DOT language, outline the workflows for X-ray crystallography and a general structure elucidation pathway.
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. benchchem.com [benchchem.com]
A Comparative Docking Analysis of Benzylpiperidine and Benzylpiperazine Ligands: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of benzylpiperidine and benzylpiperazine ligands, focusing on their performance in molecular docking studies against various biological targets. Supported by experimental and computational data, this analysis provides insights into the therapeutic potential of these versatile scaffolds.
Benzylpiperidine and benzylpiperazine moieties are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. Their ability to engage in various non-covalent interactions makes them valuable scaffolds in drug design. Computational docking is an indispensable tool for predicting the binding affinities and interaction modes of these small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics. This guide delves into a comparative analysis of these two important ligand classes.
Quantitative Comparison of Ligand-Target Interactions
| Ligand Class | Derivative Example | Target | Binding Affinity/Inhibitory Concentration | Reference |
| Benzylpiperidine | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(4-nitrobenzyl)piperidine | Dopamine Transporter (DAT) | IC50 = 16.4 nM | [1] |
| Benzylpiperidine | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(4-fluorobenzyl)piperidine | Dopamine Transporter (DAT) | IC50 = 17.2 nM | [1] |
| Benzylpiperidine | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | [2] |
| Benzylpiperazine | 1-Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | Release EC50 = 175 nM | [3] |
| Benzylpiperazine | 1-Benzylpiperazine (BZP) | Norepinephrine Transporter (NET) | Release EC50 = 62 nM | [3] |
| Benzylpiperazine | 1-Benzylpiperazine (BZP) | Serotonin Transporter (SERT) | Release EC50 = 6050 nM | [3] |
| Benzylpiperazine | N'-(4-benzylpiperazin-1-yl)propyl-5-methoxy-1H-indole-2-carboxamide | Acetylcholinesterase (AChE) | IC50 = 2.13 nM | |
| Benzylpiperazine | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Sigma 1 Receptor (S1R) | Ki = 1.6 nM | [4] |
Experimental Protocols in Computational Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology. Below is a generalized protocol for the computational docking of benzylpiperidine and benzylpiperazine ligands, synthesized from methodologies described in multiple studies.[5][6][7]
A General Computational Docking Workflow:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
The structure is then prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.
-
The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the benzylpiperidine and benzylpiperazine derivatives are drawn using chemical drawing software.
-
These 2D structures are converted into 3D conformations.
-
Energy minimization of the ligand structures is performed to obtain low-energy, stable conformations.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding sites.
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the protein's active site.
-
These programs sample a large number of possible conformations and orientations of the ligand and score them based on a scoring function. For instance, the Lamarckian Genetic Algorithm is a commonly employed algorithm to determine optimal ligand binding conformations.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy or best docking score.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed.
-
The binding affinities of different ligands are compared to understand structure-activity relationships.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
Signaling Pathways
Benzylpiperidine and benzylpiperazine derivatives are known to interact with various monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][8] Understanding the signaling pathways associated with these targets is crucial for drug development.
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[9][10][11] Ligands that block DAT can increase the concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Similarly, the serotonin transporter mediates the reuptake of serotonin from the synaptic cleft.[12][13][14] Inhibition of SERT by ligands leads to an accumulation of serotonin in the synapse, thereby modulating serotonergic neurotransmission. Many benzylpiperazine derivatives are known to interact with SERT.[3] benzylpiperazine derivatives are known to interact with SERT. [cite: 4]
References
- 1. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Benzylpiperidin-2-one | 4783-65-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 11. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. According to safety data sheets, personal protective equipment should be worn, and work should be conducted in a well-ventilated area.[1] In case of a spill, prevent the substance from entering drains or waterways. Absorb the spill with inert material and place it into a suitable disposal container.[1]
Core Disposal Principle: Professional Waste Management
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company. The safety data sheet for this compound explicitly states: "Dispose of contents/container to an approved waste disposal plant."[1] This indicates that the chemical should not be discarded through standard laboratory drains or as general waste.
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.
-
Clearly label the waste container with the full chemical name: "this compound" and any other components present in the waste.
-
-
Container Selection:
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the storage area cool and dry.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with an accurate description of the waste contents.
-
-
Documentation:
-
Maintain a record of the amount of this compound designated for disposal, the date, and the disposal contractor used. This is crucial for regulatory compliance.
-
Regulatory Framework
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] It is essential to adhere to both federal and any additional state and local regulations governing hazardous waste management.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
A Researcher's Guide to the Safe Handling of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
As a novel compound with significant potential in drug development, Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound responsibly.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented, hazard information for the compound and structurally similar molecules provides a strong basis for a robust safety protocol. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Given these hazards, a proactive and comprehensive approach to personal protection is paramount.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving (Nitrile) | An inner glove should be tucked under the gown cuff, with the outer glove extending over the cuff. This provides a secure barrier against skin contact. Nitrile gloves offer good chemical resistance. Gloves should be changed every hour or immediately if contamination is suspected.[2] |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing.[3][4] |
| Body | Chemical-Resistant Laboratory Coat or Gown | A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to protect against skin contact.[2] |
| Respiratory | NIOSH-Approved Respirator | When handling the powder form or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher respirator is necessary to prevent inhalation of airborne particles.[5] |
| Feet | Closed-Toed Shoes | Impermeable, closed-toed shoes are mandatory to protect against spills. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
